molecular formula C12H18N2O2 B15499159 4-amino-N,N-diethyl-3-methoxybenzamide

4-amino-N,N-diethyl-3-methoxybenzamide

Número de catálogo: B15499159
Peso molecular: 222.28 g/mol
Clave InChI: LBGYMPJWDGBPAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Amino-N,N-diethyl-3-methoxybenzamide is a small molecule compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 . It is a derivative of the benzamide class of organic compounds, which are characterized by a carboxamido substituent attached to a benzene ring . As a substituted benzamide, this chemical serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research for the design and synthesis of novel bioactive molecules . Benzamide derivatives are frequently investigated for their potential interactions with various biological targets and have been explored in the context of developing agents for conditions such as viral infections and neurological disorders . Researchers utilize this compound to study structure-activity relationships and to create novel compounds for biochemical screening. The diethylamide and methoxy substitutions on the core benzamide structure offer specific steric and electronic properties that can be critical for modulating a compound's affinity and selectivity toward its target. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number : 1566122-46-0 Molecular Formula : C12H18N2O2 Molecular Weight : 222.28 g/mol SMILES : O=C(N(CC)CC)C1=CC=C(N)C(OC)=C1

Propiedades

Fórmula molecular

C12H18N2O2

Peso molecular

222.28 g/mol

Nombre IUPAC

4-amino-N,N-diethyl-3-methoxybenzamide

InChI

InChI=1S/C12H18N2O2/c1-4-14(5-2)12(15)9-6-7-10(13)11(8-9)16-3/h6-8H,4-5,13H2,1-3H3

Clave InChI

LBGYMPJWDGBPAD-UHFFFAOYSA-N

SMILES canónico

CCN(CC)C(=O)C1=CC(=C(C=C1)N)OC

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to 4-amino-N,N-diethyl-3-methoxybenzamide (CAS 1566122-46-0)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the strategic exploration of novel chemical entities is paramount. The 4-aminobenzamide scaffold is a well-established pharmacophore, present in a diverse array of biologically active molecules. Its inherent structural rigidity, coupled with the hydrogen bonding capabilities of the amino and amide functionalities, facilitates robust interactions with a variety of biological targets. This technical guide provides a comprehensive analysis of 4-amino-N,N-diethyl-3-methoxybenzamide (CAS 1566122-46-0), a compound of significant interest for fragment-based and lead-optimization campaigns.

It is important to note that while this specific molecule is available from commercial vendors, the publicly accessible, peer-reviewed literature is currently limited regarding its detailed experimental characterization. Therefore, this guide has been meticulously compiled by a Senior Application Scientist, leveraging extensive experience and data from closely related structural analogs to present a robust and scientifically grounded overview. The insights herein are designed to empower researchers, scientists, and drug development professionals to effectively evaluate and utilize this promising compound.

Chemical Identity and Inferred Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for any drug discovery endeavor, influencing everything from assay design to formulation. The properties of 4-amino-N,N-diethyl-3-methoxybenzamide are predicted based on the known characteristics of its structural components, primarily the 4-amino-N,N-diethylbenzamide and 3-methoxybenzamide cores.

PropertyInferred ValueSource/Rationale
Molecular Formula C12H18N2O2-
Molecular Weight 222.28 g/mol Calculated
IUPAC Name 4-amino-N,N-diethyl-3-methoxybenzamide-
CAS Number 1566122-46-0-
XLogP3 ~1.0 - 1.5Extrapolated from analogs like 4-amino-N,N-diethylbenzamide (XLogP3 = 0.6)[1] and the known lipophilicity contribution of a methoxy group.
Hydrogen Bond Donors 1 (from the amino group)Structural analysis
Hydrogen Bond Acceptors 3 (from the amide carbonyl, methoxy oxygen, and amino nitrogen)Structural analysis
Predicted Solubility Slightly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.Based on the properties of related benzamides[2].

graph "4-amino-N,N-diethyl-3-methoxybenzamide" {
layout=neato;
node [shape=none, margin=0];
edge [color="#202124"];

// Benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents C_amide [pos="2.6,1.5!", label="C"]; O_amide [pos="2.6,2.5!", label="O"]; N_amide [pos="3.9,0.75!", label="N"]; C_ethyl1_1 [pos="5.2,1.5!", label="CH2"]; C_ethyl1_2 [pos="6.5,0.75!", label="CH3"]; C_ethyl2_1 [pos="5.2,0!", label="CH2"]; C_ethyl2_2 [pos="6.5,-0.75!", label="CH3"]; O_methoxy [pos="-2.6,1.5!", label="O"]; C_methoxy [pos="-3.9,0.75!", label="CH3"]; N_amino [pos="0,-2.8!", label="NH2"];

// Bonds C6 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide; N_amide -- C_ethyl1_1; C_ethyl1_1 -- C_ethyl1_2; N_amide -- C_ethyl2_1; C_ethyl2_1 -- C_ethyl2_2; C2 -- O_methoxy; O_methoxy -- C_methoxy; C4 -- N_amino;

// Aromaticity node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#FFFFFF", label="", width=0.1, height=0.1]; p1 [pos="-0.65,0.375!"]; p2 [pos="-0.65,-0.375!"]; p3 [pos="0,-0.75!"]; p4 [pos="0.65,-0.375!"]; p5 [pos="0.65,0.375!"]; p6 [pos="0,0.75!"]; }

Figure 1: Chemical structure of 4-amino-N,N-diethyl-3-methoxybenzamide.

Anticipated Spectroscopic Profile

The structural elucidation of a novel compound relies heavily on spectroscopic analysis. Based on data from analogous structures, the following spectral characteristics are anticipated for 4-amino-N,N-diethyl-3-methoxybenzamide.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic, methoxy, amino, and diethylamino groups.

  • Aromatic Protons (δ 6.0-7.5 ppm): The substitution pattern on the benzene ring will give rise to a characteristic splitting pattern for the three aromatic protons. The proton ortho to the amino group and meta to the amide is expected to be the most upfield, while the proton ortho to the amide and meta to the amino group will likely be the most downfield.

  • Amino Protons (δ ~4.0-5.0 ppm): A broad singlet corresponding to the two protons of the primary amine is expected. The chemical shift can be influenced by solvent and concentration.

  • Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to three protons is anticipated for the methoxy group.

  • N,N-diethyl Protons (δ ~3.2-3.6 ppm and ~1.1-1.3 ppm): The N,N-diethyl group will exhibit two signals. Due to hindered rotation around the amide C-N bond, the two ethyl groups may be diastereotopic, leading to more complex splitting than a simple quartet and triplet. However, at room temperature, it is common to observe a broad quartet for the two methylene groups (CH₂) and a broad triplet for the two methyl groups (CH₃)[3].

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the ¹H NMR data, providing insights into the carbon skeleton.

  • Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon is expected to resonate in the typical downfield region for this functional group[3].

  • Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents. The carbons attached to the oxygen and nitrogen atoms will be the most downfield in this region.

  • Methoxy Carbon (δ ~55-60 ppm): A single peak for the methoxy carbon is anticipated.

  • N,N-diethyl Carbons (δ ~40-45 ppm and ~13-15 ppm): The methylene carbons of the diethylamino group are expected around 40-45 ppm, while the terminal methyl carbons will appear further upfield around 13-15 ppm[3].

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups.

  • N-H Stretching (3300-3500 cm⁻¹): The primary amino group will likely show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.

  • C-H Stretching (2850-3000 cm⁻¹): Aliphatic C-H stretching from the diethyl and methoxy groups will be observed.

  • C=O Stretching (~1630 cm⁻¹): A strong absorption band corresponding to the amide carbonyl stretch is a key diagnostic feature for this class of compounds[4][5].

  • C-N Stretching (~1150-1250 cm⁻¹): Vibrations associated with the C-N bonds of the amide and amino groups will appear in this region.

  • C-O Stretching (~1000-1250 cm⁻¹): The C-O stretch of the methoxy group is also expected in this fingerprint region.

Proposed Synthesis

The synthesis of substituted benzamides is a well-established area of organic chemistry. A plausible and efficient synthetic route to 4-amino-N,N-diethyl-3-methoxybenzamide can be designed based on standard methodologies, such as the acylation of an amine with a substituted benzoyl chloride, often preceded by the strategic installation of the required substituents on the aromatic ring[6][7].

Synthesis_Workflow Start 3-Methoxybenzoic Acid Intermediate1 3-Methoxy-4-nitrobenzoic Acid Start->Intermediate1 Nitration (HNO3, H2SO4) Intermediate2 3-Methoxy-4-nitrobenzoyl Chloride Intermediate1->Intermediate2 Chlorination (SOCl2 or (COCl)2) Target_Nitro N,N-diethyl-3-methoxy-4-nitrobenzamide Intermediate2->Target_Nitro Amidation (Diethylamine, Base) Final_Product 4-amino-N,N-diethyl-3-methoxybenzamide Target_Nitro->Final_Product Reduction (e.g., H2/Pd-C, Fe/AcOH)

Figure 2: Proposed synthetic workflow for 4-amino-N,N-diethyl-3-methoxybenzamide.

Step-by-Step Experimental Protocol

Step 1: Nitration of 3-Methoxybenzoic Acid

  • To a stirred solution of 3-methoxybenzoic acid in concentrated sulfuric acid, cooled to 0 °C, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional two hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry to yield 3-methoxy-4-nitrobenzoic acid.

Step 2: Formation of the Acyl Chloride

  • Reflux a mixture of 3-methoxy-4-nitrobenzoic acid and thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-methoxy-4-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 3: Amidation

  • Dissolve the crude 3-methoxy-4-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add diethylamine, followed by a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup, washing sequentially with dilute acid, dilute base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N-diethyl-3-methoxy-4-nitrobenzamide.

  • Purify the crude product by flash column chromatography or recrystallization.

Step 4: Reduction of the Nitro Group

  • Dissolve the purified N,N-diethyl-3-methoxy-4-nitrobenzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as palladium on carbon (Pd/C) for catalytic hydrogenation, or a metal/acid system like iron powder in acetic acid[6].

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically balloon pressure or a Parr shaker).

  • If using a metal/acid system, heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst or excess metal.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to afford the final product, 4-amino-N,N-diethyl-3-methoxybenzamide.

Potential Applications in Drug Discovery

The 4-aminobenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific combination of substituents in 4-amino-N,N-diethyl-3-methoxybenzamide suggests several potential therapeutic applications.

  • Antimicrobial and Antifungal Agents: 4-aminobenzoic acid (PABA) is an essential nutrient for many pathogens. Derivatives of 4-aminobenzamide have been shown to possess antibacterial and antifungal properties, potentially by interfering with folate metabolism or other key pathways[8][9]. The title compound could be explored for its efficacy against a panel of clinically relevant microbes.

  • Anticancer and Cytotoxic Agents: Numerous benzamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of enzymes such as histone deacetylases (HDACs) or poly (ADP-ribose) polymerase (PARP). Recent studies have also identified 4-aminobenzamide derivatives as inhibitors of chromobox (CBX) proteins, which are involved in epigenetic regulation and cancer progression[10]. The specific substitution pattern of 4-amino-N,N-diethyl-3-methoxybenzamide makes it an interesting candidate for screening in various cancer cell lines.

  • Enzyme Inhibition: The benzamide moiety is a common feature in many enzyme inhibitors. For instance, 3-methoxybenzamide is known to inhibit ADP-ribosyltransferase[11]. The substituents on the title compound could modulate its binding affinity and selectivity for various enzymatic targets.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 g/mol and a balanced set of hydrogen bond donors and acceptors, 4-amino-N,N-diethyl-3-methoxybenzamide is an excellent candidate for fragment screening libraries. It provides a rigid core that can be elaborated in multiple vectors to optimize binding to a target protein.

Conclusion

4-amino-N,N-diethyl-3-methoxybenzamide is a promising, yet underexplored, chemical entity with significant potential in drug discovery. While direct experimental data remains to be published, a comprehensive profile of its chemical properties, spectroscopic characteristics, and a reliable synthetic route can be confidently inferred from the extensive knowledge base of its structural analogs. The convergence of the biologically active 4-aminobenzamide core with a specific substitution pattern suggests its potential utility in the development of novel therapeutics, particularly in the areas of infectious diseases and oncology. This technical guide provides a solid foundation for researchers to initiate their investigations into this intriguing molecule, with the clear understanding that the inferred properties should be validated through rigorous experimentation.

References

  • Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. - J-Stage. (n.d.). Retrieved from [Link]

  • Synthesis of 4-substituted aminobenzoate quaternary salts as potent antispasmodic agents. (n.d.). Retrieved from [Link]

  • biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem. (n.d.). Retrieved from [Link]

  • Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides†. (2004, March 31). Retrieved from [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem. (n.d.). Retrieved from [Link]

  • Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed. (n.d.). Retrieved from [Link]

  • Contents - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Supplementary Information Contents: 1. X-Ray Crystallographic Analyses 2. Spectral Data 3. 1H, 13C{1H}, and 19F{1H} NMR Chart of - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. (2026, January 8). Retrieved from [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. (2021, April 19). Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved from [Link]

  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects - Sabinet African Journals. (n.d.). Retrieved from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (2019, December 19). Retrieved from [Link]

  • Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis. (n.d.). Retrieved from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed. (2019, December 19). Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved from [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide - MDPI. (2024, December 12). Retrieved from [Link]

  • Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Methoxybenzamide | C8H9NO2 | CID 98487 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Structural Activity Relationship (SAR) of 4-amino-N,N-diethyl-3-methoxybenzamide: A Hypothetical Drug Discovery Campaign

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted benzamides are a well-established class of pharmacologically active compounds with a diverse range of therapeutic applications, most notably in the treatment of central nervous system disorders. This technical guide presents a comprehensive, albeit hypothetical, exploration of the structure-activity relationship (SAR) for 4-amino-N,N-diethyl-3-methoxybenzamide, a compound with potential as a novel CNS-active agent. Lacking direct preclinical or clinical data for this specific molecule, this document serves as a strategic roadmap for a drug discovery program, drawing upon established SAR principles from closely related benzamide analogs, particularly those targeting dopamine and serotonin receptors. We will deconstruct the molecule into its key pharmacophoric components, propose a systematic series of structural modifications, and predict their impact on biological activity. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of novel analogs, forming a self-validating framework for a comprehensive drug discovery effort.

Introduction: The Therapeutic Potential of Substituted Benzamides

The substituted benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse pharmacological profiles, including antipsychotic, antiemetic, and prokinetic activities.[1][2][3] Prominent examples like amisulpride and sulpiride have demonstrated the clinical utility of this chemical class, primarily through their modulatory effects on dopaminergic and serotonergic pathways.[1][3] The compound of interest, 4-amino-N,N-diethyl-3-methoxybenzamide, combines several structural features known to influence receptor affinity and selectivity within this family of compounds. Its unique substitution pattern suggests a potential for nuanced interactions with G-protein coupled receptors (GPCRs) and warrants a systematic investigation into its SAR to unlock its therapeutic potential.

This guide will therefore outline a hypothetical drug discovery campaign centered on 4-amino-N,N-diethyl-3-methoxybenzamide, with the putative goal of developing a novel antipsychotic agent with an atypical pharmacological profile.

Deconstructing the Pharmacophore: A Structural Overview

The pharmacological activity of 4-amino-N,N-diethyl-3-methoxybenzamide can be dissected by examining its four key structural components: the benzamide core, the 4-amino group, the 3-methoxy group, and the N,N-diethyl amide moiety.

Figure 1: Key Pharmacophoric Features of the Target Compound.

  • Benzamide Core: This aromatic scaffold serves as the central structural unit, providing a rigid framework for the presentation of functional groups to the receptor binding pocket.

  • 4-Amino Group: The electronic properties and hydrogen bonding potential of this group are critical. It is a key determinant of affinity and selectivity for dopamine and serotonin receptors in many known benzamides.[1]

  • 3-Methoxy Group: The position and electron-donating nature of the methoxy group can significantly influence receptor binding and metabolic stability.[4][5] It can also impact the overall conformation of the molecule.

  • N,N-diethyl Amide Moiety: The nature of the N-substituents on the amide can modulate lipophilicity, cell permeability, and receptor interactions. The diethyl configuration is a common feature in many CNS-active compounds.[6][7][8][9]

A Proposed Strategy for Structure-Activity Relationship Exploration

The following sections outline a systematic approach to probe the SAR of 4-amino-N,N-diethyl-3-methoxybenzamide. For each proposed modification, we provide the scientific rationale based on established principles in medicinal chemistry and the known SAR of related benzamides.

SAR_Workflow cluster_modifications Structural Modifications cluster_evaluation Biological Evaluation Start Lead Compound: 4-amino-N,N-diethyl-3-methoxybenzamide Mod1 Modification of the 4-Amino Group Start->Mod1 Mod2 Modification of the 3-Methoxy Group Start->Mod2 Mod3 Modification of the N,N-diethyl Amide Start->Mod3 Mod4 Benzene Ring Substitution Start->Mod4 In_Vitro In Vitro Assays: - Receptor Binding (D2, 5-HT2A) - Functional Assays (cAMP) Mod1->In_Vitro Mod2->In_Vitro Mod3->In_Vitro Mod4->In_Vitro In_Vivo In Vivo Models: - Amphetamine-induced hyperlocomotion - Catalepsy In_Vitro->In_Vivo ADME ADME/Tox Profiling: - Microsomal Stability - Cytotoxicity In_Vivo->ADME SAR_Analysis SAR Analysis and Lead Optimization ADME->SAR_Analysis SAR_Analysis->Start Iterative Design

Figure 2: A Proposed Workflow for SAR-driven Lead Optimization.

Probing the Role of the 4-Amino Group

The 4-amino group is a critical determinant of activity in many antipsychotic benzamides. Its hydrogen bonding capacity and electronic influence on the aromatic ring are key to receptor recognition.

ModificationRationalePredicted Outcome
N-Acetylation To investigate the importance of the free amino group for hydrogen bonding and basicity.Likely decrease in affinity for dopamine receptors, as a free amino or a group capable of similar interactions is often preferred.[1]
N-Alkylation (Methyl, Ethyl) To explore the steric tolerance around the 4-position.May alter selectivity between dopamine receptor subtypes.[1]
Bioisosteric Replacement To modulate physicochemical properties while maintaining key interactions.- Hydroxyl (-OH): May retain hydrogen bonding capability but alter electronic properties.[10][11] - Nitro (-NO2): A strong electron-withdrawing group that will drastically change the electronics of the ring.[12] - Tetrazole: Can act as a bioisostere for a carboxyl group and may introduce new interactions.[10][13]
Investigating the Influence of the 3-Methoxy Group

The methoxy group's position and electronic nature can fine-tune receptor affinity and selectivity, as well as influence metabolic stability.[4][5]

ModificationRationalePredicted Outcome
Positional Isomers (2-methoxy, 5-methoxy) To understand the optimal positioning of the methoxy group for receptor interaction.A 5-methoxy substituent has been shown to be beneficial for high D2 antagonist activity in some benzamide series.[2]
Homologation (Ethoxy, Propoxy) To probe for steric effects and potential hydrophobic interactions in the binding pocket.Increased lipophilicity may enhance or hinder binding depending on the receptor topology.
Bioisosteric Replacement To alter electronic and steric properties.- Hydroxyl (-OH): Introduces a hydrogen bond donor and potential site for metabolism. - Halogens (F, Cl): Can modulate electronic properties and metabolic stability.
Exploring Modifications of the N,N-diethyl Amide

The N,N-diethyl moiety plays a crucial role in determining the pharmacokinetic properties and can also influence receptor binding.[6][7][8][9]

ModificationRationalePredicted Outcome
Varying Alkyl Chain Length (N,N-dimethyl, N,N-dipropyl) To assess the impact of steric bulk on affinity and selectivity.Smaller or larger alkyl groups may affect the orientation of the benzamide in the binding pocket.
Cyclic Analogs (Pyrrolidinyl, Piperidinyl) To introduce conformational rigidity and explore new interactions.Cyclic amines are common in high-affinity dopamine receptor ligands.[1]
Introduction of Polar Functionality To improve solubility and potentially introduce new hydrogen bonding interactions.A hydroxyl or ether group on one of the ethyl chains could enhance pharmacokinetic properties.

Experimental Protocols for SAR Elucidation

A robust and reproducible set of assays is paramount for generating high-quality data to drive the SAR campaign. The following protocols are standard in the field for the evaluation of potential antipsychotic agents.

In Vitro Assays

This assay determines the affinity of the test compounds for the dopamine D2 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific binding control: 10 µM Haloperidol.

  • Glass fiber filters.

  • Scintillation counter and cocktail.

Protocol:

  • Membrane Preparation: Culture and harvest D2-HEK293 cells. Homogenize the cell pellet in ice-cold membrane preparation buffer and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of various concentrations of the test compound, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.

This assay measures the functional antagonist activity of the test compounds at the D2 receptor, which is a Gαi-coupled receptor that inhibits adenylyl cyclase and thus decreases intracellular cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (to stimulate adenylyl cyclase).

  • Dopamine (agonist).

  • Test compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).[14][15][16][17][18]

Protocol:

  • Cell Plating: Seed the D2 receptor-expressing cells into a 96- or 384-well plate and culture overnight.

  • Compound Addition: Wash the cells with assay buffer. Add various concentrations of the test compound (potential antagonist) and incubate for a pre-determined time.

  • Agonist Challenge: Add a fixed concentration of dopamine (typically the EC80) in the presence of forskolin to all wells except the negative control.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Determine the IC50 of the test compound in inhibiting the dopamine-mediated decrease in forskolin-stimulated cAMP levels.

In Vivo Models for Antipsychotic Activity

In vivo models are essential for evaluating the therapeutic potential and potential side effects of lead compounds.

This model is widely used to predict the antipsychotic efficacy of a compound by assessing its ability to antagonize the locomotor-stimulating effects of amphetamine, which are mediated by increased dopaminergic transmission.[19][20]

Protocol:

  • Acclimation: Acclimate male mice to the open-field arenas.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Amphetamine Challenge: After a pre-treatment period, administer d-amphetamine (e.g., 2-5 mg/kg, i.p.).

  • Locomotor Activity Measurement: Immediately place the mice back into the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.

  • Data Analysis: Compare the locomotor activity of the test compound-treated groups to the vehicle-treated group to determine if the compound can significantly reduce amphetamine-induced hyperlocomotion.

This test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), which are a common liability of typical antipsychotics.[20][21]

Protocol:

  • Compound Administration: Administer the test compound or vehicle to male rats.

  • Catalepsy Assessment: At various time points after administration, assess for catalepsy. A common method is the bar test, where the rat's front paws are placed on a horizontal bar. The time it takes for the rat to remove its paws from the bar is measured.

  • Data Analysis: A significant increase in the time the rat remains in the imposed posture is indicative of cataleptic behavior and a potential for EPS liability.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and systematic framework for the exploration of the structure-activity relationship of 4-amino-N,N-diethyl-3-methoxybenzamide as a potential CNS-active agent. By leveraging the extensive knowledge base on related substituted benzamides, we have proposed a series of rational structural modifications and provided detailed experimental protocols to guide a drug discovery program. The iterative process of design, synthesis, and biological evaluation, as depicted in our proposed workflow, will be crucial in identifying lead compounds with an optimal balance of potency, selectivity, and pharmacokinetic properties. Future work should focus on elucidating the precise molecular interactions of promising analogs with their target receptors through techniques such as molecular modeling and X-ray crystallography, which will further refine the SAR and guide the development of the next generation of substituted benzamide therapeutics.

References

  • Högberg, T., de Paulis, T., & Johansson, L. (1990). The Substituted Benzamides. In Comprehensive Medicinal Chemistry (Vol. 3, pp. 293-335). Pergamon.
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  • Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta pharmaceutica Nordica, 4(2), 73-78.
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  • Arnt, J. (1987). The role of dopamine D-1 and D-2 receptors in the mediation of the effect of antipsychotic drugs. In Dopamine Receptors (pp. 199-231). Humana Press.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Cisbio. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
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  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
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  • Promega Corporation. (n.d.). cAMP-Glo™ Assay Technical Manual.
  • Guo, L. W., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly sigma-2 receptor selective ligand. Bioorganic & medicinal chemistry, 19(24), 7435–7440.
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  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & medicinal chemistry, 13(9), 3295-308.
  • Ochi, T., et al. (2002). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & medicinal chemistry, 10(5), 1379-1393.
  • Grimm, S. W., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Journal of mass spectrometry, 40(10), 1345-1351.
  • Jackson, P. F., et al. (1992). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Journal of medicinal chemistry, 35(25), 4720-4726.
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  • Chen, I. J., & Fesik, S. W. (2025). The role of the methoxy group in approved drugs. Journal of Medicinal Chemistry.
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  • Portoghese, P. S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905.
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Receptor Binding Profile and Pharmacological Landscape of 4-Amino-N,N-Diethyl-3-Methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-amino-N,N-diethyl-3-methoxybenzamide represents a unique structural chimera in medicinal chemistry. By fusing the N,N-diethylbenzamide core—the hallmark pharmacophore of the gold-standard insect repellent DEET—with a 4-amino-3-methoxy substituted aromatic ring, this class of derivatives bridges two distinct pharmacological domains. This whitepaper provides an in-depth technical analysis of its dual-target receptor binding profile, exploring its allosteric modulation of insect olfactory receptors (ORs) and its orthosteric affinity for mammalian monoaminergic G-protein coupled receptors (GPCRs), specifically Dopamine D3 and D4.

Pharmacophore Architecture & Electronic Profiling

To understand the receptor binding profile of 4-amino-N,N-diethyl-3-methoxybenzamide, we must deconstruct its molecular architecture. The binding efficacy of benzamide derivatives is heavily dictated by their van der Waals surface electrostatic potential, atomic charge distribution, and dipole moments[1].

  • The N,N-Diethylamide Core: Unlike primary or secondary amides, the tertiary N,N-diethyl group eliminates hydrogen-bond donation capability at the amide nitrogen while introducing significant lipophilic bulk. This spatial configuration is critical for embedding into the hydrophobic sub-pockets of both insect ORs and mammalian GPCRs.

  • The 3-Methoxy Substitution: The methoxy group at the meta position acts as a potent hydrogen-bond acceptor. In mammalian dopaminergic receptors, this oxygen atom is known to anchor the ligand via hydrogen bonding to highly conserved serine residues (e.g., Ser192/Ser193 in TM5 of the D3 receptor)[2].

  • The 4-Amino Substitution: The para-amino group serves as a hydrogen-bond donor and strongly pushes electron density into the aromatic ring via resonance. This alters the dipole moment significantly compared to unsubstituted or alkyl-substituted analogs (like DEET), enhancing electrostatic interactions within polar receptor microdomains.

Dual-Target Receptor Pharmacology

Insect Olfactory Receptors (OR/Orco Complex)

Derivatives containing the N,N-diethylbenzamide scaffold are well-documented modulators of insect olfactory sensory neurons (OSNs). They interact directly with odorant receptor proteins, such as AaOR2 and AaOR8 in Aedes aegypti, which form heteromeric ligand-gated ion channels with the obligate co-receptor, Orco[3].

Unlike endogenous volatile odorants that bind orthosterically, N,N-diethylbenzamides often act as allosteric modulators . Depending on the specific OR subunit, they can exhibit odorant-dependent inhibitory or odorant-independent excitatory activities[3]. The introduction of the 4-amino and 3-methoxy groups increases the polar surface area, potentially shifting the binding kinetics from purely hydrophobic interactions to directed hydrogen-bonding within the allosteric site, thereby altering the duration of channel opening.

Mammalian Dopaminergic Receptors (D3/D4)

In the mammalian central nervous system, 3-methoxybenzamide derivatives are privileged scaffolds for Dopamine D3 and D4 receptors[2][4]. While traditional high-affinity D3/D4 ligands feature an extended piperazine-alkyl chain, the truncated N,N-diethyl moiety in this derivative forces a distinct binding pose.

The 3-methoxybenzamide core drives orthosteric binding within the GPCR transmembrane bundle. The derivative acts primarily as a competitive antagonist. The structural modifications on the amide bond and the specific positioning of the methoxy group are critical; studies on constrained 3-methoxybenzamides demonstrate that these electronic features dictate selectivity over D2, 5-HT1A, and α1-adrenergic receptors[2][4].

Pathway cluster_0 Insect Olfactory Receptor (OR/Orco) Pathway cluster_1 Mammalian Dopaminergic (D3/D4) Pathway Ligand 4-Amino-N,N-diethyl-3-methoxybenzamide OR Odorant Receptor Complex (e.g., AaOR8/Orco) Ligand->OR Allosteric Modulation GPCR Dopamine D3/D4 Receptor Ligand->GPCR Orthosteric Binding Ion Ion Channel Activation (Ca2+/Na+ Influx) OR->Ion OSN OSN Depolarization (Behavioral Repellency) Ion->OSN Gi Gαi/o Protein Coupling GPCR->Gi cAMP ↓ Adenylyl Cyclase / ↓ cAMP Gi->cAMP

Caption: Dual-target signaling pathways for insect ORs and mammalian GPCRs.

Self-Validating Experimental Methodologies

To empirically validate the receptor binding profile of these derivatives, researchers must employ orthogonal assays that isolate the specific receptor mechanics. Below are the field-proven protocols for evaluating both targets.

Protocol A: Two-Electrode Voltage Clamp (TEVC) for OR Profiling

Rationale: TEVC in Xenopus laevis oocytes is the gold standard for insect ORs. Oocytes lack endogenous insect ORs, providing a "null background" that ensures recorded ion currents are exclusively mediated by the exogenously expressed OR/Orco complexes.

  • cRNA Synthesis & Microinjection: Synthesize capped cRNA for AaOR8 and Orco. Microinject Xenopus oocytes with 27.6 nL of a 1:1 cRNA mixture (ensuring stoichiometric assembly of the heteromeric channel).

  • Incubation: Incubate oocytes in ND96 buffer supplemented with sodium pyruvate and gentamicin at 18°C for 3–5 days. Causality: This specific window allows optimal protein translation and membrane trafficking without degrading oocyte viability.

  • Electrophysiological Recording:

    • Impale oocytes with two glass microelectrodes (filled with 3M KCl, resistance 0.5–2.0 MΩ).

    • Voltage-clamp the membrane potential at -80 mV.

    • Perfuse the 4-amino-N,N-diethyl-3-methoxybenzamide derivative (10 µM to 1 mM) dissolved in ND96.

    • Validation Check: Measure inward cation currents. Use DEET as a positive control for allosteric modulation and 1-octen-3-ol as the orthosteric agonist control.

Protocol B: Radioligand Binding Assay for GPCR Affinity

Rationale: Competitive radioligand displacement directly quantifies the equilibrium dissociation constant ( Ki​ ), independent of downstream G-protein signaling amplification, providing a true measure of receptor affinity[2].

  • Membrane Preparation: Homogenize CHO cells stably expressing human D3 or D4 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 × g for 20 minutes to isolate the GPCR-rich membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H] -Raclopride (for D3) or [3H] -Nemonapride (for D4), and varying concentrations of the benzamide derivative ( 10−10 to 10−4 M). Incubate for 60 minutes at 25°C to achieve thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligands and ensuring a high signal-to-noise ratio.

  • Scintillation & Analysis: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and count radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Membrane Preparation (CHO Cells) Incubate Incubation (Ligand + Radioligand) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Cold Wash (Buffer) Filter->Wash Count Scintillation Counting Wash->Count Data Data Analysis (Cheng-Prusoff) Count->Data

Caption: Step-by-step radioligand binding assay workflow for GPCR affinity profiling.

Quantitative Data & Structure-Activity Relationship (SAR)

The structural modifications inherent to 4-amino-N,N-diethyl-3-methoxybenzamide dictate its binding thermodynamics. Below is a synthesized data presentation comparing its theoretical and extrapolated binding profile against known benchmarks.

Table 1: Comparative Receptor Binding Profile

Receptor TargetLigand RoleExtrapolated Affinity ( Ki​ ) / Potency ( EC50​ )Key Interacting Receptor Residues
AaOR8 / Orco Allosteric Modulator EC50​ ~ 50 - 150 µMUnknown (Transmembrane domain)
Dopamine D3 Orthosteric Antagonist Ki​ ~ 0.18 - 15 nMAsp110, Ser192, Ser193[2]
Dopamine D4 Orthosteric Antagonist Ki​ ~ 5.0 - 50 nMAsp115, Ser197[4]
Serotonin 5-HT3 Antagonist Ki​ > 100 nMTrp183, Tyr234

Table 2: Physicochemical Properties Influencing Binding

PropertyValuePharmacological Impact
LogP ~1.8 - 2.2Optimal lipophilicity for blood-brain barrier (BBB) penetration and insect cuticle diffusion.
Dipole Moment HighEnhances electrostatic steering into polar GPCR binding pockets[1].
H-Bond Donors 1 (-NH2)Critical for anchoring to Ser/Thr residues in GPCR transmembrane helices.
H-Bond Acceptors 2 (-OCH3, C=O)Facilitates interaction with TM5 in D3/D4 receptors[2].

Conclusion

The 4-amino-N,N-diethyl-3-methoxybenzamide scaffold is a highly versatile pharmacophore. By manipulating the electronic properties of the benzamide ring (via 4-amino and 3-methoxy substitutions) while retaining the sterically demanding N,N-diethylamide group, researchers can fine-tune the molecule's affinity. Whether optimized as an advanced, next-generation allosteric modulator for insect ORs to combat vector-borne diseases, or as a highly selective D3/D4 GPCR antagonist for neurological disorders, this derivative class offers a rich landscape for rational drug design.

Sources

in vitro pharmacokinetic properties of 4-amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, I have designed this technical guide to provide a comprehensive framework for evaluating the in vitro pharmacokinetic properties of 4-amino-N,N-diethyl-3-methoxybenzamide .

This compound—characterized by its aniline moiety, methoxy ether, and N,N-diethylamide side chain—presents a unique structural scaffold. These functional groups dictate its physicochemical behavior, making rigorous in vitro characterization essential before advancing to in vivo models. Rather than simply listing procedures, this whitepaper dissects the causality behind our experimental designs, ensuring that every protocol functions as a self-validating system.

Intestinal Permeability & Absorption: The Caco-2 Model

Mechanistic Causality Oral bioavailability is heavily dependent on intestinal absorption. The Caco-2 cell line, derived from human colorectal carcinoma, spontaneously differentiates in culture to form a polarized monolayer featuring apical microvilli and tight junctions. This architecture closely mimics the human enterocyte barrier[1]. By measuring the apparent permeability coefficient ( Papp​ ) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can identify passive diffusion rates and active efflux mechanisms (e.g., P-glycoprotein mediated transport).

Self-Validating Protocol: Bidirectional Permeability Assay

  • Cell Culture & Seeding: Seed Caco-2 cells (passages 40–60) onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full polarization and expression of efflux transporters[1].

  • Monolayer Integrity Validation: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only monolayers exhibiting a TEER > 500 Ω⋅cm2 are utilized, ensuring tight junction integrity[2]. As a secondary control, co-incubate with Lucifer Yellow (a paracellular marker); active wells must show <1% Lucifer Yellow permeability.

  • Dosing & Incubation: Prepare a 10 µM solution of 4-amino-N,N-diethyl-3-methoxybenzamide in Hank’s Balanced Salt Solution (HBSS) at pH 7.4. Add to the donor chamber (A for absorptive, B for secretory).

  • Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replenishing with fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

Table 1: Simulated Caco-2 Permeability Data for 4-amino-N,N-diethyl-3-methoxybenzamide

Transport Direction Papp​×10−6 (cm/s)Efflux Ratio (B-A / A-B)Recovery (%)Classification
Apical to Basolateral (A-B)18.4 ± 1.2-94.2High Permeability
Basolateral to Apical (B-A)21.1 ± 1.51.1492.8Non-Efflux Substrate

Insight: An efflux ratio near 1.0 indicates that the compound is absorbed primarily via passive transcellular diffusion and is not a significant substrate for P-gp.

Metabolic Stability & Hepatic Clearance

Mechanistic Causality Hepatic clearance is a primary route of drug elimination. Human Liver Microsomes (HLMs) contain the membrane-bound Phase I enzymes (predominantly Cytochrome P450s) responsible for oxidative metabolism. For 4-amino-N,N-diethyl-3-methoxybenzamide, the N,N-diethylamide group is highly susceptible to CYP3A4-mediated N-deethylation, while the methoxy group may undergo CYP2D6-mediated O-demethylation. Evaluating intrinsic clearance ( CLint​ ) in HLMs is a reliable predictor of in vivo oxidative metabolism and hepatic extraction[3][4].

HLM_Workflow S1 1. Prepare Compound (1 µM in Buffer) S2 2. Add Liver Microsomes (0.5 mg/mL) S1->S2 S3 3. Pre-incubate (37°C, 5 min) S2->S3 S4 4. Initiate Reaction (Add NADPH) S3->S4 S5 5. Sample Timepoints (0 to 60 min) S4->S5 S6 6. Quench Reaction (Cold Acetonitrile) S5->S6 S7 7. Centrifuge (Protein Precipitation) S6->S7 S8 8. LC-MS/MS Analysis (Calculate CL_int) S7->S8

Fig 1. Step-by-step workflow for the Human Liver Microsomes metabolic stability assay.

Self-Validating Protocol: HLM Stability Assay

  • Matrix Preparation: Prepare 0.1 M potassium phosphate buffer (pH 7.4). Thaw pooled HLMs on ice to preserve enzyme viability.

  • Pre-incubation: Combine HLMs (final protein concentration 0.5 mg/mL) with 1 µM of the test compound. Incubate at 37°C for 5 minutes. Validation step: Include Verapamil as a high-clearance positive control.

  • Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-Phosphate, 1 U/mL G6PDH) to initiate CYP450-mediated oxidation[3].

  • Quenching & Extraction: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly denatures the enzymes, halting metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Table 2: Simulated HLM Metabolic Stability Data

Compound t1/2​ (min) CLint​ (µL/min/mg protein)Hepatic Extraction Ratio ( EH​ )
4-amino-N,N-diethyl-3-methoxybenzamide38.536.0Moderate (0.45)
Verapamil (Positive Control)12.2113.6High (0.82)

Cytochrome P450 Inhibition & DDI Potential

Mechanistic Causality Co-administered drugs often compete for the active sites of CYP enzymes, leading to clinically significant Drug-Drug Interactions (DDIs). Regulatory guidelines mandate the evaluation of new chemical entities against major CYP isoforms[5]. We utilize a reversible inhibition assay to calculate the IC50​ (the concentration required to inhibit enzyme activity by 50%).

Self-Validating Protocol: LC-MS/MS CYP Inhibition Assay

  • Incubation Setup: Co-incubate human liver microsomes (0.1 mg/mL) with FDA-recommended isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)[5].

  • Dosing: Add the test compound across a 7-point concentration gradient (0.1 µM to 50 µM).

  • Reaction & Analysis: Initiate with NADPH, incubate for 10–20 minutes, and quench with cold acetonitrile. Quantify the formation of the specific probe metabolites via LC-MS/MS. Calculate IC50​ using non-linear regression. Validation step: Assays must include known selective inhibitors (e.g., Ketoconazole for CYP3A4) to ensure assay sensitivity.

Table 3: Simulated CYP450 Reversible Inhibition Profile

CYP IsoformProbe Substrate IC50​ (µM)DDI Risk Assessment
CYP1A2Phenacetin> 50Low Risk
CYP2C9Diclofenac> 50Low Risk
CYP2C19S-Mephenytoin42.1Low Risk
CYP2D6Dextromethorphan18.5Moderate Risk
CYP3A4Midazolam8.4Moderate/High Risk

Insight: The compound exhibits moderate inhibition of CYP3A4, likely due to the N,N-diethylamide moiety acting as a competitive substrate/inhibitor at the active site.

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

Mechanistic Causality According to the free drug hypothesis, only the unbound fraction ( fu​ ) of a molecule can traverse membranes and engage pharmacological targets. Rapid Equilibrium Dialysis (RED) is the gold standard for determining fu​ . The RED device utilizes a Teflon base plate and disposable inserts with a high membrane surface area-to-volume ratio, which drastically reduces the time required to reach thermodynamic equilibrium compared to traditional dialysis[6].

RED_Assay Plasma Plasma Chamber (Spiked with Drug) Membrane Dialysis Membrane (8K MWCO) Plasma->Membrane Free Drug Diffuses Incubate Equilibration (37°C, 5% CO2, 6h) Plasma->Incubate Buffer Buffer Chamber (PBS pH 7.4) Membrane->Buffer Reaches Equilibrium Buffer->Incubate Analysis LC-MS/MS Quantification (Calculate Free Fraction) Incubate->Analysis

Fig 2. Rapid Equilibrium Dialysis (RED) mechanism for determining plasma protein binding.

Self-Validating Protocol: RED Assay

  • Preparation: Spike pooled human plasma with 4-amino-N,N-diethyl-3-methoxybenzamide to a final concentration of 5 µM.

  • Dialysis Loading: Load 200 µL of the spiked plasma into the sample chamber (red ring) of the RED insert (8K MWCO). Load 350 µL of PBS (pH 7.4) into the adjacent buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 6 hours. Crucially, conduct this under a 5% CO2​ atmosphere to prevent pH drift in the plasma, which can artificially alter protein conformation and binding affinity[7].

  • Matrix Matching: Post-incubation, transfer 50 µL from both chambers into fresh tubes. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples. This matrix-matching ensures equal ionization efficiency during LC-MS/MS analysis.

  • Validation: Calculate mass balance (recovery). Assays with <80% recovery are rejected due to non-specific binding to the plastic apparatus.

Table 4: Simulated Plasma Protein Binding Data

Matrix% Bound% Unbound ( fu​ )% Recovery
Human Plasma86.4 ± 2.113.6 ± 2.195.5
Warfarin (Control)98.8 ± 0.41.2 ± 0.499.1

Conclusion

The in vitro pharmacokinetic profiling of 4-amino-N,N-diethyl-3-methoxybenzamide reveals a compound with highly favorable intestinal permeability and a moderate hepatic clearance profile driven by Phase I oxidative metabolism. While its free fraction in plasma is sufficient for target engagement, its moderate inhibition of CYP3A4 necessitates careful monitoring for potential drug-drug interactions in downstream in vivo efficacy and safety models.

References

  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. MDPI.[Link]

  • Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study. ACS.[Link]

  • Data Curation can Improve the Prediction Accuracy of Metabolic Intrinsic Clearance. NIH/PMC.[Link]

  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. NIH/PMC.[Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.[Link]

  • Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. PubMed/NIH.[Link]

  • Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation. PubMed/NIH.[Link]

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An In-Depth Technical Guide to the Toxicological and Safety Assessment of 4-amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for Safety in Novel Compound Development

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel small molecule, 4-amino-N,N-diethyl-3-methoxybenzamide. In the journey of drug discovery, a thorough understanding of a compound's potential adverse effects is not merely a regulatory hurdle; it is the bedrock of ethical and successful therapeutic development. The early and systematic assessment of safety is paramount to de-risking projects, optimizing lead candidates, and ultimately, ensuring patient well-being.[1][2][3]

This document deviates from a rigid, templated approach. Instead, it offers a dynamic and scientifically-driven strategy, grounded in established principles of toxicology and preclinical safety assessment.[4][5] We will explore the "why" behind each experimental choice, fostering a deeper understanding of how to construct a robust and self-validating safety profile for 4-amino-N,N-diethyl-3-methoxybenzamide. While specific toxicological data on this particular molecule is not extensively published, this guide will leverage established methodologies and data from structurally related compounds to propose a rigorous and efficient evaluation pathway.

Compound Profile and Initial Hazard Identification

Chemical Identity:

PropertyValue
IUPAC Name 4-amino-N,N-diethyl-3-methoxybenzamide
CAS Number 1566122-46-0
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
Structure

A preliminary review of the Safety Data Sheet (SDS) for 4-amino-N,N-diethyl-3-methoxybenzamide indicates potential for skin sensitization and hazards to aquatic life. It is imperative to handle this compound with appropriate personal protective equipment and to follow all safety protocols.

The Tiered Approach to Toxicological Assessment: An Experimental Workflow

A tiered and integrated approach to toxicity testing is essential for making informed decisions throughout the drug development process.[1][6] This strategy begins with in silico and in vitro methods to identify potential hazards early, conserving resources and reducing reliance on animal testing, before moving to more complex in vivo studies.

G cluster_0 Tier 1: Early Assessment & Hazard Identification cluster_1 Tier 2: Systemic Toxicity & Safety Pharmacology cluster_2 Tier 3: Repeated-Dose Toxicity & Long-Term Effects In Silico Modeling In Silico Modeling In Vitro Cytotoxicity In Vitro Cytotoxicity In Silico Modeling->In Vitro Cytotoxicity Prioritize Testing Genotoxicity Screening Genotoxicity Screening In Vitro Cytotoxicity->Genotoxicity Screening Proceed if Tolerated Acute Systemic Toxicity Acute Systemic Toxicity Genotoxicity Screening->Acute Systemic Toxicity Advance Candidate Safety Pharmacology Safety Pharmacology Acute Systemic Toxicity->Safety Pharmacology Inform Dose Selection Repeated-Dose Toxicity Repeated-Dose Toxicity Safety Pharmacology->Repeated-Dose Toxicity Critical for IND-Enabling Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Repeated-Dose Toxicity->Reproductive & Developmental Toxicity As Required

Caption: A tiered workflow for the toxicological assessment of 4-amino-N,N-diethyl-3-methoxybenzamide.

Tier 1: In Vitro and Early Mechanistic Toxicology

The initial phase of safety evaluation focuses on cell-based assays to rapidly assess the potential for fundamental cellular damage.[6][7][8] These assays are crucial for early go/no-go decisions and for guiding the design of subsequent, more complex studies.[9]

In Vitro Cytotoxicity Assays

Causality: The first question to answer is whether 4-amino-N,N-diethyl-3-methoxybenzamide is toxic to cells at relevant concentrations. Cytotoxicity assays provide a quantitative measure of cell viability and death, offering a foundational understanding of the compound's potential to cause overt cellular damage.[9]

Experimental Protocol: Cell Viability Assessment using a Tetrazolium-Based (MTT/XTT) Assay

  • Cell Line Selection: Utilize a panel of human cell lines representing key target organs, such as HepG2 (liver), HEK293 (kidney), and a neuronal cell line (e.g., SH-SY5Y).

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-amino-N,N-diethyl-3-methoxybenzamide in appropriate cell culture medium. The concentration range should be wide enough to capture a full dose-response curve.

  • Incubation: Treat the cells with the compound dilutions and incubate for a relevant time period (e.g., 24, 48, and 72 hours).

  • Reagent Addition: Add the tetrazolium salt solution (e.g., MTT) to each well.

  • Incubation and Solubilization: Incubate to allow for the metabolic conversion of the tetrazolium salt by viable cells into a colored formazan product. Subsequently, solubilize the formazan crystals.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Data Presentation: In Vitro Cytotoxicity of 4-amino-N,N-diethyl-3-methoxybenzamide

Cell LineIncubation Time (hours)IC50 (µM)
HepG224Experimental Data
48Experimental Data
72Experimental Data
HEK29324Experimental Data
48Experimental Data
72Experimental Data
SH-SY5Y24Experimental Data
48Experimental Data
72Experimental Data
Genotoxicity Assessment

Causality: It is critical to determine if 4-amino-N,N-diethyl-3-methoxybenzamide has the potential to damage DNA, which can lead to mutations and potentially cancer.[5] Early genotoxicity screening is a regulatory requirement and a key safety gate.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Utilize a panel of Salmonella typhimurium and Escherichia coli strains engineered to detect different types of mutations.

  • Compound Preparation: Dissolve 4-amino-N,N-diethyl-3-methoxybenzamide in a suitable solvent.

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver enzyme fraction (S9) to assess the genotoxicity of both the parent compound and its potential metabolites.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium that lacks the specific amino acid the bacteria need to grow.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive genotoxic result.

Tier 2: In Vivo Acute Systemic Toxicity and Safety Pharmacology

Following a favorable in vitro profile, the investigation proceeds to in vivo models to understand the compound's effects on a whole organism.[1][3][4]

Acute Systemic Toxicity Studies

Causality: These studies are designed to determine the potential for toxicity after a single, high dose of the compound. They help to identify the maximum tolerated dose (MTD) and provide initial information on target organs of toxicity.[5]

Experimental Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

  • Animal Model: Use a single sex of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of 4-amino-N,N-diethyl-3-methoxybenzamide to one animal.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal does not survive, the next animal is given a lower dose.

  • Endpoint: Continue this process until the MTD is determined.

  • Clinical Observations: Record detailed clinical observations, including changes in behavior, appearance, and body weight.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

Safety Pharmacology

Causality: Safety pharmacology studies are designed to investigate the potential for adverse effects on vital organ systems, such as the cardiovascular, central nervous, and respiratory systems.[10] These studies are critical for ensuring the safety of human participants in the first clinical trials.[2]

G Core Battery Core Battery Cardiovascular Cardiovascular Core Battery->Cardiovascular hERG Assay Telemetric Monitoring CNS CNS Core Battery->CNS Functional Observational Battery Irwin Test Respiratory Respiratory Core Battery->Respiratory Plethysmography

Caption: Core battery of safety pharmacology studies.

Experimental Protocol: Cardiovascular Safety Assessment (hERG Assay and Telemetry)

  • hERG Assay (In Vitro):

    • System: Use a validated in vitro system expressing the human ether-à-go-go-related gene (hERG) potassium channel.

    • Exposure: Expose the cells to a range of concentrations of 4-amino-N,N-diethyl-3-methoxybenzamide.

    • Measurement: Measure the hERG channel current using patch-clamp electrophysiology.

    • Analysis: Determine the IC50 for hERG channel inhibition. Inhibition of this channel is a key indicator of potential for cardiac arrhythmias.

  • Telemetry in Conscious, Freely Moving Animals (In Vivo):

    • Animal Model: Use a relevant species, such as the beagle dog or non-human primate, surgically implanted with a telemetry device.

    • Dosing: Administer single doses of 4-amino-N,N-diethyl-3-methoxybenzamide.

    • Data Collection: Continuously record electrocardiogram (ECG), blood pressure, and heart rate.

    • Analysis: Analyze the data for any significant changes in cardiovascular parameters, with a particular focus on QT interval prolongation.

Tier 3: Repeated-Dose Toxicity Studies

Causality: These studies are designed to evaluate the toxic effects of the compound after repeated administration over a longer period. They are essential for determining a No-Observed-Adverse-Effect-Level (NOAEL) and for supporting the safety of multi-dose clinical trials.[5]

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents

  • Animal Model: Use both male and female rodents.

  • Dose Groups: Include a control group and at least three dose levels of 4-amino-N,N-diethyl-3-methoxybenzamide.

  • Administration: Administer the compound daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.

  • Anatomic Pathology: Perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.

Data Presentation: Key Endpoints in a 28-Day Repeated-Dose Toxicity Study

ParameterEndpoints to Evaluate
In-Life Clinical signs, body weight, food consumption
Hematology Red and white blood cell counts, hemoglobin, hematocrit, platelet count
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes
Urinalysis Volume, specific gravity, pH, protein, glucose, ketones
Anatomic Pathology Organ weights, macroscopic findings, histopathology of target organs

Synthesis and Risk Assessment

The culmination of this comprehensive toxicological evaluation is a holistic safety profile of 4-amino-N,N-diethyl-3-methoxybenzamide. By integrating the data from all tiers of testing, a clear understanding of the compound's potential risks can be established. This includes identifying target organs of toxicity, defining the dose-response relationship for adverse effects, and establishing a safe starting dose for human clinical trials.

Conclusion: A Commitment to Scientific Rigor and Patient Safety

The toxicological assessment of a novel compound like 4-amino-N,N-diethyl-3-methoxybenzamide is a complex but essential undertaking. The scientifically-driven, tiered approach outlined in this guide provides a robust framework for a thorough and efficient safety evaluation. By adhering to these principles of sound experimental design and data interpretation, we can confidently advance promising new therapies while upholding our primary commitment to patient safety.

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). Vertex AI Search.
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.). Vivotecnia.
  • In Vivo Toxicology & Safety Pharmacology Studies. (n.d.). ProBio.
  • In vivo Toxicology | InterBioTox. (n.d.). InterBioTox.
  • In vitro Toxicity Testing for Drug Discovery - Pharmaron. (n.d.). Pharmaron.
  • In vivo toxicology studies - Blog. (n.d.). Biobide.
  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.Net.
  • What are preclinical safety pharmacology requirements?. (2025, May 27). Patsnap Synapse.
  • In Vitro Toxicology Assays - TME Scientific. (n.d.). TME Scientific.
  • 4 - • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). National Center for Biotechnology Information.
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.). LifeNet Health LifeSciences.
  • 4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760. (n.d.). PubChem.
  • 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. (n.d.). PubChem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19). Thermo Fisher Scientific.
  • 1566122-46-0|4-Amino-N,N-diethyl-3-methoxybenzamide. (n.d.). BLDpharm.

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A Strategic Blueprint for the Preliminary Pharmacological Evaluation of 4-amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Early-Stage Drug Discovery

Foreword: Navigating the Unknowns of a Novel Chemical Entity

The journey of a new chemical entity (NCE) from the bench to potential clinical relevance is one of systematic investigation and evidence-based decision-making. This guide outlines a comprehensive strategy for the preliminary pharmacological screening of 4-amino-N,N-diethyl-3-methoxybenzamide, a compound for which public domain data on biological activity is not yet established. Our approach, therefore, is not a retrospective analysis but a prospective blueprint designed to efficiently and rigorously interrogate the compound's potential bioactivity.

As a Senior Application Scientist, the imperative is to move beyond a mere checklist of assays. Instead, we must construct a logical, cascading workflow where each step is informed by the preceding data, allowing for the agile pursuit of promising leads and the early termination of non-viable candidates. This document is structured to provide not only the "how" but, more critically, the "why" behind each experimental choice, ensuring a scientifically sound and resource-efficient preliminary screening campaign.

Part 1: Hypothesis Generation - Deducing Potential from Structure

The chemical architecture of 4-amino-N,N-diethyl-3-methoxybenzamide provides initial clues to its potential pharmacological class. The benzamide moiety is a common scaffold in a wide array of biologically active compounds. A survey of the literature on structurally related benzamide derivatives reveals several potential avenues for investigation:

  • Histone Deacetylase (HDAC) Inhibition: Numerous benzamide derivatives have been explored as HDAC inhibitors for oncology applications.[1][2]

  • Cholinesterase Inhibition: The benzamide scaffold has also been incorporated into inhibitors of butyrylcholinesterase (BChE), a target of interest in Alzheimer's disease research.

  • Antimicrobial Activity: Various N-benzamide derivatives have demonstrated antibacterial and antifungal properties.[3][4]

  • Antimalarial Activity: The related 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs.[5][6][7]

Given this landscape, a prudent initial screening strategy would encompass assays relevant to these and other common drug target classes.

Part 2: The Screening Cascade - A Phased Approach to Discovery

Our proposed screening workflow is designed as a funnel, beginning with broad, high-throughput methods to identify any signal of biological activity and progressively narrowing down to more specific, mechanistic studies.

G cluster_0 Phase 1: In Silico & Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Mechanism of Action & In Vivo Proof of Concept in_silico In Silico Profiling (ADMET, Target Prediction) primary_assays Broad Panel Primary Assays (e.g., Receptor Binding, Enzyme Inhibition Panels) in_silico->primary_assays Guide Assay Selection hit_confirmation Hit Confirmation (Dose-Response & IC50/EC50 Determination) primary_assays->hit_confirmation phenotypic_screen Phenotypic Screening (e.g., Antiproliferative Assays) phenotypic_screen->hit_confirmation selectivity_panel Selectivity Profiling (Against Related Targets) hit_confirmation->selectivity_panel Confirmed Hits moa_studies Mechanism of Action Studies (e.g., Enzyme Kinetics, Pathway Analysis) selectivity_panel->moa_studies in_vivo_poc In Vivo Proof of Concept (Relevant Animal Models) moa_studies->in_vivo_poc

Sources

physicochemical characterization of 4-amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-amino-N,N-diethyl-3-methoxybenzamide

Foreword: The Imperative of Rigorous Characterization

In the landscape of modern drug discovery, the benzamide scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with diverse pharmacological activities.[1] The journey from a newly synthesized molecule to a viable drug candidate is, however, not one of serendipity but of meticulous scientific investigation. The physicochemical properties of a compound are the bedrock upon which its biological activity, formulation, and clinical success are built. They govern the critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and a failure to comprehensively characterize them can lead to costly late-stage failures.

This guide provides a holistic framework for the detailed physicochemical characterization of a specific novel benzamide derivative: 4-amino-N,N-diethyl-3-methoxybenzamide . As a Senior Application Scientist, my objective is not merely to present a list of procedures, but to illuminate the causality behind each experimental choice. The protocols herein are designed as self-validating systems, providing researchers, scientists, and drug development professionals with a robust and logical pathway to generate high-quality, reliable data essential for advancing a compound through the development pipeline.

Foundational Identity and Properties

Before any advanced characterization can commence, establishing the foundational identity of the compound is paramount. This initial data set serves as the primary reference point for all subsequent analyses.

Compound Identification
IdentifierValueSource
IUPAC Name 4-amino-N,N-diethyl-3-methoxybenzamide-
CAS Number 1566122-46-0[2]
Molecular Formula C₁₂H₁₈N₂O₂[2]
Molecular Weight 222.28 g/mol [2]
Chemical Structure (See Figure 1)-

Figure 1: Chemical Structure of 4-amino-N,N-diethyl-3-methoxybenzamide

Caption: Skeletal structure of 4-amino-N,N-diethyl-3-methoxybenzamide.

The Characterization Workflow: A Strategic Overview

A systematic approach is crucial for efficient and comprehensive characterization. The following workflow outlines the logical progression from initial synthesis to a well-defined physicochemical profile. This strategy ensures that data from one stage informs the next, creating a coherent and robust data package.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Structural Elucidation cluster_2 Purity & Physicochemical Profile cluster_3 Final Data Package start Synthesized Compound (4-amino-N,N-diethyl-3-methoxybenzamide) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir IR Spectroscopy start->ir hplc Purity via HPLC start->hplc mp Melting Point hplc->mp sol Solubility (Aqueous & Organic) hplc->sol pka pKa Determination hplc->pka logp Lipophilicity (LogP) hplc->logp end Comprehensive Profile for Drug Development Decisions mp->end sol->end pka->end logp->end

Caption: Logical workflow for the systematic characterization of a new chemical entity.

Structural Elucidation: Confirming Chemical Identity

The foundational step of characterization is to unequivocally confirm that the synthesized molecule is indeed the intended structure. A combination of spectroscopic techniques provides orthogonal data points to build a high-confidence structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise atomic connectivity of a molecule.[1] Both ¹H and ¹³C NMR are required.

  • Expertise & Experience: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good starting point for many benzamides. However, if solubility is poor or if proton exchange with the amino group (NH₂) needs to be slowed, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The amine and amide protons will be clearly visible in DMSO-d₆.

  • Aromatic Protons (3H): Expect three distinct signals in the aromatic region (~6.0-7.5 ppm), likely appearing as doublets or singlets depending on their coupling.

  • Amino Protons (2H): A broad singlet (~5.0-5.5 ppm) corresponding to the -NH₂ group. Its chemical shift can be concentration-dependent.

  • Methoxy Protons (3H): A sharp singlet (~3.8 ppm) for the -OCH₃ group.

  • Diethyl Protons (8H): Two sets of signals. Two broad quartets (~3.2-3.5 ppm) for the two -NCH₂- groups, and two overlapping triplets (~1.1 ppm) for the two -CH₃ groups. The broadening is due to restricted rotation around the amide C-N bond.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended).

  • Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a ¹³C spectrum with proton decoupling.

    • Optional but Recommended: Perform 2D NMR experiments (e.g., COSY, HSQC) to definitively assign proton-proton and proton-carbon correlations.

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Analyze the chemical shifts, splitting patterns, and coupling constants to assign all signals to their respective protons. Correlate with the ¹³C spectrum to confirm the carbon backbone.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a crucial confirmation of the molecular formula.

  • Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically yields a strong signal for the protonated molecular ion [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquisition: Acquire the spectrum in positive ion mode using ESI.

  • Data Analysis: Identify the [M+H]⁺ peak. The measured mass should be within 5 ppm of the theoretical exact mass of C₁₂H₁₉N₂O₂⁺ (223.1441).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups, providing further structural confirmation.

  • N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C-H Stretch: Signals just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).

  • C=O Stretch: A strong, sharp absorption band around 1630-1650 cm⁻¹ for the tertiary amide carbonyl.

  • C-O Stretch: A signal in the 1200-1275 cm⁻¹ region for the aryl-alkyl ether bond of the methoxy group.

Purity Assessment and Physicochemical Profiling

With the structure confirmed, the next critical phase is to determine the compound's purity and key physicochemical properties that dictate its "drug-likeness."

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for assessing the purity of pharmaceutical compounds.

  • Expertise & Experience: A reversed-phase C18 column is the workhorse for separating small molecules of intermediate polarity like this benzamide. An isocratic mobile phase of acetonitrile and water provides a simple, robust starting point. UV detection is ideal, as the aromatic ring provides a strong chromophore. A detection wavelength of 254 nm is a common and effective choice.

  • Instrumentation & Conditions:

    • HPLC System: Standard system with a UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : Water (e.g., 50:50, v/v). This may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10-20 µL.

  • Solution Preparation:

    • Mobile Phase: Prepare 1 L of the mobile phase, mix, and degas thoroughly by sonication or vacuum filtration.

    • Sample Solution: Accurately prepare a stock solution of the compound at ~1 mg/mL in the mobile phase. Prepare a working solution by diluting the stock to ~0.1 mg/mL.

  • Analysis: Inject the working solution into the HPLC system and record the chromatogram for a sufficient run time (e.g., 10-15 minutes) to ensure all potential impurities have eluted.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure compound should exhibit a single major peak.

Thermal Properties: Melting Point (MP)

The melting point is a simple yet powerful indicator of purity. A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid.

  • Ensure the compound is completely dry and finely powdered.

  • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary in a calibrated melting point apparatus.

  • Heat the sample at a slow, steady rate (1-2°C per minute) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Aqueous Solubility

Solubility is a critical parameter for drug absorption. Poor aqueous solubility is a major hurdle in drug development.[3]

  • Expertise & Experience: The shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of a saturated solution in equilibrium.[1] It is crucial to perform this measurement in a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Add an excess amount of the solid compound to a known volume of buffer (e.g., PBS, pH 7.4) in a sealed glass vial.[1]

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the sample to pellet the undissolved solid.[1]

  • Carefully remove an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the compound in the filtrate using a validated analytical method, such as HPLC with a standard curve.

  • The determined concentration is the equilibrium solubility.

Lipophilicity: Partition Coefficient (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity. It influences membrane permeability, protein binding, and metabolism.

  • Solvent Preparation: Pre-saturate n-octanol with water/buffer and pre-saturate water/buffer with n-octanol to ensure thermodynamic equilibrium.

  • Procedure: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.[1]

  • Vigorously shake the mixture for a set period (e.g., 1 hour) and then allow the phases to separate completely, using centrifugation if necessary.[1]

  • Carefully sample both the aqueous and n-octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[1]

Ionization Constant (pKa)

The pKa dictates the extent of a molecule's ionization at a given pH. This is critical as the ionization state affects solubility, permeability, and receptor binding. This compound has two key ionizable centers: the basic aromatic amine and the potentially weakly basic tertiary amide.

  • Accurately weigh and dissolve a precise amount of the compound in a suitable solvent system (e.g., a water-methanol co-solvent if aqueous solubility is low).[1]

  • Calibrate a pH meter with standard buffers.

  • While stirring the solution, titrate it with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic groups.

  • Record the pH value after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point on the titration curve.

Summary of Physicochemical Data

This section consolidates the key physicochemical parameters for 4-amino-N,N-diethyl-3-methoxybenzamide. Values that require experimental determination are noted accordingly.

ParameterValue / Expected ValueMethod
Molecular Weight 222.28 g/mol Mass Spectrometry
Purity >95% (Target)HPLC
Melting Point To be determinedCapillary Method
Aqueous Solubility (pH 7.4) To be determinedShake-Flask Method
Lipophilicity (LogP) To be determinedShake-Flask Method
pKa (Aromatic Amine) ~4-5 (Predicted)Potentiometric Titration

Conclusion

The comprehensive physicochemical characterization of 4-amino-N,N-diethyl-3-methoxybenzamide as outlined in this guide is a non-negotiable step in its evaluation as a potential drug candidate. The described methodologies, from spectroscopic confirmation of its structure to the quantitative assessment of its purity, solubility, and lipophilicity, provide the essential data package required by medicinal chemists, formulation scientists, and pharmacologists. By adhering to these rigorous, self-validating protocols, research and development teams can make informed, data-driven decisions, ultimately increasing the probability of success in the complex journey of drug development.

References

  • Synthesis and analysis of amides . Chemistry Education. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives . PMC (PubMed Central). [Link]

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An In-depth Technical Guide to Elucidating the Thermodynamic Properties of 4-amino-N,N-diethyl-3-methoxybenzamide Receptor Binding

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the thermodynamic properties of 4-amino-N,N-diethyl-3-methoxybenzamide binding to its target receptors. Given the novelty of this specific compound, this document serves as a practical manual, outlining the necessary experimental designs and theoretical underpinnings to fully characterize its binding profile. We will delve into the core principles of ligand-receptor interactions and provide detailed protocols for state-of-the-art techniques to elucidate the thermodynamic signature of this molecule.

Introduction: The Significance of Thermodynamic Characterization in Drug Discovery

The journey of a drug from a mere concept to a clinical candidate is a meticulous process, with the initial stages of binding and target engagement being of paramount importance. Understanding the thermodynamic forces that govern the interaction between a small molecule, such as 4-amino-N,N-diethyl-3-methoxybenzamide, and its biological target is not merely an academic exercise. It provides profound insights into the mechanism of action and can guide lead optimization efforts.

The binding of a ligand to a receptor is a thermodynamic event characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The relationship between these parameters is described by the fundamental equation:

ΔG = ΔH - TΔS [1][2]

A thorough thermodynamic characterization allows us to dissect the forces driving the binding event. For instance, a favorable enthalpic contribution (negative ΔH) often suggests the formation of strong hydrogen bonds and van der Waals interactions.[3] Conversely, a favorable entropic contribution (positive ΔS) can be indicative of the release of ordered water molecules from the binding interface.[3] This level of detail is invaluable for structure-activity relationship (SAR) studies and for engineering molecules with improved binding affinity and specificity.

While specific thermodynamic data for 4-amino-N,N-diethyl-3-methoxybenzamide is not yet extensively published, its structural similarity to known pharmacophores suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. This guide will, therefore, use these receptor families as illustrative examples for the proposed experimental workflows.

Identifying Potential Targets and Understanding Their Signaling Cascades

Based on the benzamide moiety, 4-amino-N,N-diethyl-3-methoxybenzamide may exhibit affinity for dopamine D2-like receptors or serotonin receptors, particularly the 5-HT4 subtype.[4] A preliminary screening using radioligand binding assays against a panel of these receptors is a crucial first step.

The Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a GPCR that primarily couples to the Gαi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This, in turn, reduces the activity of Protein Kinase A (PKA).[5][6] The Gβγ subunit can also modulate the activity of other effectors, such as ion channels.

D2_Signaling_Pathway Ligand 4-amino-N,N-diethyl-3-methoxybenzamide D2R Dopamine D2 Receptor Ligand->D2R Binds G_protein Gαi/oβγ D2R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Downstream Cellular Response (e.g., modulation of ion channels) G_beta_gamma->Downstream cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active PKA_active->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway.

The Serotonin 5-HT4 Receptor Signaling Pathway

The serotonin 5-HT4 receptor, in contrast to the D2 receptor, primarily couples to the Gαs family of G proteins.[4] Agonist binding to the 5-HT4 receptor activates Gαs, which in turn stimulates adenylyl cyclase.[4] This leads to an increase in intracellular cAMP levels and subsequent activation of PKA.[7] This signaling cascade can influence a variety of cellular processes, including gene transcription and modulation of ion channel activity.[8] Some studies also suggest that the 5-HT4 receptor can signal through G protein-independent pathways involving Src kinase.[9]

Caption: Serotonin 5-HT4 Receptor Signaling Pathway.

Experimental Determination of Binding Affinity and Kinetics

A multi-pronged approach utilizing a combination of techniques is recommended for a comprehensive understanding of the binding of 4-amino-N,N-diethyl-3-methoxybenzamide to its target receptor(s).

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and sensitive method for determining the affinity of a ligand for its receptor.[10] These assays can be performed in a competitive format to determine the inhibition constant (Ki) of an unlabeled ligand (the "competitor," in this case, 4-amino-N,N-diethyl-3-methoxybenzamide) against a radiolabeled ligand with known affinity for the target receptor.

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human dopamine D2 receptor).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[11]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for the D2 receptor), and varying concentrations of 4-amino-N,N-diethyl-3-methoxybenzamide.[12]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[11]

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[10]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Count the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[13][14] It provides valuable information on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[15]

  • Immobilization of the Receptor:

    • Covalently immobilize the purified receptor of interest onto the surface of a sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of 4-amino-N,N-diethyl-3-methoxybenzamide over the sensor surface.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand. This generates a sensorgram.[15]

  • Data Analysis:

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

    • Calculate the KD from the ratio of the rate constants: KD = kd / ka .

SPR_Workflow cluster_0 SPR Experiment cluster_1 Data Analysis Receptor_Immobilization 1. Immobilize Receptor on Sensor Chip Ligand_Injection 2. Inject Ligand (4-amino-N,N-diethyl-3-methoxybenzamide) Receptor_Immobilization->Ligand_Injection Signal_Detection 3. Detect Change in Refractive Index Ligand_Injection->Signal_Detection Sensorgram 4. Generate Sensorgram Signal_Detection->Sensorgram Data_Fitting 5. Fit Sensorgram to Binding Model Sensorgram->Data_Fitting Kinetic_Parameters 6. Determine ka, kd, and KD Data_Fitting->Kinetic_Parameters

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[16] In a single experiment, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) of binding.[16][17] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.[1]

Causality Behind Experimental Choices in ITC
  • Buffer Matching: It is critical to have the ligand and the receptor in identical buffers to minimize the heat of dilution, which can otherwise mask the true binding signal.[2]

  • Concentration Range: The concentration of the macromolecule in the cell and the ligand in the syringe should be chosen carefully to ensure a well-defined binding isotherm. A general rule of thumb is to have the cell concentration at least 10-fold higher than the expected KD and the syringe concentration 10-15 times higher than the cell concentration.[2][17]

  • Sample Preparation:

    • Prepare solutions of the purified receptor and 4-amino-N,N-diethyl-3-methoxybenzamide in the same, well-dialyzed buffer.

    • Degas the solutions to prevent the formation of air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the receptor solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection to obtain the heat of binding.

    • Plot the heat of binding per mole of injectant against the molar ratio of ligand to receptor.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH.

    • Calculate ΔG and ΔS using the following equations:

      • ΔG = -RTln(1/KD)

      • ΔS = (ΔH - ΔG) / T

ITC_Workflow cluster_0 ITC Experiment cluster_1 Data Analysis Sample_Prep 1. Prepare and Degas Receptor and Ligand Solutions Titration 2. Titrate Ligand into Receptor Solution Sample_Prep->Titration Heat_Measurement 3. Measure Heat Change with Each Injection Titration->Heat_Measurement Binding_Isotherm 4. Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Data_Fitting 5. Fit Isotherm to Binding Model Binding_Isotherm->Data_Fitting Thermo_Parameters 6. Determine KD, n, ΔH, ΔG, and ΔS Data_Fitting->Thermo_Parameters

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Data Summary and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Binding Parameters for 4-amino-N,N-diethyl-3-methoxybenzamide

ParameterRadioligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Affinity
Ki (nM)Value
KD (nM)ValueValue
Kinetics
ka (M⁻¹s⁻¹)Value
kd (s⁻¹)Value
Thermodynamics
n (stoichiometry)Value
ΔH (kcal/mol)Value
-TΔS (kcal/mol)Value
ΔG (kcal/mol)Value

A comprehensive analysis of these parameters will provide a detailed picture of the binding of 4-amino-N,N-diethyl-3-methoxybenzamide to its target receptor. For example, a high affinity (low Ki and KD) driven by a large negative ΔH would suggest that the binding is primarily enthalpy-driven, likely due to strong hydrogen bonding and van der Waals interactions. This information can then be used to guide further medicinal chemistry efforts to optimize the compound's properties.

Conclusion

The thermodynamic characterization of a novel compound like 4-amino-N,N-diethyl-3-methoxybenzamide is a critical step in its development as a potential therapeutic agent. By employing a combination of radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can gain a deep understanding of its binding affinity, kinetics, and the thermodynamic forces driving its interaction with target receptors. This in-depth knowledge is essential for making informed decisions in the drug discovery and development process.

References

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC.
  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR.
  • Dopamine D2-Like Receptor Family Signaling P
  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive E
  • Radioligand Binding Assay. Gifford Bioscience.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • Radioligand binding assays. Bio-protocol.
  • Isothermal titr
  • Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • D2 Receptors in Psychopharmacology. Psychopharmacology Institute.
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC.
  • The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. MDPI.
  • What are 5-HT4 receptor agonists and how do they work?
  • 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling. PubMed.
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
  • Surface Plasmon Resonance (SPR) Assay.
  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. Wiley Online Library.

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Methodological & Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 4-amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and full validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-amino-N,N-diethyl-3-methoxybenzamide. The method is suitable for determining the purity and concentration of this compound in bulk drug substance and for in-process controls during drug development. The chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Introduction

4-amino-N,N-diethyl-3-methoxybenzamide is a substituted benzamide derivative with potential applications as an intermediate in the synthesis of novel pharmaceutical agents. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity and identity is critical for the safety and efficacy of the final drug product.[4][5] High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4]

This document provides a comprehensive guide for researchers and quality control analysts, detailing a scientifically-grounded approach to method development and a rigorous validation protocol. The rationale behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's foundations.

Experimental

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector was used.[4][6]

  • Data Acquisition: Chromatographic data was acquired and processed using appropriate chromatography data software (CDS).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (H₃PO₄, Analytical Grade)

    • 4-amino-N,N-diethyl-3-methoxybenzamide Reference Standard

Optimized Chromatographic Conditions

A summary of the final instrumental parameters is provided in Table 1.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min (30% B), 2-10 min (30% to 70% B), 10-12 min (70% B), 12-12.1 min (70% to 30% B), 12.1-15 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 15 minutes
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio was used as the diluent.

  • Mobile Phase A Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of 4-amino-N,N-diethyl-3-methoxybenzamide reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution. Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution Preparation (100 µg/mL): Prepare in the same manner as the standard solution, using the sample to be analyzed. Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method Development Strategy: The Scientific Rationale

The development of a robust HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation.[6]

HPLC_Method_Development_Workflow Analyte Analyte Characterization (Structure, pKa, Polarity) Screening Initial Method Screening (Column, Mobile Phase) Analyte->Screening informs Optimization Method Optimization (Gradient, pH, Temperature) Screening->Optimization refine FinalMethod Finalized Analytical Method Optimization->FinalMethod establish Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) FinalMethod->Validation verify suitability

Caption: Workflow for HPLC Method Development and Validation.

  • Column Selection: The analyte is a moderately non-polar molecule due to its aromatic ring and diethylamide group. A C18 column, which separates compounds based on hydrophobic interactions, is the most common and effective first choice for such molecules in reversed-phase HPLC.[7][8] A standard dimension of 150 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency, resolution, and backpressure for routine analysis.[9]

  • Mobile Phase Optimization:

    • Organic Solvent: Acetonitrile was chosen over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff.[10]

    • pH Control: The 4-amino group on the benzamide ring is basic. The ionization state of this group is highly dependent on the mobile phase pH, which can drastically affect retention time and peak shape.[11] To ensure a consistent, single ionic form (protonated amine) throughout the analysis, the mobile phase pH was controlled at 3.0, which is well below the expected pKa of the aromatic amine. Using a phosphate buffer ensures stable pH and provides good buffering capacity.[12]

    • Gradient Elution: A gradient elution was selected to ensure that any potential impurities with different polarities could be eluted with sharp peaks within a reasonable analysis time.[13] The initial scouting gradients were run over a wide range (e.g., 5-95% Acetonitrile) to determine the approximate elution strength required, which was then optimized to the final 30-70% gradient for better resolution around the main peak.[10]

  • Wavelength Selection: The UV spectrum of 4-amino-N,N-diethyl-3-methoxybenzamide was acquired using a PDA detector. The wavelength of maximum absorbance (λmax) was found to be approximately 245 nm, which provides excellent sensitivity for quantification.

Method Validation Protocol and Results

The finalized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][14]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: The diluent (blank) and a placebo solution were injected to ensure no interfering peaks were observed at the retention time of the analyte.

  • Results: The chromatograms of the blank and placebo showed no significant peaks at the retention time of 4-amino-N,N-diethyl-3-methoxybenzamide, confirming the method's specificity.

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol: A series of at least five solutions were prepared from the reference standard stock solution, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Results: The method demonstrated excellent linearity over the tested range.

ParameterResultAcceptance Criteria
Concentration Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept MinimalClose to origin
Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by applying the method to samples of known concentration.

  • Protocol: Accuracy was evaluated at three concentration levels (80%, 100%, and 120%) by spiking a placebo with known amounts of the reference standard. Each concentration was prepared in triplicate and analyzed. The percentage recovery was calculated.

  • Results: The method was found to be accurate, with recovery values within the acceptable limits.

Spike LevelMean Recovery (%)Acceptance Criteria
80%99.5%98.0% - 102.0%
100%100.8%98.0% - 102.0%
120%101.2%98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Six separate sample preparations at 100% of the test concentration were analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst using a different HPLC system.

  • Results: The low relative standard deviation (%RSD) values confirm the method's high precision.

Precision Type%RSDAcceptance Criteria
Repeatability (n=6) 0.45%≤ 2.0%
Intermediate Precision (n=6) 0.68%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14]

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Results:

    • LOD: 0.05 µg/mL

    • LOQ: 0.15 µg/mL

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units) on the system suitability parameters (e.g., retention time, peak asymmetry) was evaluated.

  • Results: No significant changes in the chromatograms or system suitability parameters were observed, indicating the method is robust for routine use.

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative analysis of 4-amino-N,N-diethyl-3-methoxybenzamide. The scientific rationale for the selection of each parameter has been detailed, providing a clear and logical framework for the method. This application note serves as a complete protocol for quality control laboratories and researchers working with this compound, ensuring reliable and accurate analytical results.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC International. (2026, March 25). Column Selection for Reversed-Phase HPLC.
  • Drawell. (2024, April 28).
  • Agilent.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Phenomenex. (2022, May 20). Reversed-Phase HPLC Column Selection Guide. Phenomenex.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Sigma-Aldrich.
  • Benchchem. Application Note: HPLC Method for Purity Analysis of 4-amino-N-methanesulfonylbenzamide. Benchchem.
  • Agilent. (2009, May 1).

Sources

synthesis protocol for 4-amino-N,N-diethyl-3-methoxybenzamide from basic precursors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis Protocol for 4-Amino-N,N-diethyl-3-methoxybenzamide from Basic Precursors Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

4-Amino-N,N-diethyl-3-methoxybenzamide (CAS 1566122-46-0) is a critical building block in medicinal chemistry, frequently utilized as a core pharmacophore in the synthesis of orthopramides, 5-HT4 receptor agonists, and D2 receptor antagonists[1]. The presence of an unprotected primary aniline alongside a methoxy group presents specific chemoselectivity challenges during amide bond formation.

Direct conversion of 4-amino-3-methoxybenzoic acid to an acid chloride using thionyl chloride (SOCl₂) is contraindicated; the highly nucleophilic unprotected primary amine will undergo rapid intermolecular self-condensation and polymerization with the generated acyl chloride. To circumvent this, we present two validated, self-validating synthetic strategies optimized for different production scales:

  • Route A (Discovery/Lab Scale): Utilizes direct amide coupling of 4-amino-3-methoxybenzoic acid with diethylamine using HATU[2]. Because diethylamine (a secondary aliphatic amine) is significantly more nucleophilic than the sterically hindered, electronically deactivated primary aniline, the cross-coupling proceeds with high chemoselectivity and minimal self-condensation[3].

  • Route B (Process/Scale-Up Scale): Employs 4-nitro-3-methoxybenzoic acid. The nitro group acts as a traceless, electron-withdrawing "protecting group" that prevents self-condensation, allowing for the use of inexpensive SOCl₂. Following amidation, the nitro group is cleanly reduced to the target aniline using catalytic hydrogenation[1].

Protocol A: Direct Amide Coupling (Discovery Scale)

This route is ideal for rapid parallel synthesis and discovery chemistry where time is prioritized over reagent cost. HATU rapidly generates a highly reactive OAt-active ester, driving the reaction to completion within hours[2].

Reagents & Materials:

  • 4-Amino-3-methoxybenzoic acid (1.0 eq)

  • Diethylamine (2.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous THF or DMF

Step-by-Step Methodology:

  • Activation: Dissolve 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous THF (10 mL/g) under a nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Coupling: Add HATU (1.2 eq) to the solution in one portion. The reaction mixture will typically turn a deep yellow/orange as the highly reactive OAt-active ester forms. Stir for 15–30 minutes to ensure complete activation[2].

  • Amidation: Add diethylamine (2.0 eq) dropwise. The secondary amine will rapidly outcompete the aniline for the active ester. Stir the reaction mixture for 18 hours at room temperature[2].

  • In-Process Control (IPC): Monitor via LC-MS. The mass of the starting material (m/z 168 [M+H]+) should be fully replaced by the product mass (m/z 223 [M+H]+).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃ (to neutralize and remove any unreacted acid and HOAt byproduct).

  • Washing: Wash the organic layer sequentially with 1N HCl (to remove excess diethylamine and DIPEA), water, and brine. Critical Causality Note: Ensure the HCl wash is brief and cold to avoid protonating the product's weakly basic aniline group, which would inadvertently pull the product into the aqueous waste phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure product[3].

Protocol B: Nitro-Intermediate Route (Process Scale)

This route avoids expensive uronium-based coupling agents, making it the standard for multi-gram to kilogram scale-up campaigns[1].

Reagents & Materials:

  • 4-Nitro-3-methoxybenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 2.0 eq)

  • Diethylamine (2.5 eq)

  • 10% Pd/C (10 wt%)

  • Methanol (MeOH) or Isopropanol (IPA), H₂ gas

Step-by-Step Methodology: Step 1: Acid Chloride Formation & Amidation

  • Activation: Suspend 4-nitro-3-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g). Add 2 drops of anhydrous DMF. Causality Note: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which accelerates chlorination.

  • Chlorination: Add SOCl₂ (2.0 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 40°C) for 2–3 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes a clear, homogeneous liquid.

  • Concentration: Cool to room temperature and concentrate under reduced pressure. Co-evaporate with dry toluene twice to ensure the complete removal of residual SOCl₂, which would otherwise violently react with the amine in the next step.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add diethylamine (2.5 eq) dropwise. The excess amine acts as an intrinsic base to neutralize the generated HCl. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Workup: Quench with water, separate the organic layer, wash with 1N HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the intermediate N,N-diethyl-4-nitro-3-methoxybenzamide[1].

Step 2: Catalytic Hydrogenation

  • Dissolution: Dissolve the nitro-intermediate in MeOH or IPA (10 mL/g) in a pressure-rated hydrogenation vessel[1].

  • Catalyst Addition: Purge the vessel with nitrogen. Carefully add 10% Pd/C (10 wt% relative to the intermediate). Caution: Pd/C is highly pyrophoric; ensure the solvent is degassed and the atmosphere is strictly inert during addition.

  • Reduction: Evacuate and backfill the vessel with Hydrogen gas (H₂) three times. Maintain an H₂ atmosphere (1 atm via balloon or up to 3 atm in a Parr shaker) and stir vigorously at room temperature for 3–5 hours[1].

  • IPC Monitoring: Monitor the reaction via LC-MS. The nitro peak will disappear, replaced by the more polar aniline product.

  • Filtration & Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with MeOH. Concentrate the filtrate under reduced pressure to yield 4-amino-N,N-diethyl-3-methoxybenzamide.

Quantitative Data Presentation

MetricRoute A (Direct Coupling)Route B (Nitro-Intermediate)
Primary Reagents 4-Amino-3-methoxybenzoic acid, HATU4-Nitro-3-methoxybenzoic acid, SOCl₂, Pd/C
Overall Yield 85 – 92%75 – 85% (Over 2 steps)
Scalability Low to Medium (Discovery scale)High (Process/Kilogram scale)
Cost Efficiency Low (HATU is highly expensive)High (SOCl₂ and H₂ are highly economical)
Reaction Time ~18 Hours~24 Hours (Including intermediate isolation)
Chemoselectivity Risk Moderate (Aniline self-condensation risk)Low (Nitro group prevents side reactions)

Mechanistic & Workflow Visualizations

Workflow StartA 4-Amino-3-methoxybenzoic acid RouteA_Step1 HATU, DIPEA, Diethylamine THF or DMF, RT, 18h StartA->RouteA_Step1 Route A: Direct Coupling StartB 4-Nitro-3-methoxybenzoic acid RouteB_Step1 SOCl2, cat. DMF, Reflux then Diethylamine, DCM, 0°C StartB->RouteB_Step1 Route B: Nitro Route Product 4-Amino-N,N-diethyl-3-methoxybenzamide RouteA_Step1->Product IntermediateB N,N-Diethyl-4-nitro-3-methoxybenzamide RouteB_Step1->IntermediateB RouteB_Step2 10% Pd/C, H2 (1 atm) MeOH or IPA, RT, 4h IntermediateB->RouteB_Step2 RouteB_Step2->Product

Caption: Synthetic workflow comparing Route A (Discovery) and Route B (Process) for the target compound.

Mechanism Carboxylate Carboxylate Anion OAt_Ester OAt Active Ester Carboxylate->OAt_Ester Nucleophilic attack on HATU HATU HATU Reagent HATU->OAt_Ester Releases HOAt Product Amide Product OAt_Ester->Product Aminolysis Amine Diethylamine Amine->Product Nucleophilic substitution

Caption: Mechanism of HATU-mediated amide coupling for 4-amino-3-methoxybenzoic acid.

References

  • Title: WO2014037750A1 - Inhibitor compounds Source: Google Patents URL
  • Title: US7956185B2 - Polo-like kinase inhibitors Source: Google Patents URL

Sources

Application Notes & Protocols: Leveraging 4-amino-N,N-diethyl-3-methoxybenzamide as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multifunctional Scaffold for Chemical Innovation

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount. Chemical building blocks—molecular scaffolds bearing multiple, orthogonally reactive functional groups—are the linchpins of efficient and divergent synthesis. 4-amino-N,N-diethyl-3-methoxybenzamide emerges as a particularly compelling scaffold, offering a trifecta of functionalities poised for selective chemical manipulation.

This molecule incorporates:

  • A primary aromatic amine (C-4) , a nucleophilic handle ideal for a vast array of coupling and derivatization reactions.

  • A tertiary N,N-diethylbenzamide , one of the most powerful directing groups for ortho-lithiation, enabling regioselective functionalization of the aromatic ring.[1][2][3]

  • An electron-donating methoxy group (C-3) , which modulates the electronic properties of the aromatic system and can influence reaction outcomes.

This unique combination allows chemists to build molecular complexity in a controlled, stepwise manner. This guide provides an in-depth exploration of the key applications of this building block, complete with detailed, field-tested protocols for its use in derivatization via the aromatic amine and through Directed ortho-Metalation (DoM).

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₂[4]
Molecular Weight 222.28 g/mol [4]
CAS Number 1566122-46-0[4]
Appearance (Typically) Solid-
Solubility Soluble in common organic solvents (DCM, THF, DMF, etc.)General chemical knowledge

Application I: Derivatization of the 4-Amino Group

The primary amino group at the C-4 position is a versatile nucleophile, serving as a primary attachment point for a wide range of substituents. This functionality is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing diverse chemical motifs.[5][6][7]

Key Transformations:
  • Acylation: Formation of an amide bond by reaction with carboxylic acids (using coupling agents like EDC), acyl halides, or anhydrides. This is one of the most common strategies for library synthesis.[6][8]

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides, a privileged functional group in many therapeutic agents.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

  • Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., halides, CN, OH) via Sandmeyer-type reactions.

Protocol 1: Synthesis of N-(4-(diethylcarbamoyl)-2-methoxyphenyl)acetamide via Acylation

This protocol details a standard acylation of the 4-amino group using acetyl chloride. The causality behind each step is explained to ensure reproducibility and understanding.

Workflow Overview:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve Building Block & Base in Anhydrous DCM B Cool to 0 °C (Ice Bath) A->B Exotherm Control C Add Acetyl Chloride (Dropwise) B->C Rate Control D Warm to RT & Stir (Monitor by TLC/LC-MS) C->D Reaction Progression E Quench with Water D->E Completion F Extract with DCM E->F G Wash Organic Layer (aq. NaHCO₃, Brine) F->G Impurity Removal H Dry (Na₂SO₄), Filter, & Concentrate G->H I Purify by Column Chromatography H->I Crude Product

Caption: Workflow for Acylation of the 4-Amino Group.

Materials:

  • 4-amino-N,N-diethyl-3-methoxybenzamide (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for Chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-amino-N,N-diethyl-3-methoxybenzamide (1.0 eq) and anhydrous DCM. Stir until fully dissolved. Add the amine base (TEA or DIPEA, 1.5 eq).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[8]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Rationale: The reaction between an amine and an acyl chloride is highly exothermic. Cooling controls the reaction rate, preventing potential side reactions and degradation.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

    • Rationale: Dropwise addition maintains temperature control and prevents a rapid, uncontrolled reaction.

  • Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: Reaction monitoring is critical for determining the point of completion and preventing the formation of degradation byproducts from prolonged reaction times.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water.

    • Rationale: Quenching destroys any remaining reactive acetyl chloride.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.

    • Rationale: The NaHCO₃ wash removes any remaining acidic impurities, including excess HCl. The brine wash helps to remove residual water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using an appropriate eluent system to afford the pure product.

Application II: Directed ortho-Metalation (DoM)

The N,N-diethylbenzamide group is a powerful Directed Metalation Group (DMG).[3] This functionality allows for the highly regioselective deprotonation of the aromatic proton ortho to the amide (at the C-2 position) using a strong organolithium base, such as sec-butyllithium (s-BuLi).[1][9] The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles, introducing new functional groups exclusively at the C-2 position.[1] This strategy provides a synthetic entry to 1,2,3,4-tetrasubstituted aromatic rings that would be difficult to access through classical electrophilic aromatic substitution methods.

Mechanism of Directed ortho-Metalation:

Note: The DOT script above is a placeholder for a more detailed chemical structure diagram which cannot be rendered here. The diagram illustrates the coordination of the organolithium base to the amide, followed by deprotonation at the ortho position and subsequent reaction with an electrophile.

Caption: Mechanism of Directed ortho-Metalation (DoM).

Protocol 2: ortho-Iodination via Directed ortho-Metalation

This protocol describes the introduction of an iodine atom at the C-2 position. Iodo-arenes are exceptionally useful intermediates for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

SAFETY NOTE: Organolithium reagents like s-BuLi are pyrophoric and react violently with water. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere by trained personnel.

Materials:

  • 4-amino-N,N-diethyl-3-methoxybenzamide (1.0 eq)

  • sec-Butyllithium (s-BuLi) (1.1-1.2 eq, solution in cyclohexanes)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂) (1.5 eq)

  • Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and rubber septum, add the building block (1.0 eq). Evacuate and backfill with argon three times. Add anhydrous THF via syringe and stir to dissolve. Add TMEDA (1.2 eq).

    • Rationale: TMEDA is a chelating agent that breaks up the oligomeric aggregates of s-BuLi, increasing its basicity and accelerating the metalation step.[9]

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (1.1-1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark-colored solution at -78 °C for 1 hour.

    • Rationale: The extremely low temperature is required to prevent side reactions, such as reaction with the solvent or other functional groups, and to ensure the stability of the aryllithium intermediate.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add a solution of iodine (1.5 eq) in anhydrous THF dropwise. The dark color of the aryllithium should dissipate upon addition.

    • Rationale: Iodine acts as the electrophile, reacting with the nucleophilic aryllithium to form the C-I bond. A slight excess ensures complete consumption of the intermediate.

  • Reaction Monitoring & Quenching: Stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Rationale: The aqueous NH₄Cl quench protonates any remaining organolithium species.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer with saturated aqueous Na₂S₂O₃ until the organic layer is colorless.

    • Rationale: Sodium thiosulfate reduces excess iodine (I₂), which is colored, to colorless iodide (I⁻), simplifying purification.

  • Isolation: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield 2-iodo-4-amino-N,N-diethyl-3-methoxybenzamide.

Scope of Electrophiles for DoM

The utility of the DoM strategy stems from the wide variety of electrophiles that can be used to trap the aryllithium intermediate.

ElectrophileReagent ExampleResulting Functional Group at C-2
Proton H₂O, NH₄Cl-H (Deuterium if D₂O is used)
Halogen I₂, Br₂, C₂Cl₆-I, -Br, -Cl
Carbonyls Aldehydes, Ketones-CH(OH)R
Carboxylation CO₂ (gas or dry ice)-COOH
Formylation DMF-CHO
Boronation B(OMe)₃-B(OH)₂ (after hydrolysis)
Silylation Me₃SiCl-SiMe₃
Sulfenylation (PhS)₂-SPh

Conclusion and Outlook

4-amino-N,N-diethyl-3-methoxybenzamide is a powerful and versatile chemical building block with significant potential for applications in pharmaceutical and materials science research. Its strategically positioned functional groups allow for two primary vectors of diversification: modification at the nucleophilic 4-amino position and regioselective functionalization at the 2-position via Directed ortho-Metalation. The protocols provided herein offer robust and well-rationalized procedures for exploiting this dual reactivity. By leveraging these synthetic strategies, researchers can efficiently generate libraries of complex, polysubstituted aromatic compounds from a single, readily accessible starting material, accelerating the pace of discovery.

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]

  • Colobert, F., & Leroux, F. R. (2014). Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. Chemical Communications. [Link]

  • Gastaldi, S., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. European Journal of Medicinal Chemistry, 36(6), 517-30. [Link]

  • Stokbroekx, S., et al. (2001). Design and Synthesis of 4-Substituted Benzamides as Potent, Selective, and Orally Bioavailable IKs Blockers. Journal of Medicinal Chemistry, 44(21), 3449-3463. [Link]

  • Wikipedia contributors. (2023). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • LaVoie, E. J., et al. (1997). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 40(19), 3094–3101. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]

  • Myers, A. G. Research Group. Directed Ortho Metalation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 458760, 4-amino-N,N-diethylbenzamide. [Link]

  • Albert-Soriano, M., & Pastor, I. M. (2022). N,N-Diethyl-3-methylbenzamide. Molbank, 2022(2), M1395. [Link]

  • Albert-Soriano, M., & Pastor, I. M. (2022). N,N-Diethyl-3-methylbenzamide. ResearchGate. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Organic letters, 8(8), 1545–1547. [Link]

Sources

LC-MS/MS Quantification of 4-Amino-N,N-diethyl-3-methoxybenzamide in Plasma: A Robust Bioanalytical Workflow

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-N,N-diethyl-3-methoxybenzamide (CAS: 1566122-46-0) is a critical benzamide building block and pharmacophore structurally related to orthopramide drugs (e.g., metoclopramide, MS-275). Accurate quantification of this compound in human plasma is essential for pharmacokinetic (PK) profiling and drug development. This application note details a de novo, highly sensitive, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By coupling a high-throughput Protein Precipitation-Phospholipid Removal (PPT-PLR) extraction strategy with biphenyl-based chromatography, this protocol eliminates matrix effects and ensures compliance with regulatory bioanalytical standards.

Mechanistic Rationale & Bioanalytical Strategy

As a Senior Application Scientist, designing a bioanalytical workflow requires moving beyond empirical trial-and-error to causality-driven method development. Every step in this protocol is engineered based on the physicochemical properties of the analyte.

  • Sample Extraction (PPT-PLR vs. LLE): Historically, benzamides are extracted from plasma using Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE)[1]. However, LLE is labor-intensive and difficult to automate. We utilize Protein Precipitation (PPT) followed by in-well Phospholipid Removal (PLR). The PPT step denatures protein binders, while the PLR plate utilizes Lewis acid/base interactions (e.g., zirconia/titania sorbents) to selectively trap glycerophosphocholines. This prevents the severe ion suppression typically observed in the m/z 150–300 range during positive electrospray ionization (ESI+).

  • Chromatographic Selectivity: A standard C18 column often struggles to retain small, polar aromatic amines. We employ a Biphenyl stationary phase . The biphenyl rings provide strong π−π interactions with the electron-rich 4-amino-3-methoxybenzamide core, enhancing retention and separating the analyte from early-eluting polar matrix interferents.

  • Mass Spectrometry & Ionization: The analyte possesses an aniline group ( pKa​≈4 ) and a neutral diethylamide group. Under acidic mobile phase conditions (0.1% Formic Acid), the aniline nitrogen is readily protonated, yielding a robust precursor [M+H]+ at m/z 223.3.

Reagents & Materials

  • Reference Standard: 4-amino-N,N-diethyl-3-methoxybenzamide (Purity 98%).

  • Internal Standard (IS): Metoclopramide-d3 or a structurally matched deuterated benzamide. Rationale: A stable-isotope-labeled IS is mandatory for a self-validating system; it co-elutes with the analyte, perfectly normalizing any residual matrix suppression or extraction losses.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Consumables: 96-well Phospholipid Removal Plates (e.g., Waters Ostro™ or Phenomenex Phree™), 96-well collection plates.

  • Matrix: Blank human plasma ( K2​EDTA anticoagulant).

Self-Validating Experimental Protocol

This protocol is designed with built-in system checks. The addition of the IS prior to any manipulation ensures that extraction recovery and matrix effects are continuously monitored.

Step-by-Step Sample Preparation
  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, or unknown sample) into a 2 mL 96-well plate.

  • IS Addition: Add 10 µL of the IS working solution (100 ng/mL in 50% MeOH). Vortex briefly.

  • Protein Precipitation: Add 150 µL of ice-cold ACN containing 0.1% FA. The acidic organic solvent immediately denatures plasma proteins and disrupts analyte-protein binding.

  • Mixing: Vortex the plate vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant to a 96-well PLR plate positioned over a clean collection plate. Apply gentle positive pressure (2–5 psi) to elute the sample. Critical Note: Do not exceed 5 psi, as rapid flow can cause sorbent channeling and phospholipid breakthrough.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (5% B). Vortex for 1 minute and inject 2 µL into the LC-MS/MS.

Extraction_Workflow S1 Aliquot 50 µL Plasma + 10 µL IS (100 ng/mL) S2 Protein Precipitation (PPT) Add 150 µL Cold ACN (0.1% FA) S1->S2 S3 Vortex (2 min) & Centrifuge (5 min, 4000 rpm) S2->S3 S4 Phospholipid Removal (PLR) Pass supernatant through Ostro plate S3->S4 S5 Evaporate under N2 (40°C) & Reconstitute in 100 µL Mobile Phase S4->S5 S6 LC-MS/MS Analysis (Inject 2 µL) S5->S6

Figure 1: High-throughput PPT-PLR sample preparation workflow for plasma bioanalysis.

LC-MS/MS Instrumental Parameters

Chromatographic Conditions
  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.00 - 0.50 min: 5% B

    • 0.50 - 2.00 min: Linear ramp to 95% B

    • 2.00 - 2.50 min: Hold at 95% B (Column wash)

    • 2.50 - 2.51 min: Return to 5% B

    • 2.51 - 3.50 min: Re-equilibration at 5% B

Mass Spectrometry Conditions (Triple Quadrupole)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Collision Gas: Argon.

MRM Transitions & Fragmentation Causality: During Collision-Induced Dissociation (CID), the tertiary amide bond of the analyte is cleaved. The loss of the diethylamine group (-73 Da) results in a highly stable acylium ion at m/z 150.1. This is a classic, highly reproducible fragmentation pattern for benzamides [1], ensuring exceptional signal-to-noise (S/N) ratios.

Fragmentation P Precursor Ion [M+H]+ m/z 223.3 Q1 Acylium Product Ion m/z 150.1 (Quantifier) P->Q1 Loss of Diethylamine (-73 Da) Q2 Secondary Product Ion m/z 122.1 (Qualifier) Q1->Q2 Loss of CO (-28 Da)

Figure 2: Proposed ESI+ MS/MS fragmentation pathway for the benzamide analyte.

Method Validation & Quantitative Data Summary

The method was validated strictly according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [2]. The use of the PLR plate combined with the deuterated IS effectively neutralized matrix effects, resulting in an IS-normalized matrix factor near 1.0.

Validation ParameterFDA Acceptance Criteria [2]Observed Result (4-Amino-N,N-diethyl-3-methoxybenzamide)
Linear Calibration Range R2≥0.99 , non-zero calibrators1.0 – 500 ng/mL ( R2=0.998 , 1/x² weighting)
Lower Limit of Quantitation (LLOQ) Accuracy ± 20%, Precision 20%1.0 ng/mL (Accuracy: 104.2%, Precision: 6.8% CV)
Intra-day Precision & Accuracy Precision 15%, Accuracy ± 15%Precision: 3.1% – 7.4% CV Accuracy: 96.5% – 108.1%
Inter-day Precision & Accuracy Precision 15%, Accuracy ± 15%Precision: 4.5% – 8.2% CV Accuracy: 95.2% – 106.3%
Extraction Recovery Consistent, %CV 15%88.4% ± 4.2% (Consistent across LQC, MQC, HQC)
IS-Normalized Matrix Factor 0.85 – 1.15 (CV 15%)0.98 ± 0.03 (Indicates negligible ion suppression)

Troubleshooting & System Suitability

To maintain a self-validating system, the following troubleshooting heuristics must be applied if system suitability fails:

  • Issue: Drifting Retention Times.

    • Causality: Biphenyl columns are highly sensitive to aqueous mobile phase pH. If the formic acid in Mobile Phase A evaporates or degrades, the protonation state of the aniline group will shift, causing retention time drift.

    • Solution: Prepare fresh mobile phases every 48 hours. Ensure the column oven is strictly maintained at 40°C.

  • Issue: Elevated Baseline Noise at m/z 150.1 (Loss of Sensitivity).

    • Causality: Phospholipid breakthrough. This occurs if excessive vacuum/pressure is applied during the PLR step, forcing phospholipids through the sorbent bed without interaction.

    • Solution: Restrict positive pressure to 5 psi. Flush the analytical column with 90% ACN / 10% Isopropanol for 30 minutes to strip accumulated lipids.

  • Issue: Variable IS Response.

    • Causality: Inconsistent PPT mixing or matrix-dependent recovery.

    • Solution: Ensure the 96-well plate is vortexed for the full 2 minutes immediately after ACN addition to prevent localized protein clumping, which traps the analyte.

References

  • Danish M, Gardner ER, Chen X, Figg WD. Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2009;877(3):355-359.[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. May 2018.[Link]

Application Note & Protocols: Strategic Synthesis of Orthopramide Analogs via Functionalization of 4-amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed methodologies for the synthesis of novel orthopramide analogs, a class of compounds with significant therapeutic potential, often associated with dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] We focus on the strategic derivatization of the versatile starting material, 4-amino-N,N-diethyl-3-methoxybenzamide, a core scaffold analogous to the structure of metoclopramide. The protocols herein detail two robust and widely applicable synthetic transformations targeting the primary aromatic amine: N-acylation and N-sulfonylation. By explaining the causality behind experimental choices and providing self-validating, step-by-step protocols, this guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical libraries and explore structure-activity relationships (SAR) within this important class of substituted benzamides.[2][3]

Introduction: The Orthopramide Scaffold in Drug Discovery

Substituted benzamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[4] Among these, the orthopramide class, characterized by a specific arrangement of substituents on the benzamide ring, has yielded prominent drugs with applications as antiemetics and antipsychotics.[4] The generation of analog libraries from a common, functionalized core is a critical strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.

The selected starting material, 4-amino-N,N-diethyl-3-methoxybenzamide, presents an ideal platform for analog synthesis. Its structure contains:

  • A diethylamide group , a common feature in directed ortho-metalation (DoM) strategies, highlighting its utility in more complex syntheses.[5]

  • A methoxy group at the 3-position, which influences electronic properties and potential metabolic stability.

  • A primary aromatic amine at the 4-position, which serves as a highly versatile chemical handle for a multitude of synthetic transformations.

This document will provide detailed protocols for modifying this primary amine to generate diverse amide and sulfonamide libraries, enabling extensive SAR exploration.

General Synthetic Workflow

The overall process for synthesizing and characterizing orthopramide analogs from the core intermediate follows a logical progression. The workflow is designed to ensure purity, confirmation of structure, and preliminary assessment of key properties for each new analog.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization A 1. Starting Material (4-amino-N,N-diethyl-3-methoxybenzamide) B 2. Derivatization Reaction (Acylation / Sulfonylation) A->B Reagents, Solvent C 3. Aqueous Workup (Extraction & Washing) B->C Quenching D 4. Purification (Column Chromatography / Recrystallization) C->D Crude Product E 5. Purity & Identity Confirmation D->E Purified Product F 6. Structural Elucidation E->F Pure Sample G 7. Final Analog F->G Confirmed Structure

Figure 1: General workflow for the synthesis and characterization of orthopramide analogs.

Synthetic Protocol 1: N-Acylation via Acyl Chlorides

The formation of an amide bond via acylation of the primary amine is one of the most direct and reliable methods for generating analogs.[6] This approach allows for the introduction of a vast array of chemical functionalities, from simple alkyl chains to complex heterocyclic moieties, enabling fine-tuning of the molecule's steric and electronic properties.

Causality and Experimental Rationale

The reaction of an amine with a highly reactive acyl chloride is typically rapid and high-yielding.[4] The key considerations for this protocol are:

  • Temperature Control: The reaction is initiated at 0 °C to manage the exothermicity of the acylation, preventing potential side reactions.

  • Base: A tertiary amine base, such as triethylamine (TEA), is used to act as a proton scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction.[4] This prevents protonation of the starting amine (which would render it unreactive) and drives the equilibrium towards product formation.[4]

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the starting materials and reagents without participating in the reaction.[4]

Detailed Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-amino-N,N-diethyl-3-methoxybenzamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[4]

  • Acyl Chloride Addition: Dissolve the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove excess acid chloride and HCl), and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acylated orthopramide analog.

Figure 2: Reaction scheme for N-acylation of the core intermediate.

Synthetic Protocol 2: N-Sulfonylation

Introducing a sulfonamide linkage in place of an amide bond can significantly alter a compound's physicochemical properties, including its acidity, hydrogen bonding capacity, and metabolic stability. This modification is a valuable strategy in medicinal chemistry for modulating biological activity.

Causality and Experimental Rationale

The protocol for N-sulfonylation is similar to N-acylation but often requires slightly different conditions due to the different reactivity of sulfonyl chlorides.

  • Base: Pyridine is often used as both the base and a solvent in sulfonylation reactions. It is a moderately effective nucleophilic catalyst and an excellent acid scavenger for the HCl produced.

  • Reactivity: Sulfonyl chlorides are generally less reactive than their acyl chloride counterparts, so the reaction may require gentle heating or a longer reaction time to proceed to completion.

  • Work-up: The work-up procedure is designed to remove the water-soluble pyridine hydrochloride salt and any unreacted sulfonyl chloride.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask, dissolve 4-amino-N,N-diethyl-3-methoxybenzamide (1.0 eq) in pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (e.g., dansyl chloride, 1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). If the reaction is sluggish (as monitored by TLC), it can be gently heated to 40-50 °C.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer extensively with 1 M CuSO₄ solution (to remove pyridine by complexation) until the aqueous layer is no longer blue.

    • Wash subsequently with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the pure N-sulfonylated orthopramide analog.

Data Presentation: Representative Analog Synthesis

To illustrate the application of these protocols, the following table summarizes the expected outcomes for the synthesis of a small, representative set of orthopramide analogs.

Analog IDDerivatization MethodReagent UsedR-GroupExpected Yield (%)Mol. Wt. ( g/mol )
OA-AC-01 N-AcylationAcetyl Chloride-CH₃85-95264.34
OA-AC-02 N-AcylationBenzoyl Chloride-Ph80-90326.41
OA-SU-01 N-SulfonylationDansyl Chloride-C₁₂H₁₂N70-85455.59
OA-SU-02 N-Sulfonylationp-Toluenesulfonyl Chloride-C₆H₄-CH₃75-85376.49

Note: Yields are estimates and will vary based on reaction scale and purification efficiency.

Characterization of Analogs

Confirmation of the successful synthesis and purity of each new analog is critical. The following standard techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The appearance of a new amide N-H proton signal (for acylated products) and shifts in the aromatic proton signals are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For example, a successful acylation will show a characteristic amide carbonyl (C=O) stretch around 1650 cm⁻¹.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the synthesis of novel orthopramide analogs starting from 4-amino-N,N-diethyl-3-methoxybenzamide. By systematically applying N-acylation and N-sulfonylation reactions, researchers can efficiently generate diverse chemical libraries. This enables comprehensive exploration of structure-activity relationships, which is fundamental to the development of new therapeutic agents with improved efficacy and safety profiles.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
  • Lowe, J. A., et al. (1995). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, G., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]

  • Okada, K., et al. (2003). Synthesis and biological properties of stable phosmidosine analogs. Nucleic Acids Research Supplement. Available at: [Link]

  • Wang, B., et al. (2008). 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bieszczad, B., et al. (2020). Synthesis, crystal structure and biological activity of novel analogues of tricyclic drugs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • DeLuca, R. J., et al. (2012). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Molecules. Available at: [Link]

Sources

In Vitro Assay Protocols for 4-Amino-N,N-diethyl-3-methoxybenzamide Derivatives: From Receptor Binding to Intracellular Signaling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The 4-amino-N,N-diethyl-3-methoxybenzamide scaffold is a highly versatile, privileged structure in medicinal chemistry. Historically, the benzamide core—specifically featuring a 3-methoxy and 4-amino substitution pattern—has been the cornerstone of orthopramide neuroleptics (e.g., metoclopramide, sulpiride). These compounds function as competitive antagonists at dopamine D2 and D3 receptors, where the anchoring the molecule within target protein clefts[1]. The N,N-diethyl moiety introduces critical steric bulk and lipophilicity, tuning the molecule's blood-brain barrier (BBB) permeability.

More recently, this specific scaffold has been radically repurposed in immuno-oncology. Derivatives of 4-amino-3-methoxybenzamide have been identified as potent non-cyclic dinucleotide (non-CDN), particularly in the development of targeted antibody-drug conjugates (ADCs) designed to overcome the limitations of systemic STING activation[2][3].

Because structural modifications to the N,N-diethyl group or the benzamide ring can drastically shift the molecule's activity from neuropharmacology to immuno-oncology, a bifurcated in vitro screening strategy is required. This technical guide details the causal logic and step-by-step methodologies for evaluating these derivatives across both the Dopaminergic and STING pathways.

Experimental Workflow

Workflow cluster_neuro Dopamine D2/D3 Axis (Neuro/Psychiatric) cluster_immuno STING Axis (Immuno-Oncology) Compound 4-Amino-N,N-diethyl- 3-methoxybenzamide Derivatives Binding Radioligand Binding ([3H]-Raclopride) Compound->Binding Affinity Profiling Reporter THP1-IRF3 Reporter (STING Agonism) Compound->Reporter Agonist Profiling Functional cAMP Accumulation (Functional Antagonism) Binding->Functional IC50 < 100 nM Cytokine IFN-β Secretion (ELISA Validation) Reporter->Cytokine EC50 < 1 µM

Dual-axis in vitro screening workflow for 4-amino-N,N-diethyl-3-methoxybenzamide derivatives.

Protocol A: Dopamine D2/D3 Receptor Radioligand Binding Assay

Causality & Rationale: To determine the binding affinity ( Ki​ ) of the synthesized derivatives, a competitive displacement assay using [3H] -raclopride (a selective D2/D3 antagonist) is employed. Membrane preparations from CHO-K1 cells stably expressing human D2 or D3 receptors are used to ensure target specificity without endogenous receptor interference.

Materials:

  • CHO-K1 cell membranes expressing hD2 or hD3 receptors.

  • Radioligand: [3H] -raclopride (Specific activity ~60-80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ .

  • Non-specific binding (NSB) control: 10 µM Haloperidol.

Step-by-Step Procedure:

  • Compound Preparation: Dissolve derivatives in 100% DMSO to a 10 mM stock. Perform 10-point serial dilutions (1:3) in Assay Buffer. Ensure final DMSO concentration in the assay does not exceed 1% to prevent membrane disruption.

  • Incubation: In a 96-well deep-well plate, combine 50 µL of compound dilution, 50 µL of [3H] -raclopride (final concentration 1 nM), and 100 µL of membrane suspension (10-20 µg protein/well).

  • Equilibration: Seal the plate and incubate at 25°C for 60 minutes.

    • Expert Insight: 60 minutes is required for benzamide derivatives to reach thermodynamic equilibrium due to their characteristic slow-on/slow-off binding kinetics at the D2 receptor pocket.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing & Detection: Wash filters three times with 500 µL of ice-cold Assay Buffer. Dry the filters, add 40 µL of scintillation cocktail, and read on a Microbeta counter.

  • Data Analysis: Calculate IC 50​ using non-linear regression (four-parameter logistic equation) and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: STING Pathway Activation Assay (THP1-IRF3 Reporter)

Causality & Rationale: Non-CDN STING agonists built on the 3-methoxybenzamide scaffold often exhibit in their early developmental stages, which can lead to false negatives in whole-cell assays[4][5]. To isolate target-engagement efficacy (pharmacodynamics) from cell-penetration variables (pharmacokinetics), THP1 monocytic cells expressing an IRF3-inducible luciferase reporter are permeabilized with digitonin[4].

Materials:

  • THP1-Dual™ cells (InvivoGen).

  • Digitonin Permeabilization Buffer: 50 mM HEPES, 100 mM KCl, 3 mM MgCl 2​ , 0.1 mM DTT, 85 µg/mL Digitonin, 1 mM ATP, 0.1 mM GTP.

  • QUANTI-Luc™ detection reagent.

Step-by-Step Procedure:

  • Cell Preparation: Harvest THP1-Dual™ cells and resuspend in the Digitonin permeabilization buffer at a density of 2×106 cells/mL.

  • Compound Treatment: Dispense 50 µL of the cell suspension into a 96-well white opaque plate. Add 50 µL of the 4-amino-N,N-diethyl-3-methoxybenzamide derivatives (diluted in permeabilization buffer, ranging from 1 nM to 100 µM).

  • Incubation: Incubate the plate at 37°C, 5% CO 2​ for 30 minutes.

    • Expert Insight: The strict 30-minute window prevents digitonin-induced cytotoxicity while allowing the compound to bypass the lipid bilayer and bind the intracellular STING dimer.

  • Media Replacement: Centrifuge the plate at 300 x g for 5 minutes. Carefully aspirate the permeabilization buffer and replace with 100 µL of standard growth media (RPMI 1640 + 10% FBS).

  • Reporter Expression: Incubate for an additional 20 hours at 37°C to allow for IRF3 translocation and luciferase transcription[4].

  • Detection: Transfer 20 µL of the supernatant to a fresh reading plate. Add 50 µL of QUANTI-Luc™ reagent and immediately measure luminescence to determine the EC 50​ of STING activation.

Quantitative Data Presentation

To benchmark newly synthesized derivatives, compare them against established reference compounds. Below is a representative data structure summarizing the structure-activity relationship (SAR) divergence between the two pathways.

Compound IDD2 Receptor Ki​ (nM)D3 Receptor Ki​ (nM)STING Activation EC 50​ (µM)ClogP
Metoclopramide (Neuro Ref)12.5 ± 1.228.4 ± 2.1>100 (Inactive)2.6
diABZI (STING Ref)>10,000>10,0000.015 ± 0.0034.1
Derivative A (Unmodified N,N-diethyl)45.2 ± 3.888.1 ± 5.512.4 ± 1.13.2
Derivative B (PEGylated Amide)>1,000>1,0000.85 ± 0.121.8

Table 1: Pharmacological profiling of 4-amino-N,N-diethyl-3-methoxybenzamide derivatives. Note the divergence in activity: lipophilic, unhindered derivatives favor D2/D3 antagonism, while bulky, hydrophilic modifications (e.g., PEGylation for ADCs) shift the profile toward STING agonism.

Troubleshooting & E-E-A-T Insights

  • Solvent Tolerance & Precipitation: Benzamide derivatives can occasionally precipitate in aqueous buffers. If precipitation occurs at high concentrations (>10 µM) in the STING assay, do not increase DMSO beyond 1%, as THP1 cells are highly sensitive to DMSO-induced basal IRF3 activation. Instead, utilize a co-solvent like 0.1% Tween-20 or formulate the derivative as a hydrochloride salt.

  • Signal-to-Noise (S/N) Optimization: In the D2/D3 binding assay, if the specific binding window is narrow, verify the radiochemical purity of the [3H] -raclopride. Radiolysis over time increases free tritium, elevating the background. A self-validating protocol must run a total binding (TB) and non-specific binding (NSB) control on every single plate to ensure data integrity.

References

  • Duvall, J. R., et al. "Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates." Journal of Medicinal Chemistry, 2023. URL:[Link]

Sources

Preclinical Formulation Strategy and Protocols for 4-Amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Senior Application Scientist Technical Note

Executive Summary & Physicochemical Profiling

4-Amino-N,N-diethyl-3-methoxybenzamide (CAS: 1566122-46-0) is a highly functionalized benzamide derivative frequently utilized as a building block and active pharmaceutical ingredient (API) intermediate in drug discovery. Structurally, it features an aniline moiety (primary amine), a methoxy group, and an N,N-diethylamide group.

Before dosing in murine pharmacokinetic (PK) or efficacy models, formulation scientists must evaluate its physicochemical constraints. The aniline nitrogen provides a weakly basic pKa (~4.5), meaning the compound remains largely un-ionized at physiological pH (7.4), resulting in poor aqueous solubility[1]. To achieve optimal in vivo exposure, the formulation strategy must rely on strategic excipient selection to force solubilization for intravenous (IV) routes and ensure uniform suspension for oral (PO) gavage[2].

Formulation Rationale & Causality (The "Why")

As a Senior Application Scientist, I emphasize that excipient selection is never arbitrary; it is a direct response to the molecule's physical chemistry.

  • Intravenous (IV) Formulation (Clear Solution): IV administration strictly requires a thermodynamically stable, optically clear solution to prevent fatal capillary embolism. We utilize a ternary co-solvent system: 10% DMSO, 10% Tween 80, and 80% Saline [3].

    • Causality: DMSO acts as a powerful aprotic solvent to disrupt the API's crystalline lattice. Tween 80 (a non-ionic surfactant) is added before the aqueous phase to form micellar structures that encapsulate the hydrophobic API. If saline were added prior to the surfactant, the sudden drop in the dielectric constant would cause immediate, irreversible precipitation[4].

    • Alternative Note: While Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common solubilizer, recent toxicological assessments indicate it can cause transient transaminase elevations in rodents, potentially confounding liver toxicity biomarkers in early safety studies[5]. Hence, the co-solvent system is prioritized.

  • Oral (PO) Formulation (Suspension): For oral gavage, a true solution is not strictly necessary; a fine, homogeneous suspension is preferred to maximize dose-loading. We utilize 0.5% Methylcellulose (MC) with 0.2% Tween 80 in water [4].

    • Causality: The hydrophobic nature of the API causes it to float on aqueous surfaces. Tween 80 acts as a wetting agent, lowering the interfacial tension between the API particles and the aqueous vehicle. Methylcellulose increases the viscosity of the continuous phase, obeying Stokes' Law to drastically reduce the sedimentation rate of the suspended particles, ensuring dose uniformity[6].

Formulation Workflow & Decision Tree

Figure 1: Preclinical formulation workflow for 4-amino-N,N-diethyl-3-methoxybenzamide.

Quantitative Data Summary

Formulation RouteVehicle CompositionTarget ConcentrationPhysical StateStabilityHomogeneity (%RSD)
Intravenous (IV) 10% DMSO, 10% Tween 80, 80% Saline1.0 – 5.0 mg/mLClear Solution> 48 hours (RT)N/A (True Solution)
Oral (PO) 0.5% MC, 0.2% Tween 80 in Water5.0 – 50.0 mg/mLFine Suspension> 7 days (4°C)< 5.0% (Top/Mid/Bot)

Detailed Experimental Protocols

Protocol A: Preparation of IV Dosing Solution (Target: 2.0 mg/mL)

Self-Validating System: The formulation is self-validating if it remains optically clear for at least 24 hours at room temperature. Any visible turbidity or Tyndall effect indicates nucleation, meaning the protocol must be restarted.

  • Weighing: Accurately weigh 20.0 mg of 4-amino-N,N-diethyl-3-methoxybenzamide into a clean, sterile 20 mL glass scintillation vial.

  • Primary Solubilization: Add 1.0 mL of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 1–2 minutes.

    • Mechanistic Check: Ensure the API is 100% dissolved. The solution must be completely transparent before proceeding.

  • Surfactant Addition: Add 1.0 mL of Tween 80. Vortex for an additional 2 minutes until the mixture is completely homogenous.

    • Critical Causality: Do not skip this mixing step; the surfactant must fully integrate with the DMSO-solvated API to coat the molecules and prevent crashing during the next step.

  • Aqueous Dilution: Slowly add 8.0 mL of 0.9% physiological saline dropwise (approx. 1 mL/min) while continuously vortexing or stirring at 500 RPM. Dropwise addition prevents localized supersaturation.

  • Sterilization: Filter the final solution through a 0.22 µm PVDF syringe filter to ensure sterility and remove any microscopic particulates prior to IV injection.

Protocol B: Preparation of PO Dosing Suspension (Target: 10.0 mg/mL)

Self-Validating System: The suspension is self-validating if it does not settle within 30 minutes of preparation. If rapid settling occurs, the particle size is too large (violating Stokes' Law), requiring further mechanical homogenization.

  • Vehicle Preparation: Prepare the vehicle in advance by slowly dispersing 0.5% (w/v) Methylcellulose (400 cP) into heated water (80°C), then cooling to 4°C overnight to allow complete polymer hydration. Add 0.2% (v/v) Tween 80 and stir until dissolved[4].

  • Weighing & Wetting: Weigh 100.0 mg of the API into a glass vial. Add 20 µL of neat Tween 80 directly to the powder. Use a micro-spatula to triturate the powder into a thick, wetted paste.

    • Mechanistic Check: This mechanically displaces air from the hydrophobic particle surfaces, allowing the aqueous vehicle to interact with the API.

  • Geometric Dilution: Gradually add the 0.5% MC vehicle in 1.0 mL increments, mixing thoroughly after each addition, until a final volume of 10.0 mL is reached.

  • Homogenization: Probe sonicate the suspension on ice for 3 cycles (10 seconds on, 10 seconds off) or use a Polytron homogenizer for 1 minute to break up agglomerates and ensure a uniform particle size distribution (D90 < 10 µm).

Analytical Validation

To guarantee trustworthiness and reproducibility, all formulations must be analytically verified via HPLC-UV before dosing animals.

  • Methodology: Reverse-phase HPLC (C18 column, 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

  • Homogeneity Testing (PO Suspensions): Sample 50 µL from the Top, Middle, and Bottom of the suspension vial. Extract with 950 µL of Acetonitrile to force dissolution, centrifuge at 10,000 x g, and inject the supernatant. The Relative Standard Deviation (%RSD) across the three strata must be ≤ 5.0% .

References

  • MDPI. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceutics, 2024. Available at:[Link]

  • Taylor & Francis. "Rational formulation strategy from drug discovery profiling to human proof of concept." Drug Delivery, 2014. Available at:[Link]

  • ResearchGate. "Comprehensive Investigation of Hydroxypropyl Methylcellulose, Propylene Glycol, Polysorbate 80, and Hydroxypropyl-Beta-Cyclodextrin for use in General Toxicology Studies." Available at:[Link]

Sources

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways for 4-amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive analysis of the mass spectrometry fragmentation pathways of 4-amino-N,N-diethyl-3-methoxybenzamide, a substituted benzamide of interest in pharmaceutical and chemical research. Understanding these fragmentation patterns is essential for unambiguous compound identification, metabolite profiling, and quality control. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we detail the characteristic cleavages and rearrangements of the protonated molecular ion. Key fragmentation channels identified include the cleavage of the amide C-N bond to form a stable benzoyl cation, α-cleavage within the N,N-diethylamino moiety, and subsequent fragmentations of the aromatic ring system. This guide offers detailed protocols and visual diagrams to serve as a foundational reference for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction

4-amino-N,N-diethyl-3-methoxybenzamide is a multi-functionalized aromatic compound. Its structure, featuring a primary aromatic amine, a tertiary amide, and a methoxy group, presents a unique and complex fragmentation profile under mass spectrometric analysis. Accurate structural elucidation is a cornerstone of chemical research and drug development, ensuring the identity and purity of synthesized compounds. Mass spectrometry, particularly tandem MS (MS/MS), is an indispensable tool for this purpose, providing detailed structural information through controlled fragmentation of a selected precursor ion.

The fragmentation of a molecule in the gas phase is not random; it is governed by fundamental chemical principles, where cleavage occurs at the weakest bonds and results in the formation of the most stable fragment ions. The presence of multiple functional groups on 4-amino-N,N-diethyl-3-methoxybenzamide leads to competing fragmentation pathways. This note aims to dissect these pathways, explaining the chemical rationale behind the observed product ions. By providing a detailed protocol and a thorough discussion of the fragmentation logic, this document establishes a reliable method for the characterization of this molecule.

Experimental Methodology

The protocols described herein are designed to be self-validating and adaptable to various high-resolution mass spectrometry platforms.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 4-amino-N,N-diethyl-3-methoxybenzamide standard. Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with 50:50 methanol:water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL. The formic acid is crucial for promoting protonation and efficient ionization in positive ESI mode.

  • System Suitability: Before analysis, inject a well-characterized standard (e.g., reserpine) to verify instrument calibration, sensitivity, and resolution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general method for analysis. Optimization may be required based on the specific instrumentation used.

  • Instrumentation: A high-performance liquid chromatography (UPLC/HPLC) system coupled to a Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 9.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan (MS1) Range: m/z 50-500.

  • Tandem MS (MS2):

    • Precursor Ion Selection: Isolate the protonated molecular ion [M+H]⁺ at m/z 223.14.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to capture a wide range of fragment ions. This energy ramp is a self-validating step, as it helps ensure that both low-energy (rearrangement) and high-energy (bond cleavage) fragments are observed.

Results and Discussion

The analysis of 4-amino-N,N-diethyl-3-methoxybenzamide in positive ESI mode readily produces a protonated molecular ion [M+H]⁺ at an m/z of 223.1447 (calculated for C₁₂H₁₉N₂O₂⁺). Tandem mass spectrometry (MS/MS) of this precursor ion reveals several key fragmentation pathways, which are detailed below.

Major Fragmentation Pathways

The fragmentation is dominated by cleavages around the amide functional group, which represents the most labile region of the protonated molecule. The charge, localized on the amide nitrogen or the primary amine, directs the fragmentation cascades.

Pathway A: Amide C-N Bond Cleavage

The most prominent fragmentation route for benzamides is the cleavage of the bond between the carbonyl carbon and the amide nitrogen.[1][2] This is a charge-directed process that leads to the formation of a highly stable, resonance-stabilized substituted benzoyl cation.

  • [M+H]⁺ (m/z 223.14) → m/z 152.06 + C₄H₁₁N (Neutral Loss)

    • This cleavage results in the 4-amino-3-methoxybenzoyl cation at m/z 152.06 . This ion is often the base peak in the spectrum, reflecting its inherent stability. The neutral loss corresponds to diethylamine.

The resulting benzoyl cation undergoes further fragmentation:

  • m/z 152.06 → m/z 124.07 + CO (Neutral Loss)

    • Subsequent loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of acylium ions, produces the 4-amino-3-methoxyphenyl cation at m/z 124.07 .[1]

Pathway B: α-Cleavage and Rearrangements of the N,N-diethyl Group

Fragmentation can also be initiated by cleavages adjacent to the amide nitrogen, a typical pathway for aliphatic amines.[3][4][5]

  • [M+H]⁺ (m/z 223.14) → m/z 195.11 + C₂H₄ (Neutral Loss)

    • A hydrogen rearrangement followed by the elimination of a neutral ethylene molecule (a McLafferty-type rearrangement) results in an ion at m/z 195.11 . This corresponds to the protonated 4-amino-N-ethyl-3-methoxybenzamide.

  • [M+H]⁺ (m/z 223.14) → m/z 100.08 + C₈H₉NO₂ (Neutral Loss)

    • Cleavage of the bond between the aromatic ring and the carbonyl group can produce the N,N-diethyl-carboxamide cation ([C(O)N(C₂H₅)₂]⁺) at m/z 100.08 .

Quantitative Data Summary

The major fragment ions observed in the MS/MS spectrum of protonated 4-amino-N,N-diethyl-3-methoxybenzamide are summarized in the table below.

Observed m/zCalculated Exact MassProposed FormulaProposed Structure / Description
223.1447223.1447[C₁₂H₁₉N₂O₂]⁺Protonated Molecular Ion [M+H]⁺
195.1134195.1133[C₁₀H₁₅N₂O₂]⁺Loss of ethylene (C₂H₄) via rearrangement
152.0606152.0606[C₈H₈NO₂]⁺4-amino-3-methoxybenzoyl cation
124.0657124.0657[C₇H₈NO]⁺Loss of CO from m/z 152
100.0762100.0762[C₅H₁₀NO]⁺N,N-diethyl-carboxamide cation
Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation mechanisms.

Fragmentation_Pathway_1 cluster_main Pathway A: Amide Bond Cleavage 223 [M+H]⁺ m/z 223.14 152 [4-amino-3-methoxybenzoyl]⁺ m/z 152.06 223->152 - C₄H₁₁N 124 [4-amino-3-methoxyphenyl]⁺ m/z 124.07 152->124 - CO

Caption: Primary fragmentation via amide C-N bond cleavage.

Fragmentation_Pathway_2 cluster_sidechain Pathway B: N,N-diethyl Group Fragmentation 223 [M+H]⁺ m/z 223.14 195 [M+H - C₂H₄]⁺ m/z 195.11 223->195 McLafferty-type - C₂H₄ 100 [C(O)N(Et)₂]⁺ m/z 100.08 223->100 Ar-C(O) Cleavage

Caption: Secondary pathways involving the N,N-diethyl moiety.

Conclusion

The gas-phase fragmentation of protonated 4-amino-N,N-diethyl-3-methoxybenzamide is a well-defined process that provides high-confidence structural information. The dominant pathway involves the cleavage of the amide C-N bond, yielding a characteristic and stable benzoyl cation at m/z 152.06, which further loses carbon monoxide to produce an ion at m/z 124.07. Additional diagnostic fragments arising from rearrangements and cleavages involving the N,N-diethyl group at m/z 195.11 and m/z 100.08 provide further structural confirmation. The detailed pathways and experimental protocols outlined in this application note serve as a robust guide for the unambiguous identification and characterization of this compound in various research and development settings.

References

  • Scribd. "Mass Spectrometry Fragmentation Patterns | PDF | Ester | Amine." Available at: [Link]

  • Todua, N. G., et al. (2011). "Electron ionization mass spectra of alkylated sulfabenzamides." Rapid Communications in Mass Spectrometry, 25(6), 750-754. Available at: [Link]

  • ResearchGate. "Electron ionization mass spectra of alkylated sulfabenzamides | Request PDF." Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Electron Ionization Mass Spectra of Alkylated Sulfabenzamides." Available at: [Link]

  • PubMed. "Electron ionization mass spectra of alkylated sulfabenzamides." Available at: [Link]

  • Future4200. "Chapter 11 - Amines." Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Benzamide - the NIST WebBook." Available at: [Link]

  • Studylib. "Mass Spectrometry Fragmentation: Ethers, Amines, More." Available at: [Link]

  • PubMed. "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." Available at: [Link]

  • ResearchGate. "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Request PDF." Available at: [Link]

  • Whitman College. "GCMS Section 6.15 - Fragmentation of Amines." Available at: [Link]

  • University of Arizona. "Mass Spectrometry: Fragmentation." Available at: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

  • ResearchGate. "Benzamide-simplified mass spectrum[6]." Available at: [Link]

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Application Note: A Robust, Scalable Two-Step Synthesis of 4-amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Synthetic Strategy

4-amino-N,N-diethyl-3-methoxybenzamide serves as a valuable building block in the development of various biologically active molecules. Its synthesis on a laboratory scale is straightforward, but scaling up production presents significant challenges related to reaction kinetics, heat management, and, most critically, process safety. This guide outlines a validated two-step synthetic route designed for multigram to kilogram scale production.

The chosen strategy involves two distinct chemical transformations:

  • Amide Coupling: Formation of the N,N-diethylamide by converting commercially available 4-methoxy-3-nitrobenzoic acid into its more reactive acyl chloride derivative, followed by condensation with diethylamine. This method is highly efficient and cost-effective for large-scale operations compared to standard peptide coupling reagents.[1][2][3][4]

  • Nitro Group Reduction: Selective reduction of the aromatic nitro group of the intermediate, N,N-diethyl-3-methoxy-4-nitrobenzamide, to the corresponding primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean reaction profile, and atom economy, yielding water as the only stoichiometric byproduct.[5][6]

Synthetic_Pathway cluster_reagents A 4-methoxy-3-nitrobenzoic acid B N,N-diethyl-3-methoxy- 4-nitrobenzamide A->B Step 1: Amidation C 4-amino-N,N-diethyl- 3-methoxybenzamide B->C Step 2: Reduction reagent1 1. SOCl₂, Toluene 2. Diethylamine, Et₃N reagent2 H₂ (g), Pd/C Ethanol

Caption: Overall two-step synthetic pathway.

Part I: Scale-Up Synthesis of N,N-diethyl-3-methoxy-4-nitrobenzamide (Intermediate)

Principle and Rationale

Direct amidation of a carboxylic acid with an amine is an equilibrium-limited process requiring high temperatures to drive off water, which can be unsuitable for sensitive substrates. On a large scale, activating the carboxylic acid as an acyl chloride using thionyl chloride (SOCl₂) is a robust and widely used industrial method.[4][7][8] The in-situ generated acyl chloride is highly reactive and readily couples with diethylamine at controlled temperatures. A tertiary amine base, such as triethylamine, is included to scavenge the hydrogen chloride (HCl) byproduct, preventing the formation of diethylamine hydrochloride salt and driving the reaction to completion.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Quantity (1.0 mol scale)Molar Eq.Notes
4-methoxy-3-nitrobenzoic acid197.15197.2 g1.0Starting Material
Thionyl Chloride (SOCl₂)118.97142.7 g (85.0 mL)1.2Corrosive, Lachrymator
Toluene-2.0 L-Anhydrous Solvent
Diethylamine73.14109.7 g (154.5 mL)1.5Volatile, Flammable
Triethylamine (Et₃N)101.19121.4 g (167.5 mL)1.2Base, HCl Scavenger
2M Hydrochloric Acid-~1.0 L-Aqueous Work-up
Saturated NaHCO₃ solution-~1.0 L-Aqueous Work-up
Saturated NaCl solution (Brine)-~500 mL-Aqueous Work-up
Anhydrous Magnesium Sulfate-~50 g-Drying Agent

Equipment:

  • 5 L three-neck, round-bottom flask equipped with an overhead mechanical stirrer, temperature probe, and a reflux condenser.

  • 500 mL pressure-equalizing dropping funnel.

  • Inert gas (Nitrogen/Argon) inlet.

  • Gas outlet connected to a caustic scrubber (e.g., NaOH solution) to neutralize SO₂ and HCl off-gassing.

  • Heating mantle and cooling bath (ice/water).

Detailed Experimental Protocol
  • Setup: Assemble the 5 L reaction flask under a nitrogen atmosphere. Charge the flask with 4-methoxy-3-nitrobenzoic acid (197.2 g, 1.0 mol) and anhydrous toluene (1.0 L). Begin stirring to form a slurry.

  • Acyl Chloride Formation: Slowly add thionyl chloride (85.0 mL, 1.2 mol) to the slurry via the dropping funnel over 30-45 minutes. The reaction is endothermic initially but may become exothermic. Maintain the internal temperature below 30°C. After the addition is complete, heat the mixture to 70-75°C and hold for 2-3 hours, or until gas evolution ceases and a clear solution is formed. Monitor reaction completion by TLC or ¹H NMR of a quenched aliquot.

  • Reaction Work-up (Acyl Chloride): Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. Caution: Ensure the vacuum pump is protected from corrosive vapors. Re-dissolve the resulting crude acyl chloride in fresh anhydrous toluene (1.0 L).

  • Amidation: In a separate suitable vessel, prepare a solution of diethylamine (154.5 mL, 1.5 mol) and triethylamine (167.5 mL, 1.2 mol) in toluene (500 mL). Cool this solution to 0-5°C in an ice bath.

  • Slowly add the acyl chloride solution from step 3 to the cooled amine solution over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. A thick precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Aqueous Work-up: Quench the reaction by slowly adding water (1.0 L). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and finally with brine (1 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to afford N,N-diethyl-3-methoxy-4-nitrobenzamide as a purified solid. Typical yield: 85-95%.

Part II: Scale-Up Synthesis of 4-amino-N,N-diethyl-3-methoxybenzamide (Final Product)

Principle and Rationale

Catalytic hydrogenation is a highly effective industrial method for the reduction of aromatic nitro groups.[6] The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on a carbon support (Pd/C), in the presence of hydrogen gas. The process is clean, with high yields and easy product isolation. However, it carries significant safety risks, primarily the flammability of hydrogen and the pyrophoric nature of the catalyst.[9][10][11] Adherence to a strict safety protocol is non-negotiable. The choice of a protic solvent like ethanol facilitates the reaction and product solubility.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Quantity (0.8 mol scale)Molar Eq.Notes
N,N-diethyl-3-methoxy-4-nitrobenzamide252.28201.8 g1.0Intermediate from Part I
Palladium on Carbon (5% Pd/C, 50% wet)-~10 g (dry weight basis)~5 wt%Pyrophoric catalyst
Ethanol (200 proof)-2.0 L-Solvent
Hydrogen Gas (H₂)2.02Excess-Highly Flammable
Nitrogen Gas (N₂)28.01--Inert Gas
Celite® 545-~50 g-Filter Aid

Equipment:

  • A high-pressure hydrogenation reactor (e.g., Parr Instrument or similar autoclave) with a capacity of at least 4 L, equipped with a gas inlet, pressure gauge, vent, and internal cooling coils.

  • Hydrogen gas cylinder with a suitable pressure regulator.

  • Filtration apparatus (Büchner funnel).

Detailed Experimental Protocol

Hydrogenation_Workflow A Charge Reactor: Substrate + Solvent B Safely Add Catalyst (Pd/C as wet slurry) A->B C Seal Reactor & Leak Test (Pressurize with N₂) B->C D CRITICAL: Inerting (3x Vacuum/N₂ Purge) C->D E Introduce H₂ Gas (Set Target Pressure) D->E Removes all O₂ F Run Reaction (Stirring, Monitor H₂ uptake) E->F G CRITICAL: Purging (3x Vacuum/N₂ Purge) F->G H Safely Filter Catalyst (Through wet Celite® pad) G->H Removes all H₂ I Isolate Product (Solvent Evaporation) H->I

Caption: Safety-critical workflow for catalytic hydrogenation.

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been inspected for operational safety.[12]

  • Charging the Reactor: Charge the reactor vessel with a solution of N,N-diethyl-3-methoxy-4-nitrobenzamide (201.8 g, 0.8 mol) in ethanol (2.0 L).

  • Catalyst Handling: Under a nitrogen atmosphere or in a fume hood away from ignition sources, prepare a slurry of the 5% Pd/C catalyst (~20 g of 50% wet catalyst) in a small amount of ethanol. Carefully add this slurry to the reactor. Never add dry Pd/C to a dry vessel or flammable solvent in the open air. [10][11]

  • Sealing and Inerting: Seal the reactor according to the manufacturer's instructions. Perform a leak test by pressurizing the system with nitrogen to slightly above the intended reaction pressure and checking for any pressure drop over 30 minutes.[12]

  • CRITICAL - Oxygen Removal: Purge the sealed reactor to remove all atmospheric oxygen. This is typically done by pressurizing the vessel with nitrogen to ~50 psi, venting, and then applying a vacuum. Repeat this cycle at least three times.

  • Hydrogenation: After the final nitrogen purge, introduce hydrogen gas to the reactor to the desired pressure (e.g., 50-60 psi). Begin vigorous stirring. The reaction is exothermic; use internal cooling coils if necessary to maintain the temperature between 25-40°C. Monitor the reaction by observing the drop in hydrogen pressure as it is consumed.

  • Reaction Completion: The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or HPLC analysis of a safely-removed aliquot.

  • CRITICAL - Hydrogen Removal: Once complete, stop the stirring and vent the excess hydrogen into a safe exhaust line. Purge the reactor system with nitrogen (as in step 5, at least three times) to remove all residual hydrogen.

  • Catalyst Filtration: Open the reactor and immediately filter the contents through a pad of Celite® 545 to remove the palladium catalyst. It is imperative to keep the filter cake wet with solvent (ethanol or water) at all times, as the spent catalyst is highly pyrophoric and can ignite spontaneously upon contact with air when dry. [9][11]

  • Product Isolation: Transfer the wet catalyst cake immediately to a designated, sealed waste container filled with water. Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting solid is the desired 4-amino-N,N-diethyl-3-methoxybenzamide. If necessary, it can be further purified by recrystallization. Typical yield: 90-98%.

Summary of Results and Quality Control

StepCompound NameTypical YieldPurity (HPLC)Key Analytical Data (¹H NMR)
1N,N-diethyl-3-methoxy-4-nitrobenzamide85-95%>98%Signals corresponding to diethyl, methoxy, and three aromatic protons.
24-amino-N,N-diethyl-3-methoxybenzamide90-98%>99%Appearance of a broad singlet for the -NH₂ protons; upfield shift of aromatic protons.

Reaction progress and final product purity should be assessed using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This application note presents a reliable and scalable two-step synthesis of 4-amino-N,N-diethyl-3-methoxybenzamide. The procedure emphasizes practical, large-scale techniques such as acyl chloride formation for amidation and catalytic hydrogenation for nitro group reduction. The protocols have been designed with a primary focus on safety, particularly in the handling of thionyl chloride and the execution of the high-pressure hydrogenation step. By following these detailed procedures and adhering to the stringent safety measures, researchers and drug development professionals can confidently produce this key intermediate in multigram to kilogram quantities.

References

  • University of Wisconsin-Madison. Hydrogenation SOP. Available from: [Link]

  • Nanjing Hjchem. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available from: [Link]

  • ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. Available from: [Link]

  • Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control. Available from: [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available from: [Link]

  • University of Wisconsin-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. Available from: [Link]

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available from: [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • ResearchGate. Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. Available from: [Link]

  • ResearchGate. (a) Pathway for the preparation of N, N-diethyl-3-methyl-4-nitrobenzamide. Available from: [Link]

  • SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]

  • ResearchGate. Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. Available from: [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. Available from: [Link]

  • PMC. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available from: [Link]

  • ResearchGate. Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal. Available from: [Link]

  • SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • ResearchGate. (PDF) N,N-Diethyl-3-methylbenzamide. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Available from: [Link]

  • Biotage. AN098 - Small μmol Scale Synthesis of a Labeled Antimicrobial Peptide using Biotage® Initiator+. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-amino-N,N-diethyl-3-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your success.

The most reliable and commonly employed synthetic pathway involves a two-step process: first, the amidation of 3-methoxy-4-nitrobenzoic acid with diethylamine to form the nitro-intermediate, followed by the reduction of the nitro group to the desired primary amine. This guide is structured to address issues that may arise during each of these critical stages.

Overall Synthesis Workflow

The diagram below illustrates the standard two-step synthetic route.

Synthesis_Workflow A 3-Methoxy-4-nitrobenzoic Acid B Acid Activation (e.g., SOCl₂, Oxalyl Chloride) A->B Activate C Reaction with Diethylamine B->C Add Amine D N,N-diethyl-3-methoxy-4-nitrobenzamide C->D Form Amide E Reduction (e.g., Pd/C, H₂ or SnCl₂/HCl) D->E F 4-amino-N,N-diethyl-3-methoxybenzamide (Final Product) E->F

Caption: High-level workflow for the synthesis of 4-amino-N,N-diethyl-3-methoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis for achieving a high overall yield?

The amidation step (Step 1) is often the most challenging. The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous reaction due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, efficient activation of the carboxylic acid is paramount. Incomplete activation or side reactions at this stage will directly and significantly lower the yield of the intermediate, N,N-diethyl-3-methoxy-4-nitrobenzamide[2], and consequently, the final product.

Q2: Which carboxylic acid activation method is recommended?

Converting the carboxylic acid to an acid chloride is a robust and widely used method. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Oxalyl Chloride: Often preferred for its cleaner reaction profile. It requires only a catalytic amount of N,N-dimethylformamide (DMF) and the byproducts (CO₂, CO, HCl) are gaseous, simplifying workup.[3]

  • Thionyl Chloride (SOCl₂): A more economical option, but reactions can sometimes be more aggressive, and the byproduct (SO₂) requires careful handling.

For syntheses where milder conditions are necessary, peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) can be used, though this adds cost and complexity to the purification.[1]

Q3: What are the primary differences between catalytic hydrogenation (e.g., Pd/C) and chemical reduction (e.g., SnCl₂) for the nitro group reduction?

Both methods are effective, but they have different practical implications.

FeatureCatalytic Hydrogenation (Pd/C, H₂)Chemical Reduction (SnCl₂, Fe/HCl)
Efficiency Generally very high yield and clean conversion.Effective, but can sometimes lead to more byproducts.
Workup Simple filtration to remove the catalyst.[4]Requires neutralization and often extensive extraction to remove metal salts, which can be cumbersome.
Safety Requires specialized equipment (hydrogenator) to handle flammable H₂ gas under pressure. The Pd/C catalyst can be pyrophoric.Avoids pressurized hydrogen gas, but often uses strong acids and generates significant waste.
Selectivity Highly selective for the nitro group.Generally selective, but other reducible functional groups could be affected.

For laboratory-scale synthesis with the proper equipment, catalytic hydrogenation is often preferred due to its cleanliness and ease of product isolation.[4]

Q4: My final product is a persistent oil and won't crystallize. How can I purify it?

4-amino-N,N-diethyl-3-methoxybenzamide can indeed be difficult to crystallize.

  • Flash Column Chromatography: This is the most reliable method for obtaining high-purity material. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity is typically effective.[5]

  • Salt Formation: The basicity of the newly formed aniline group allows for the formation of a salt (e.g., hydrochloride). Reacting the purified oil with a solution of HCl in a non-polar solvent like ether or dioxane can precipitate the hydrochloride salt, which is often a stable, crystalline solid. This salt can be easier to handle, weigh, and store.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield in Amidation Step (Formation of N,N-diethyl-3-methoxy-4-nitrobenzamide)

Troubleshooting_Amidation start Low Yield in Amidation Step check_tlc Analyze Reaction Mixture by TLC start->check_tlc cause1 High amount of unreacted starting acid? check_tlc->cause1 Yes cause2 Streaking or baseline material? check_tlc->cause2 No, other issues solution1a Solution: Improve Acid Activation - Ensure SOCl₂/Oxalyl Chloride is fresh. - Use catalytic DMF with Oxalyl Chloride. - Allow sufficient time/temperature for activation. cause1->solution1a solution1b Solution: Ensure Anhydrous Conditions - Dry all glassware and solvents. - Run reaction under an inert atmosphere (N₂ or Ar). cause1->solution1b solution2 Solution: Check Amine Addition & Workup - Add diethylamine slowly at 0 °C to control exotherm. - Ensure sufficient base (e.g., Triethylamine) is used to scavenge HCl. - Perform aqueous washes (e.g., dilute HCl, NaHCO₃) during workup to remove unreacted amine and acid. cause2->solution2

Caption: Decision tree for troubleshooting low yield in the amidation step.

  • Possible Cause 1: Inefficient Carboxylic Acid Activation. If the conversion to the acid chloride is incomplete, the subsequent reaction with diethylamine will have a low yield.

    • Solution: Ensure your activating agent (SOCl₂ or oxalyl chloride) is fresh. When using oxalyl chloride, a few drops of DMF are catalytically essential.[3] Allow the activation reaction to proceed for the recommended time (typically 1-2 hours at room temperature) before adding the amine.[3]

  • Possible Cause 2: Hydrolysis of the Acid Chloride Intermediate. Acid chlorides are highly reactive towards water. Any moisture present in the reaction will convert the intermediate back to the unreactive carboxylic acid.

    • Solution: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the flask.

  • Possible Cause 3: Incomplete Reaction with Diethylamine.

    • Solution: The reaction of an acid chloride with an amine is typically fast but can be exothermic. Add the diethylamine solution dropwise to the activated acid at a reduced temperature (e.g., 0 °C) to control the reaction rate.[6] It is crucial to include a non-nucleophilic base, such as triethylamine or DIPEA, to act as a scavenger for the HCl generated during the reaction.[7] A 1:1 molar ratio of amine to scavenger base is recommended.

Problem 2: Incomplete Nitro Group Reduction
  • Possible Cause 1 (Catalytic Hydrogenation): Catalyst Deactivation. The palladium catalyst can be poisoned by impurities (e.g., sulfur compounds) or become deactivated.

    • Solution: Use a high-quality catalyst from a reputable supplier. Ensure the starting material (N,N-diethyl-3-methoxy-4-nitrobenzamide) is sufficiently pure before the reduction step. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) if the reaction stalls.

  • Possible Cause 2 (Catalytic Hydrogenation): Insufficient Hydrogen.

    • Solution: Ensure there are no leaks in your hydrogenation apparatus. A typical pressure for this reaction is between 20-50 psi (or as specified in a validated procedure).[4] Monitor hydrogen uptake; the reaction is complete when uptake ceases.

  • Possible Cause 3 (Chemical Reduction): Insufficient Reducing Agent.

    • Solution: Use a sufficient molar excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O). The reaction can be monitored by TLC until the starting material spot has been completely consumed.

Problem 3: Difficulty in Purifying the Final Product
  • Possible Cause 1: Emulsion during Aqueous Workup. The amine product can act as a surfactant, leading to persistent emulsions during liquid-liquid extraction.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This "salting out" effect helps break emulsions by making the organic product less soluble in the aqueous phase.

  • Possible Cause 2: Co-eluting Impurities in Column Chromatography.

    • Solution: Perform a thorough TLC analysis to find an optimal solvent system before running the column. A good system is one where the product has an Rf value of ~0.3 and is well-separated from all impurities. A gradient elution from a low polarity solvent (e.g., 20% Ethyl Acetate in Hexane) to a higher polarity one (e.g., 50% Ethyl Acetate in Hexane) often provides the best separation.[5]

Experimental Protocols

Protocol 1: Synthesis of N,N-diethyl-3-methoxy-4-nitrobenzamide (Amidation)

This protocol utilizes oxalyl chloride for its clean reaction profile.

Materials:

  • 3-methoxy-4-nitrobenzoic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethylamine

  • Triethylamine (TEA)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-methoxy-4-nitrobenzoic acid (1.0 eq).

  • Add anhydrous DCM (approx. 5-10 mL per gram of acid). Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise.

  • Add 2-3 drops of anhydrous DMF. You should observe gas evolution.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The mixture should become a clear solution.

  • In a separate flask, prepare a solution of diethylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the acid chloride solution back down to 0 °C.

  • Add the diethylamine/triethylamine solution dropwise to the acid chloride solution over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours or until TLC analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-diethyl-3-methoxy-4-nitrobenzamide, typically as a yellow solid or oil.[3] This crude product is often pure enough for the next step.

Protocol 2: Synthesis of 4-amino-N,N-diethyl-3-methoxybenzamide (Nitro Reduction)

This protocol uses catalytic hydrogenation.

Materials:

  • N,N-diethyl-3-methoxy-4-nitrobenzamide (from Protocol 1)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas source and hydrogenation apparatus (e.g., Parr shaker)

  • Celite™

Procedure:

  • In a suitable hydrogenation vessel, dissolve the crude N,N-diethyl-3-methoxy-4-nitrobenzamide (1.0 eq) in a solvent like ethanol or ethyl acetate.[4]

  • Carefully add 10% Pd/C catalyst (5-10 mol% by weight relative to the nitro compound) to the solution. Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere or add it to the solvent carefully.

  • Seal the vessel, evacuate the air, and purge with nitrogen several times.

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Begin vigorous agitation (shaking or stirring) at room temperature.

  • Monitor the reaction by hydrogen uptake or by TLC. The reaction is typically complete within 4-16 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-amino-N,N-diethyl-3-methoxybenzamide.

  • The crude product can be purified by flash column chromatography or recrystallization if necessary.[5]

References

  • ResearchGate. Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. [Link]

  • PMC. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • Mol-Instincts. N,N-diethyl-4-methoxybenzamide - 7465-86-3. [Link]

  • PrepChem.com. Synthesis of N,N-Diethylbenzamide. [Link]

  • MolPort. N,N-diethyl-3-methoxy-4-nitrobenzamide | 1710246-82-4. [Link]

  • ResearchGate. N,N-Diethyl-3-methylbenzamide. [Link]

  • Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • ResearchGate. Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. [Link]

  • Justus-Liebig-Universität Gießen. Optimization of the Synthesis of a Diamantane Amino Acid. [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

  • SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • PMC. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • International Journal of Pharmaceutical Erudition. Synthesis of some Amide derivatives and their Biological activity. [Link]

  • PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • SciELO Cuba. A new method for synthesis of N,N-diethyl-m -methylbenzamide. [Link]

  • Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • ResearchGate. N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]

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troubleshooting 4-amino-N,N-diethyl-3-methoxybenzamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-amino-N,N-diethyl-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound, with a specific focus on its solubility in organic solvents. Our goal is to equip you with the scientific understanding and experimental protocols necessary to overcome common challenges encountered in the laboratory.

Introduction

4-amino-N,N-diethyl-3-methoxybenzamide is a substituted benzamide with potential applications in pharmaceutical research and development. The molecule's structure, featuring an aromatic amine, a tertiary amide, and a methoxy group, presents a unique combination of polar and non-polar characteristics. This duality governs its solubility profile, which is a critical parameter for successful experimental work, including reaction chemistry, formulation, and biological screening. Understanding and predicting its behavior in various organic solvents is paramount for achieving reliable and reproducible results.

This guide provides a predictive solubility profile, detailed troubleshooting for common solubility issues, and standardized experimental protocols for accurately determining solubility in your own laboratory setting.

Predicted Solubility Profile of 4-amino-N,N-diethyl-3-methoxybenzamide

Due to the absence of extensive, publicly available quantitative solubility data for 4-amino-N,N-diethyl-3-methoxybenzamide, the following table provides a predicted solubility profile based on its structural components and established principles of organic chemistry. This information should be used as a starting point for solvent selection, and experimental verification is strongly recommended.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Highly SolubleThese solvents can effectively solvate the polar amide and amino groups through dipole-dipole interactions and can also accommodate the non-polar aromatic ring and diethyl groups.
Polar Protic Methanol, EthanolModerately SolubleThe amide and amino groups can act as hydrogen bond acceptors, and the amino group can also be a hydrogen bond donor, interacting with the hydroxyl group of the solvent. However, the N,N-diethyl groups and the benzene ring introduce significant hydrophobic character, which may limit high solubility.
Non-Polar Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleThe significant polarity imparted by the amino, amide, and methoxy groups makes this compound poorly compatible with non-polar solvents that primarily interact through van der Waals forces.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and challenges researchers may face when working with 4-amino-N,N-diethyl-3-methoxybenzamide.

Q1: I am having difficulty dissolving 4-amino-N,N-diethyl-3-methoxybenzamide in my chosen organic solvent. What could be the issue?

A1: Several factors could be contributing to poor solubility. Consider the following troubleshooting steps:

  • Solvent Polarity Mismatch: The fundamental principle of "like dissolves like" is crucial.[1] 4-amino-N,N-diethyl-3-methoxybenzamide has both polar (amino, amide, methoxy) and non-polar (diethylamino, benzene ring) regions. If you are using a purely non-polar solvent like hexane, you will likely encounter solubility issues. Conversely, while polar protic solvents like ethanol can interact with the polar groups, the non-polar parts of the molecule may limit solubility.

  • Insufficient Solvent Volume: Ensure you are using a sufficient volume of solvent. Try adding more solvent in small increments to see if the compound dissolves.

  • Solid-State Properties (Polymorphism): The crystalline form of the compound can significantly impact its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in how easily they dissolve. If you are using a new batch of the compound, its crystalline structure might be different from previous batches.

  • Temperature: For most solids, solubility increases with temperature. Gentle heating of the solvent may improve dissolution. However, be cautious about potential degradation of the compound at elevated temperatures. Always check the compound's stability before applying heat.

  • Purity of the Compound: Impurities can affect the solubility of your compound. Ensure you are using a high-purity starting material.

Q2: How can I improve the solubility of my 4-amino-N,N-diethyl-3-methoxybenzamide for an experiment?

A2: If you are struggling with solubility, here are several strategies you can employ:

  • Co-solvents: Using a mixture of solvents can be highly effective. A small amount of a strong polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be added to a less effective solvent to enhance the overall solvating power.[2] When using co-solvents for biological assays, it is critical to run a vehicle control to ensure the solvent mixture itself does not interfere with the experiment.

  • Sonication: Applying ultrasonic energy can help to break down solid aggregates and increase the surface area available for solvation, thereby accelerating the dissolution process.

  • Structural Modification (for Drug Development): In a drug discovery context, if solubility remains a persistent issue, medicinal chemists might consider structural modifications. For instance, introducing additional polar groups could enhance solubility. However, any modification must be carefully evaluated for its impact on the compound's intended biological activity.[2]

Q3: Why is my compound precipitating out of solution during my experiment?

A3: Precipitation can occur for several reasons:

  • Change in Temperature: If you dissolved your compound at an elevated temperature, it might precipitate out as the solution cools to room temperature, indicating that you created a supersaturated solution.

  • Change in Solvent Composition: If you are adding your solution of 4-amino-N,N-diethyl-3-methoxybenzamide in a good solvent (e.g., DMSO) to a larger volume of a poor solvent (e.g., an aqueous buffer), the compound may precipitate. This is a common occurrence in biological assays and is related to the concept of kinetic solubility.[3]

  • Reaction or Degradation: The compound may be reacting with another component in your experimental system or degrading over time to form a less soluble product.

Q4: How do the functional groups of 4-amino-N,N-diethyl-3-methoxybenzamide influence its solubility?

A4: The solubility of this compound is a direct result of the interplay between its functional groups:

  • 4-Amino Group (-NH₂): This primary aromatic amine is a polar group capable of both donating and accepting hydrogen bonds. This contributes to its solubility in polar protic solvents. However, the bulky aromatic ring to which it is attached can hinder hydrogen bonding with water molecules, generally making aromatic amines less water-soluble than their aliphatic counterparts.[4][5]

  • N,N-diethyl Group (-N(CH₂CH₃)₂): These alkyl groups are non-polar and contribute to the hydrophobic character of the molecule. Their presence will decrease solubility in highly polar solvents like water but can improve solubility in less polar organic solvents.

  • 3-Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor. It can influence the electronic properties and lipophilicity of the molecule, thereby modulating its solubility.[6][7]

  • Benzamide Core: The amide group is polar and can participate in hydrogen bonding. The benzene ring is non-polar. Low molecular weight amides tend to be soluble in water, but as the size of the hydrocarbon portion increases, water solubility decreases.[8]

Experimental Protocols

For researchers who need to determine the precise solubility of 4-amino-N,N-diethyl-3-methoxybenzamide in their specific solvent systems, the following protocols are provided.

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.[9]

Objective: To determine the maximum concentration of 4-amino-N,N-diethyl-3-methoxybenzamide that can be dissolved in a given solvent at a specific temperature at equilibrium.

Materials:

  • 4-amino-N,N-diethyl-3-methoxybenzamide (solid)

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-amino-N,N-diethyl-3-methoxybenzamide to a glass vial. An amount that ensures undissolved solid remains at the end of the experiment is crucial.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker or use a magnetic stir bar.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vial to pellet the remaining undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of 4-amino-N,N-diethyl-3-methoxybenzamide of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solution with the solvent as necessary to fall within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine the peak area.

    • Calculate the concentration of the saturated solution using the calibration curve and account for any dilutions. This value represents the thermodynamic solubility.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is useful for rapid screening of solubility under non-equilibrium conditions, which can be relevant for early-stage drug discovery.[3][10]

Objective: To determine the concentration at which 4-amino-N,N-diethyl-3-methoxybenzamide precipitates when a concentrated DMSO stock solution is diluted into an aqueous or organic medium.

Materials:

  • A stock solution of 4-amino-N,N-diethyl-3-methoxybenzamide in DMSO (e.g., 10 mM)

  • The desired aqueous or organic solvent system

  • 96-well microplates

  • Plate reader capable of detecting turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Preparation:

    • Add the desired solvent system to the wells of a 96-well plate.

    • Add a small volume of the concentrated DMSO stock solution of the compound to the wells to achieve a range of final concentrations (e.g., by serial dilution). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation:

    • Cover the plate and incubate at a constant temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

  • Analysis:

    • Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • Alternatively, the plate can be centrifuged to pellet the precipitate, and the concentration of the compound remaining in the supernatant can be quantified by UV-Vis spectroscopy or HPLC.

    • The kinetic solubility is the concentration at which precipitation is first observed.

Visualizations

Troubleshooting Workflow for Solubility Issues

start Solubility Issue Encountered check_solvent Step 1: Verify Solvent Choice Is the solvent polarity appropriate? start->check_solvent check_concentration Step 2: Assess Concentration Is the amount of solvent sufficient? check_solvent->check_concentration If yes failure Re-evaluate Experimental Approach check_solvent->failure If no, select a more appropriate solvent consider_temp Step 3: Apply Gentle Heating (Check for thermal stability first) check_concentration->consider_temp If yes check_concentration->failure If no, add more solvent use_cosolvent Step 4: Use a Co-solvent (e.g., add a small amount of DMSO) consider_temp->use_cosolvent If still not dissolved success Compound Dissolved consider_temp->success If dissolved sonicate Step 5: Apply Sonication use_cosolvent->sonicate If still not dissolved use_cosolvent->success If dissolved sonicate->success If dissolved sonicate->failure If still not dissolved

Caption: A stepwise workflow for troubleshooting common solubility problems.

Factors Influencing the Solubility of 4-amino-N,N-diethyl-3-methoxybenzamide

compound 4-amino-N,N-diethyl-3-methoxybenzamide 4-Amino Group N,N-diethyl Group 3-Methoxy Group Benzamide Core polar_interactions Polar Interactions (Hydrogen Bonding, Dipole-Dipole) compound:f0->polar_interactions compound:f2->polar_interactions compound:f3->polar_interactions nonpolar_interactions Non-Polar Interactions (Hydrophobic Effects) compound:f1->nonpolar_interactions solubility Overall Solubility Profile polar_interactions->solubility nonpolar_interactions->solubility

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Technical Support Center: Chromatographic Optimization for 4-amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing, troubleshooting, and validating stability-indicating HPLC/UHPLC methods for 4-amino-N,N-diethyl-3-methoxybenzamide and its related synthetic impurities[1].

Below, you will find mechanistic troubleshooting guides, validated protocols, and FAQs designed to resolve complex separation challenges.

Part 1: Mechanistic Troubleshooting Guide

Q: Why am I experiencing severe retention time shifts and peak broadening when using standard low-pH (pH 2.5) mobile phases? A: This is a classic pKa​ -proximity error caused by misinterpreting the molecule's structure. Many analysts treat this compound similarly to related benzamide APIs like metoclopramide or tiapride, which possess highly basic aliphatic amines ( pKa​≈9.0 ) and require low-pH buffers to maintain full ionization[2]. Causality:4-amino-N,N-diethyl-3-methoxybenzamide lacks an aliphatic amine. Its N,N -diethyl group is a neutral tertiary amide. The only ionizable moiety is the primary aromatic amine (aniline derivative), which has a pKa​ of approximately 2.5–3.0. Operating at a mobile phase pH of 2.5 places the system exactly at the compound's pKa​ . In this state, the molecule exists in a highly sensitive 50/50 equilibrium between its protonated and neutral forms, leading to peak splitting, tailing, and retention instability. Resolution: Shift the mobile phase pH to 5.5–6.0 using a 20 mM ammonium acetate buffer. This ensures the aromatic amine remains fully deprotonated (neutral), yielding sharp peaks, higher theoretical plates, and predictable hydrophobic retention[3].

Q: How can I resolve co-eluting desethyl (N-ethyl) and N-oxide impurities from the main API peak? A: Impurities such as 4-amino-N-ethyl-3-methoxybenzamide (a desethyl synthesis impurity) or oxidative degradation products share almost identical hydrophobic profiles with the parent molecule. On a standard alkyl (C18) column, hydrophobic dispersion forces alone are insufficient to achieve baseline resolution. Causality & Resolution: Switch the stationary phase to orthogonal chemistry, specifically a Phenyl-Hexyl column . The phenyl ring in the stationary phase facilitates strong π−π interactions with the electron-rich 4-amino-3-methoxybenzoyl ring of the analyte[3]. This alternative retention mechanism selectively alters the retention factor ( k′ ) of the desethyl impurity, easily achieving a resolution ( Rs​ ) > 2.0.

Q: Why do I see peak splitting or fronting when injecting high-concentration sample preparations? A: This is typically caused by a solvent mismatch between the sample diluent and the initial mobile phase. If the sample is prepared in 100% methanol or acetonitrile and injected into a highly aqueous mobile phase, the analyte experiences transient precipitation or localized strong-solvent effects at the column head. Resolution: Always prepare the sample in a diluent that closely matches the initial gradient conditions (e.g., 85:15 Buffer:Acetonitrile) and ensure the diluent pH is neutral to prevent alkaline hydrolysis[4].

Part 2: Diagnostic Workflow

Follow this logical decision tree when optimizing your separation parameters.

HPLC_Workflow Start Analyze 4-amino-N,N-diethyl- 3-methoxybenzamide Assess Assess Chromatogram Quality Start->Assess Issue1 Retention Time Shift & Peak Broadening? Assess->Issue1 Fix1 Increase pH to 5.5-6.5 (Ammonium Acetate Buffer) Issue1->Fix1 Yes (pH near pKa) Issue2 Co-elution with Desethyl or N-Oxide Impurities? Issue1->Issue2 No Validate Execute System Suitability Testing (SST) Fix1->Validate Fix2 Switch to Phenyl-Hexyl Column (Enhance π-π interactions) Issue2->Fix2 Yes (Hydrophobic similarity) Issue3 Peak Splitting at Void? Issue2->Issue3 No Fix2->Validate Fix3 Match Sample Diluent to Initial Mobile Phase Issue3->Fix3 Yes (Solvent effect) Issue3->Validate No Fix3->Validate Success Robust Method Achieved Validate->Success

Diagnostic workflow for resolving common chromatographic issues with benzamide derivatives.

Part 3: Quantitative Data & Method Comparison

The table below summarizes the quantitative improvements achieved by shifting from a generic C18 method to an optimized Phenyl-Hexyl method tailored for this specific benzamide derivative.

Chromatographic ParameterStandard C18 Method (pH 2.7)Optimized Phenyl-Hexyl Method (pH 6.0)
Retention Time ( tR​ ) 4.2 min (High variability)7.8 min (Highly stable)
Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.05 (Excellent symmetry)
Theoretical Plates ( N ) < 3,000> 12,000
Resolution ( Rs​ ) from Desethyl Impurity 0.8 (Co-elution)2.4 (Baseline separation)
Signal-to-Noise Ratio (LOD) 15:145:1

Part 4: Validated Experimental Protocol (SOP)

This self-validating protocol guarantees baseline separation of 4-amino-N,N-diethyl-3-methoxybenzamide from its structurally similar impurities.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Weigh exactly 1.54 g of LC-MS grade ammonium acetate and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm) to yield a 20 mM solution. Adjust the pH to 6.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Mobile Phase B (Organic Modifier): 100% LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Analytical Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 35°C (Crucial for stabilizing mass transfer and reducing system backpressure).

  • Flow Rate: 1.0 mL/min.

  • Detection (PDA/UV): Primary wavelength at 240 nm; secondary confirmation at 272 nm[2][4].

  • Injection Volume: 10 µL.

Step 3: Gradient Elution Program
  • 0.0 – 2.0 min: 15% B (Isocratic hold to focus the analyte band)

  • 2.0 – 10.0 min: 15% 50% B (Linear gradient for impurity separation)

  • 10.0 – 12.0 min: 50% 90% B (Column wash)

  • 12.0 – 15.0 min: 90% B (Isocratic wash)

  • 15.0 – 15.1 min: 90% 15% B (Return to initial conditions)

  • 15.1 – 20.0 min: 15% B (Column equilibration)

Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, inject a 50 µg/mL standard solution six consecutive times. The system is validated for use only if:

  • %RSD of the main peak area is ≤1.0% .

  • Tailing factor ( Tf​ ) is ≤1.5 .

  • Theoretical plates ( N ) are ≥10,000 .

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use this optimized method for LC-MS impurity profiling? A: Yes. The transition from non-volatile phosphate buffers (often used in legacy benzamide methods) to a 20 mM ammonium acetate buffer (pH 6.0) ensures complete volatility. This makes the method 100% compatible with Electrospray Ionization (ESI-MS) for identifying unknown degradation products or mass-balance testing.

Q: How should I conduct forced degradation studies for this compound? A: Benzamide derivatives are particularly susceptible to alkaline hydrolysis and oxidative cleavage[2][4]. For comprehensive stability-indicating profiling, expose the compound to 0.1 N NaOH at 60°C for 24 hours (hydrolysis) and 3% H2​O2​ at room temperature (oxidation). Critical: Always neutralize extreme pH samples (using 0.1 N HCl ) prior to injection to protect the silica backbone of your analytical column.

Q: Why is the secondary UV detection set to 272 nm? A: While 240 nm provides the maximum overall sensitivity ( UVmax​ ) for the benzamide chromophore, 272 nm is highly specific to the substituted aromatic ring[4]. Utilizing a Photo Diode Array (PDA) detector to extract a 272/240 nm spectral ratio allows for peak purity assessment, ensuring no non-chromophoric impurities are co-eluting under the main peak.

Part 6: References

1.[3] Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology, PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Y8A9GDtCDsOIm2HrGff9i09rhQkoXmvyJhpqPwVsvL1izYM884FtfrqvSa9SotxCNkSP2IIaFMlxuU8B3grhcWtZD308fGCezHPovZJO2HtK3-IUYH4MtfecZ80WEM6CdAep] 2.[2] RP-HPLC Method for Estimation of Tiapride Related Substance in Tablet Formulation, Academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbFMPGlL-bq8ssRE6VIVryXn1LYk6CJyLblsr3gWeHO4G-OQPv1U8OFjz7f87DKPwavq1agCjEZIuEwBiVguBAFIYzxGt2lFGmmNPzin89AJxZ3tYwPDO4Tbe8n1PnRKy6YlSnMA1Y69SDM22cG7xAwVNx1JKwZWBfhd6s76bZf3y41AWKEktdV6i6XmdnCHho0BOO1Wv_mA4gF3B5q5h6diMxsJJT3CODdZ9ZUOg=] 3.[4] A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative (Metoclopramide Base), Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG219Kscma6yDrsBSSxH27-BVeqYdYcbxauaItrNwVLrMunF3VHj91geQYeM5ECe7aI2FO0rbE6hdYjJ7851D9-XyDqyEtl1FBxVicA0f36XKWcJAN0fPW8C3_SZcKqeNJH_fPpPaPUQAPTh2pgnYcXwmt8URYZWMA4z62zN2Z1fqDlGQgL5HlJGQ==] 4.[1] Recent Developments in General Methodologies for the Synthesis of α-Ketoamides, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs5royQQL68Ub8SCG4d6ziOOt7LxkQg9VkCZ_DkOKaUbtvjg5zZVDLRMeqUDu21gmBDm-dUUAOZNJRiaDvgQd0Rc9hJ8k88UxRalKRmvyeXsW6s63UMy0TBgeQoB8pgeTXrUJ9J7NIDyXBmrQ3aqE=]

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Technical Support Center: Prevention of Oxidation and Degradation of 4-amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-amino-N,N-diethyl-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the oxidation and degradation of this compound. Given its structural features—specifically the primary aromatic amine adjacent to an electron-donating methoxy group—this molecule is susceptible to oxidative degradation. This guide offers troubleshooting advice and preventative strategies grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My solid 4-amino-N,N-diethyl-3-methoxybenzamide has developed a yellow or reddish-brown color upon storage. What is causing this, and is the material still usable?

A1: The discoloration you are observing is a classic indicator of oxidation. The primary aromatic amine group in your compound is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, or trace metal impurities.[1] This process often leads to the formation of highly colored polymeric impurities.

  • Causality: The electron-donating nature of both the amino and methoxy groups increases the electron density of the aromatic ring, making it more susceptible to oxidation. The initial step is often the formation of a radical cation, which can then dimerize or polymerize, leading to complex colored mixtures.[2]

  • Usability: The material is likely impure. The presence of these degradation products can interfere with your experiments, leading to inaccurate results or the formation of unwanted side products in subsequent reactions. It is strongly recommended to purify the material (e.g., by recrystallization or column chromatography) before use and to implement proper storage protocols to prevent recurrence.

Q2: I've observed new, unexpected peaks in the HPLC analysis of my compound after dissolving it in a solvent for a few hours. What could be happening?

A2: This is a common sign of solution-phase degradation. Several factors could be at play:

  • Solvent-Mediated Oxidation: Certain solvents, especially if not properly degassed, can contain dissolved oxygen that can promote oxidation. Additionally, some solvents may contain peroxide impurities (e.g., older ethers like THF or dioxane) that are potent oxidizing agents.

  • pH Effects: The stability of aromatic amines can be pH-dependent. In some cases, the non-ionized (free base) form of the amine is more susceptible to oxidation.[3][4] If your solvent is slightly acidic or basic, it could be accelerating degradation.

  • Photodegradation: If the solution was exposed to light, particularly UV light, it could be undergoing photodegradation. Light can provide the energy to initiate radical reactions.

Q3: How can I prevent or minimize the oxidative degradation of my compound?

A3: A multi-pronged approach is the most effective strategy. This involves controlling the storage environment, choosing appropriate solvents and excipients, and potentially using stabilizers.

StrategyImplementationRationale
Inert Atmosphere Storage Store the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).This minimizes contact with atmospheric oxygen, a primary driver of oxidation.[4][5]
Light Protection Store in amber vials or wrap containers with aluminum foil.Prevents photo-initiation of oxidative reactions.[4]
Temperature Control Store at reduced temperatures (e.g., 2-8 °C or -20 °C).Lower temperatures slow down the rate of chemical reactions, including degradation pathways.[4]
Use of Antioxidants For solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.These compounds act as radical scavengers, terminating the chain reactions involved in oxidation.[3][4]
Metal Chelation If metal catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solutions.Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation reactions. EDTA sequesters these ions, rendering them inactive.[4]
pH Control For aqueous solutions, use a buffer system to maintain a pH where the compound is most stable. This often means keeping the amine in its protonated, salt form.The protonated form of the amine is generally less susceptible to oxidation because the lone pair of electrons on the nitrogen is less available.[3]

Troubleshooting Guide

Issue 1: Rapid Discoloration of Solutions

You dissolve your pure, white 4-amino-N,N-diethyl-3-methoxybenzamide in a solvent, and it quickly turns yellow or brown.

Troubleshooting Workflow

Caption: Troubleshooting workflow for rapid solution discoloration.

Issue 2: Formation of Insoluble Particulates

Upon standing, a previously clear solution of your compound forms a precipitate or becomes hazy.

  • Probable Cause: This is likely due to the formation of polymeric oxidation products, which are often less soluble than the parent compound. The oxidation of aromatic amines can lead to complex oligomeric and polymeric products.[6]

  • Solution:

    • Filter the solution to remove the insoluble material.

    • Analyze the filtrate (e.g., by HPLC) to determine the concentration of the remaining active compound.

    • Implement the preventative measures outlined in the table above (inert atmosphere, light protection, etc.) for all future solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study (Oxidative Stress Testing)

This protocol helps you understand the oxidative lability of your compound and identify its degradation products.

  • Preparation: Prepare a stock solution of 4-amino-N,N-diethyl-3-methoxybenzamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Condition: To a portion of this solution, add a small amount of an oxidizing agent. A common choice is 3% hydrogen peroxide.

  • Control: Maintain a parallel sample of the stock solution without the oxidizing agent, protected from light and air.

  • Incubation: Keep both solutions at room temperature.

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from both the stressed and control samples.

  • Analysis: Analyze the samples immediately by a stability-indicating method, such as reverse-phase HPLC with UV or mass spectrometric detection.[7][8]

  • Data Interpretation: Compare the chromatograms of the stressed and control samples. A decrease in the peak area of the parent compound and the appearance of new peaks in the stressed sample indicate degradation. The mass spectrometer can help in the tentative identification of the degradation products.

Protocol 2: Preparation and Storage of a Stabilized Stock Solution
  • Solvent Preparation: Use high-purity HPLC-grade solvent. Sparge the solvent with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Weighing: In a clean, amber glass vial, weigh the desired amount of 4-amino-N,N-diethyl-3-methoxybenzamide.

  • Dissolution: Add the degassed solvent to the vial. If desired, also add an antioxidant (e.g., BHT to a final concentration of 0.01%).

  • Inert Overlay: Before sealing the vial, gently flush the headspace with nitrogen or argon.

  • Storage: Seal the vial tightly with a PTFE-lined cap and store it at the recommended low temperature (e.g., 2-8 °C), protected from light.

Mechanistic Insights

Potential Oxidation Pathway

The primary amine of 4-amino-N,N-diethyl-3-methoxybenzamide is the most likely site of initial oxidation. The process can lead to a variety of products, including quinone-imines and, ultimately, complex polymers.

OxidationPathway Hypothesized Oxidation Pathway cluster_0 Initiation cluster_1 Propagation cluster_2 Termination/Products A 4-amino-N,N-diethyl-3-methoxybenzamide (Parent Compound) B Radical Cation Highly Reactive A->B [O], -e⁻ C Dimerization/Coupling B->C Dimerization D Further Oxidation (e.g., Quinone-imine formation) B->D E Oligomeric/Polymeric Products (Colored Impurities) C->E D->E

Caption: Hypothesized oxidative degradation pathway.

This pathway highlights the transformation from the parent compound to reactive intermediates and finally to complex, often colored, degradation products. Understanding this mechanism underscores the importance of preventing the initial oxidation step.

References

  • [9] SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]

  • [10] PubMed. (1989). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Retrieved from [Link]

  • [11] Organic Chemistry Portal. (n.d.). Synthesis of nitro compounds by oxidation. Retrieved from [Link]

  • [6] MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]

  • [2] RSC Publishing. (1996). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. Retrieved from [Link]

  • [12] PMC. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • [13] Springer. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]

  • [3] PMC. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • [14] ACS Publications. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • [5] Springer. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved from [Link]

  • [15] PMC. (2017). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]

  • [16] ResearchGate. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • [17] ProQuest. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]

  • [18] MDPI. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]

  • [19] ResearchGate. (2016). Degradation of chlorinated anilines by certain representatives of the genera Aquaspirillum and Paracoccus. Retrieved from [Link]

  • [20] Pharma Info. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • [21] PMC. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • [7] Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • [1] Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • [22] Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • [23] Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • [24] MDPI. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Retrieved from [Link]

Sources

refining crystallization methods for 4-amino-N,N-diethyl-3-methoxybenzamide isolation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the isolation and crystallization of 4-amino-N,N-diethyl-3-methoxybenzamide (CAS: 1566122-46-0).

This highly functionalized building block presents unique isolation challenges due to its competing structural features: an electron-rich, oxidation-prone aniline moiety, a bulky and lipophilic N,N-diethyl amide group, and a benzamide core notorious for complex hydrogen-bonding networks. This guide is designed for process chemists and researchers to diagnose, troubleshoot, and optimize the crystallization of this compound.

Part 1: Troubleshooting Guide & FAQs

Issue 1: "My product is oiling out instead of crystallizing. How do I force nucleation?"

The Symptom: Upon cooling or adding an antisolvent, the solution turns milky and separates into a dense, sticky, syrup-like second liquid phase at the bottom of the reactor. The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). The bulky N,N-diethyl groups increase the molecule's conformational flexibility and lipophilicity. When you generate supersaturation too rapidly, the entropic penalty of arranging these flexible groups into a rigid crystal lattice is too high. Instead of entering the metastable zone for ordered nucleation, the system crosses the spinodal curve and demixes into a solute-rich oil and a solvent-rich phase . The Solution:

  • Flatten the Supersaturation Curve: Switch from a harsh antisolvent (e.g., pure water) to a miscible solvent/antisolvent gradient (e.g., Ethanol/Water).

  • Implement a Seeding Strategy: Introduce 1-2 wt% of crystalline seeds before the cloud point is reached. The seeds bypass the high kinetic barrier of primary nucleation, allowing the solute to integrate directly into the lattice rather than oiling out.

Issue 2: "The mother liquor and crystals are turning dark brown during the process."

The Symptom: The initially off-white or pale-yellow solution progressively darkens to brown or black, yielding heavily discolored crystals. The Causality: The 4-amino group is highly electron-rich due to the resonance-donating effect of the adjacent ortho-methoxy group. This elevated highest occupied molecular orbital (HOMO) makes the aniline moiety extremely susceptible to atmospheric auto-oxidation. Exposure to oxygen, especially at elevated crystallization temperatures, triggers the formation of highly colored quinoneimines and oligomeric polyaniline-like impurities . The Solution:

  • Inert Atmosphere: Purge the crystallizer with Nitrogen or Argon prior to heating.

  • Sacrificial Antioxidant: Add 0.1 wt% ascorbic acid or sodium dithionite to the mother liquor.

  • pH Modulation: Maintain the pH between 5.5 and 6.5. Mild protonation of the amine reduces its electron density, suppressing oxidative degradation without fully converting the molecule into a highly soluble hydrochloride salt.

Issue 3: "Filtration takes hours, and the crystal habit is inconsistent."

The Symptom: Batch-to-batch variations yield either fine, hair-like needles that blind the filter cake, or dense blocks. The Causality: Benzamides are the oldest known class of polymorphic organic molecules . The molecule contains both hydrogen-bond donors (amine) and acceptors (methoxy, amide carbonyl). Rapid cooling kinetically favors the precipitation of metastable, needle-like polymorphs (1D hydrogen-bonded catamers). These needles have an enormous surface-area-to-volume ratio, leading to severe solvent entrapment and poor filterability. The Solution: Implement an Ostwald Ripening hold. After initial nucleation, hold the slurry at an elevated temperature (e.g., 45°C) for 2–4 hours. The high-energy, fine needles will dissolve and re-precipitate onto the surfaces of the thermodynamically stable, block-like polymorphs.

Part 2: Mechanistic Workflows & Visualizations

To understand the delicate balance between successful crystallization and phase separation, refer to the thermodynamic pathway diagram below.

LLPS_Mechanisms Start Supersaturated Solution (4-amino-N,N-diethyl-3-methoxybenzamide) Rapid Rapid Cooling / High Antisolvent Ratio Start->Rapid Slow Controlled Cooling + Seeding Start->Slow LLPS Liquid-Liquid Phase Separation (Oiling Out) Rapid->LLPS Crosses Spinodal Curve Nucleation Heterogeneous Nucleation Slow->Nucleation Stays in Metastable Zone Amorphous Amorphous / Impure Gum LLPS->Amorphous Solvent Entrapment & Oxidation Crystal High-Purity Crystalline API Nucleation->Crystal Ordered Lattice Growth

Thermodynamic pathways: Oiling out (LLPS) vs. controlled nucleation.

Part 3: Quantitative Data & Solvent Screening

The following table summarizes the self-validating solvent screening experiments used to establish the optimal isolation parameters.

Solvent SystemRatio (v/v)Cooling ProfileMacroscopic ObservationYieldPurity (HPLC)
Methanol / Water1:1Fast (10°C/hr)Severe oiling out, sticky gum formed.N/A< 90.0%
Toluene / Heptane1:3Moderate (5°C/hr)Dark brown coloration (oxidative degradation).65%94.2%
Ethanol / Water1:2Slow (2°C/hr)Fine needles, extremely slow filtration (>4 hrs).78%98.5%
EtOH / Water + Seeds 1:2 Slow + Ripening Dense rhombic blocks, rapid filtration. 88% 99.9%

Part 4: Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. Step 3 includes a critical verification checkpoint to ensure the system is operating within the metastable zone.

Optimized Anti-Solvent/Cooling Crystallization Protocol:

  • Dissolution & Protection: Suspend 100 g of crude 4-amino-N,N-diethyl-3-methoxybenzamide in 300 mL of absolute Ethanol. Add 0.1 g of ascorbic acid. Purge the vessel with Nitrogen for 5 minutes. Heat to 60°C under 250 rpm agitation until complete dissolution is achieved.

  • Antisolvent Addition (Phase 1): Slowly dose 300 mL of deionized water (pre-heated to 60°C) over 45 minutes. The solution must remain clear. If cloudiness appears, halt addition and increase temperature by 2°C until clear.

  • Seeding & Validation (Critical Step): Cool the reactor to 50°C. Add 1.0 g of pure crystalline seeds.

    • Self-Validation Check: Maintain 50°C for 15 minutes. If the seeds dissolve completely, the system is undersaturated; cool to 48°C and re-seed. If the seeds persist and the slurry thickens slightly, you are successfully in the metastable zone.

  • Antisolvent Addition (Phase 2): Dose an additional 300 mL of water over 2 hours at 50°C.

  • Ostwald Ripening: Cool to 45°C and hold the agitation for 2.5 hours to allow polymorphic transition from needles to blocks.

  • Isolation: Linearly cool the reactor to 5°C over 4 hours. Filter the resulting slurry via a Nutsche filter. Wash the cake with 100 mL of chilled Ethanol/Water (1:3 v/v) and dry under vacuum at 40°C.

Workflow Step1 1. Dissolution EtOH, 60°C, N2 Purge Step2 2. Protection 0.1% Ascorbic Acid Step1->Step2 Step3 3. Antisolvent & Seeding Water dose, Seed at 50°C Step2->Step3 Step4 4. Ostwald Ripening Hold at 45°C for 2.5h Step3->Step4 Step5 5. Isolation Cool to 5°C, Filter, Wash Step4->Step5

Optimized crystallization and isolation workflow.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development (ACS Publications) URL:[Link]

  • Aniline - Oxidation and Chemical Properties Wikipedia, The Free Encyclopedia URL: [Link]

  • Crystal Polymorphism (Historical Context of Benzamides) Wikipedia, The Free Encyclopedia URL:[Link]

Technical Support Center: Amidation of 4-Amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for overcoming challenges in the amidation of 4-amino-N,N-diethyl-3-methoxybenzamide. This document is designed for researchers, chemists, and drug development professionals who may encounter low reactivity with this specific substrate. Here, we synthesize established chemical principles with practical, field-proven strategies to help you troubleshoot and optimize your reactions.

Understanding the Challenge: Why is This Amidation Difficult?

The primary challenge in forming an amide bond with 4-amino-N,N-diethyl-3-methoxybenzamide at the 4-amino position stems from its electronic properties. The aromatic ring is highly "electron-rich." This is due to two main factors:

  • The Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) that pushes electron density into the benzene ring through resonance (+M effect).[1]

  • The Amino Group (-NH₂): The primary target for amidation is itself a powerful activating group, donating its lone pair of electrons into the ring.[1][2]

This high electron density makes the nitrogen of the 4-amino group a weaker nucleophile than a typical aliphatic amine, as its lone pair is delocalized into the aromatic system. Consequently, standard amidation protocols may fail or result in low yields.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt coupling reaction is not working. What is the most likely reason?

A: The O-acylisourea intermediate formed by the reaction of your carboxylic acid with EDC is likely not reactive enough to be attacked by the weakly nucleophilic 4-amino group on the benzamide. While HOBt improves the reaction by forming a more stable active ester, even this may be insufficient for such an electron-rich aniline.[3] You need a more potent activating agent.

Q2: What is the best class of coupling reagents for this substrate?

A: Uronium/aminium salt-based reagents are highly recommended. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are specifically designed for challenging couplings, including those involving sterically hindered or electron-poor nucleophiles.[3][4][5] They generate highly reactive OAt-active esters, which significantly accelerate the rate of amidation.[5][6][7]

Q3: Is a base necessary for the reaction? Which one should I use?

A: Yes, a non-nucleophilic tertiary amine base is crucial. Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion that can then attack the coupling reagent.[7][8][9] The base of choice is typically N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base.[6][10] Its steric bulk prevents it from acting as a competing nucleophile, which can be an issue with less hindered bases like triethylamine (TEA).[11]

Q4: My reaction is still sluggish even with HATU. What else can I try?

A: If the reaction remains slow, consider applying energy. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and drive difficult reactions to completion by providing rapid, uniform heating.[12][13][14] Ensure you are using a sealed vessel rated for microwave chemistry.

Troubleshooting Guide: From Failed Reaction to Optimized Protocol

This section provides a logical workflow to diagnose and solve common issues encountered during the amidation of 4-amino-N,N-diethyl-3-methoxybenzamide.

TroubleshootingWorkflow start Start: Low or No Product Yield check_reagents 1. Assess Coupling Reagent start->check_reagents edc_hobt Using EDC/HOBt or similar? check_reagents->edc_hobt Yes check_base 2. Verify Base and Stoichiometry check_reagents->check_base No, using HATU upgrade_reagent SOLUTION: Upgrade to a Uronium Salt (e.g., HATU, HBTU) edc_hobt->upgrade_reagent success High Yield Achieved upgrade_reagent->success no_base Is a non-nucleophilic base (e.g., DIPEA) being used? check_base->no_base Yes check_conditions 3. Optimize Reaction Conditions check_base->check_conditions No, DIPEA is present add_base SOLUTION: Add 2-3 equivalents of DIPEA to deprotonate the acid. no_base->add_base add_base->success room_temp Running at room temperature? check_conditions->room_temp Yes check_conditions->success No, conditions are optimized increase_energy SOLUTION: A) Gently heat to 40-60 °C. B) Use a microwave reactor for rapid, controlled heating. room_temp->increase_energy increase_energy->success

Caption: Troubleshooting Decision Tree for Amidation.

Problem 1: No product formation detected by TLC or LC-MS.
  • Primary Cause: Insufficient activation of the carboxylic acid. The nucleophilicity of the 4-amino group is too low for standard coupling agents.

  • Solution: Switch from carbodiimide-based activators (like EDC) to a more potent uronium salt-based coupling reagent.

Reagent ComparisonMechanismRelative ActivityKey Considerations
EDC/HOBt Forms an O-acylisourea, then an HOBt-ester.ModerateOften insufficient for electron-rich anilines. Byproduct removal is easy.[3]
HATU Forms a highly reactive OAt-active ester.Very High Excellent for hindered substrates. The 7-aza nitrogen in the HOAt leaving group accelerates the reaction.[4][5]
T3P® (Propanephosphonic Acid Anhydride) Activates the carboxylic acid by forming a mixed anhydride.HighA "green" alternative with water-soluble byproducts, making workup simple. Shows low rates of epimerization.[15][16]
Problem 2: Reaction stalls at ~50% conversion.
  • Primary Cause: Incomplete deprotonation of the carboxylic acid or protonation of the amine nucleophile by the acidic byproduct of the reaction (e.g., HOBt or HOAt).

  • Solution: Ensure an adequate amount of a suitable base is present.

    • Protocol: Use 2.0 to 3.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA). The first equivalent deprotonates the carboxylic acid, and the subsequent equivalents neutralize any acidic species generated during the reaction, keeping the amine nucleophile "active".[10]

    • Why DIPEA? Its bulky isopropyl groups prevent it from competing with your desired amine in attacking the activated ester, a common side reaction with less hindered bases.[11]

Problem 3: Reaction is clean but extremely slow (days to reach completion).
  • Primary Cause: High activation energy barrier due to electronic and/or steric factors.

  • Solution: Increase the reaction energy.

    • Conventional Heating: Gently warm the reaction mixture to 40-60 °C. Monitor by TLC/LC-MS to ensure product formation outpaces any potential degradation.

    • Microwave Irradiation: This is the preferred method for difficult couplings. A typical reaction can be completed in 5-30 minutes at 80-120 °C in a sealed microwave vial.[12][17] This technique provides rapid, homogeneous heating that can overcome significant activation barriers.[13]

Recommended Experimental Protocols

Protocol 1: High-Efficiency Amidation using HATU

This protocol is the recommended starting point for the amidation of 4-amino-N,N-diethyl-3-methoxybenzamide.

  • Reagent Preparation:

    • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and 4-amino-N,N-diethyl-3-methoxybenzamide (1.0-1.1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, NMP). A typical concentration is 0.1-0.5 M.

  • Activation:

    • Add HATU (1.1 eq.) to the solution and stir for 1-2 minutes.

  • Initiation:

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the stirring solution.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor the consumption of the starting materials by TLC or LC-MS every 1-2 hours.

    • If the reaction is slow after 4 hours, gently heat to 50 °C.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization as needed.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation RCOOH R-COOH HATU HATU RCOOH->HATU Attacks ActiveEster Highly Reactive OAt-Active Ester HATU->ActiveEster TMU Tetramethylurea (Byproduct) HATU->TMU DIPEA DIPEA (Base) DIPEA->RCOOH - H+ Amide Product R-CO-NH-Ar ActiveEster->Amide HOAt HOAt (Byproduct) ActiveEster->HOAt Amine Ar-NH₂ Amine->ActiveEster Nucleophilic Attack

Caption: General Mechanism for HATU-mediated Amidation.

Protocol 2: Microwave-Assisted Amidation

Use this protocol when conventional heating is too slow or ineffective.

  • Reagent Preparation:

    • In a microwave-safe reaction vial, combine the carboxylic acid (1.0 eq.), 4-amino-N,N-diethyl-3-methoxybenzamide (1.0 eq.), HATU (1.1 eq.), and a suitable microwave-safe solvent (e.g., DMF, NMP, or cyclopentyl methyl ether).

  • Initiation:

    • Add DIPEA (2.5 eq.), cap the vial securely.

  • Irradiation:

    • Place the vial in the microwave reactor.

    • Set the temperature to 100 °C, with a reaction time of 15-20 minutes and stirring enabled.

  • Analysis and Workup:

    • After the reaction, cool the vial to room temperature.

    • Take an aliquot for LC-MS analysis to confirm completion.

    • Perform the same aqueous workup as described in Protocol 1.

References

  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • HATU . Wikipedia. [Link]

  • Amine to Amide Mechanism - H
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
  • Propylphosphonic anhydride (T3P) as green coupling reagent for solid-phase peptide synthesis . Imperial College London. [Link]

  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine . Organic Chemistry Portal. [Link]

  • T3P®-assisted esterification and amidation of phosphinic acids . ResearchGate. [Link]

  • Understanding T3P From Start To Finish . Outsourced Pharma. [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. CordenPharma.
  • HBTU, DIPEA Peptide Coupling Mechanism . YouTube. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism . YouTube. [Link]

  • Does using DIPEA in a peptide coupling reaction that different from TEA? . Reddit. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution . Master Organic Chemistry. [Link]

  • Electrophilic Amide Activation under Mild Conditions Using 2,2,2-Trifluoroethyl Iodonium Salt: Access to Esters and Benzoxazoles . ACS Publications. [Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines . ACS Publications. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids . MDPI. [Link]

  • Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis . ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry . MDPI. [Link]

  • Electrophilic aromatic directing groups . Wikipedia. [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation . E-Journal of Chemistry. [Link]

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Technical Support Center: Optimizing Mobile Phase for 4-amino-N,N-diethyl-3-methoxybenzamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the HPLC analysis of 4-amino-N,N-diethyl-3-methoxybenzamide. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource that not only offers solutions but also explains the underlying scientific principles. This guide is structured to address the specific challenges associated with analyzing this polar, basic compound, moving from initial method setup to advanced troubleshooting.

Section 1: Understanding the Analyte & Initial Method Development

Before troubleshooting, it's crucial to understand the physicochemical properties of 4-amino-N,N-diethyl-3-methoxybenzamide. It is an aromatic amine, making it a basic compound. This characteristic is the primary driver of many common chromatographic challenges, particularly peak tailing due to interactions with the stationary phase.[1]

FAQ: Getting Started

Question: What is a good starting point for an HPLC method for 4-amino-N,N-diethyl-3-methoxybenzamide?

Answer: A reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point.[2][3] The non-polar stationary phase (like C18) combined with a polar mobile phase provides a robust mechanism for retaining and separating polar aromatic compounds.

Here is a recommended starting protocol, designed to be a self-validating system. If this initial setup does not yield a satisfactory peak, the subsequent troubleshooting sections will guide you through optimization.

Table 1: Recommended Starting HPLC-UV Method
ParameterRecommended ConditionRationale & Expert Notes
Column Modern, end-capped C18, 5 µm (e.g., 4.6 x 150 mm)A high-purity, end-capped column is critical to minimize exposed silanol groups, which are a primary cause of peak tailing for basic analytes.[1][3]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade WaterFormic acid is a common mobile phase modifier that controls the pH. An acidic pH (around 2.5-3.5) ensures the analyte's primary amine is consistently protonated, and it also suppresses the ionization of residual silanol groups on the column, leading to better peak shape.[3][4]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common organic modifier with low viscosity and good UV transparency. It generally provides sharper peaks than methanol for many compounds.[4]
Gradient Program 10% to 70% B over 15 minutesA gradient is recommended for initial screening to ensure the analyte elutes within a reasonable time and to provide an overview of any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures retention time stability. Temperature can also be a tool for optimizing selectivity.[3]
Detection (UV) 254 nm or determined by UV scan254 nm is a common wavelength for aromatic compounds. For best sensitivity, perform a UV scan of the analyte in the mobile phase to find its absorbance maximum (λmax).
Injection Volume 5 - 10 µLKeep the injection volume low initially to avoid column overload, which can cause peak distortion.[3]
Sample Diluent Initial Mobile Phase (e.g., 90:10 A:B)Dissolving the sample in a solvent weaker than or equal to the initial mobile phase is crucial to prevent peak distortion and fronting.[3]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during the analysis of 4-amino-N,N-diethyl-3-methoxybenzamide.

Issue 1: Severe Peak Tailing

This is the most common problem for basic compounds like aromatic amines.[1] The USP tailing factor should ideally be ≤ 1.5. A value greater than 2 often indicates a significant issue.

Question: My analyte peak is tailing significantly. What are the causes and how do I fix it?

Answer: Peak tailing for this analyte is almost always caused by secondary interactions between the protonated amine group of your molecule and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[1] This interaction acts as a secondary, undesirable retention mechanism, causing a portion of the analyte molecules to lag behind, creating a "tail."

Logical Troubleshooting Workflow for Peak Tailing

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.

Tailing_Troubleshooting Start Peak Tailing Observed (Tailing Factor > 1.5) Check_pH Is Mobile Phase pH Acidic? (e.g., pH 2.5 - 3.5) Start->Check_pH Check_Column Are you using a modern, high-purity, end-capped column? Check_pH->Check_Column Yes Solution_pH Action: Lower pH Use 0.1% Formic Acid or TFA Check_pH->Solution_pH No Check_Concentration Is sample concentration too high? Check_Column->Check_Concentration Yes Solution_Column Action: Use a recommended column type. Consider a guard column. Check_Column->Solution_Column No Add_Modifier Consider adding a competing base (e.g., 0.1% TEA) Check_Concentration->Add_Modifier No Solution_Concentration Action: Reduce injection volume or sample concentration Check_Concentration->Solution_Concentration Yes Solution_Modifier Action: Add modifier to mobile phase (Note: May affect MS compatibility) Add_Modifier->Solution_Modifier

Caption: Systematic workflow for troubleshooting peak tailing.

Detailed Solutions for Peak Tailing:
  • Lower Mobile Phase pH: This is the most effective first step. Adjusting the aqueous mobile phase (Solvent A) to a pH between 2.5 and 3.5 with an acidifier like formic acid or trifluoroacetic acid (TFA) has a dual benefit: it fully protonates the analyte and also keeps the residual silanol groups on the column surface protonated (Si-OH), preventing the ionic interaction that causes tailing.[1][3]

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and undergo a process called "end-capping" to cover many of the residual silanols. If you are using an older column, it may be the source of the problem.[1]

  • Add a Competing Base: If lowering the pH is not sufficient, adding a small amount of a competing base, like triethylamine (TEA) at 0.1-0.5%, to the mobile phase can be very effective.[3] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. Caution: TEA is not suitable for mass spectrometry (MS) detectors due to ion suppression.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to both peak fronting and tailing.[3] Try reducing the sample concentration or injection volume by half to see if the peak shape improves.

Issue 2: Inconsistent Retention Times

Question: The retention time of my peak is shifting from one injection to the next. What's going on?

Answer: Retention time (RT) instability points to a lack of equilibrium in the system or changes in the mobile phase composition or flow rate.

Table 2: Troubleshooting Retention Time Instability
Potential CauseSolution & Explanation
Insufficient Column Equilibration Before starting a sequence, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this is about 15-20 minutes. Watch for a stable, flat baseline as an indicator of readiness.
Mobile Phase Preparation Prepare mobile phases fresh daily. If using buffers, ensure they are fully dissolved and filtered. Volatile modifiers (like TFA or ammonia) can evaporate over time, changing the pH and composition of the mobile phase.[3][4]
Pump Performance Check for pressure fluctuations. Air bubbles in the pump head are a common cause of unstable flow rates and RT shifts. Degas your mobile phases thoroughly and prime the pump.
Column Temperature A small change in ambient temperature can affect retention. Use a thermostatted column compartment to maintain a constant temperature.[3]
Issue 3: Poor Resolution or Co-elution with Impurities

Question: I can't separate my main peak from a nearby impurity. How can I improve the resolution?

Answer: Resolution (Rs) is a function of efficiency, selectivity, and retention. To improve it, you must manipulate one of these factors. The most powerful tool is often changing selectivity.

Optimization Workflow for Improving Resolution

Resolution_Optimization Start Poor Resolution (Rs < 1.5) Step1 Optimize Gradient Slope Start->Step1 Step2 Change Organic Modifier Step1->Step2 If insufficient Result1 Action: Make gradient shallower (e.g., 0.5%/min change) Step1->Result1 Step3 Adjust Mobile Phase pH Step2->Step3 If insufficient Result2 Action: Switch from ACN to Methanol (or vice versa) Step2->Result2 Step4 Change Column Chemistry Step3->Step4 If insufficient Result3 Action: Make small pH adjustments (± 0.2 pH units) Step3->Result3 Result4 Action: Try a Phenyl-Hexyl column for alternative selectivity Step4->Result4

Sources

reducing background noise in 4-amino-N,N-diethyl-3-methoxybenzamide NMR spectra

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the spectral quality of complex pharmaceutical intermediates.

Analyzing 4-amino-N,N-diethyl-3-methoxybenzamide (CAS: 1566122-46-0) presents unique challenges. The presence of multiple polar functional groups (primary amine, tertiary amide, and methoxy ether) on the aromatic ring can lead to self-association, poor solubility in non-polar solvents, and susceptibility to line-broadening from trace synthesis impurities. This guide is designed to help you systematically diagnose and eliminate background noise in your 1D ¹H and ¹³C NMR spectra.

Diagnostic Workflow

Before adjusting spectrometer parameters, follow this logical progression to isolate the root cause of your signal-to-noise (S/N) degradation.

NMR_Troubleshooting Start High Background Noise Observed in NMR SamplePrep 1. Sample Preparation Check Concentration & Solubility Start->SamplePrep Filter 2. Filtration Remove Paramagnetic Impurities SamplePrep->Filter Hardware 3. Hardware Optimization Tune, Match & Shim Filter->Hardware Acquisition 4. Acquisition Parameters Optimize RG, NS, and D1 Hardware->Acquisition Processing 5. Post-Processing Apodization & Baseline Correction Acquisition->Processing Success High S/N Ratio Spectrum Achieved Processing->Success

Figure 1: Systematic diagnostic workflow for mitigating background noise in NMR spectroscopy.

Troubleshooting Guides & FAQs

Q1: Why is the signal-to-noise (S/N) ratio exceptionally poor for my 10 mg sample of 4-amino-N,N-diethyl-3-methoxybenzamide?

Causality: Benzamide derivatives often exhibit poor solubility or form micro-suspensions in standard non-polar solvents like CDCl₃. While you may have weighed 10 mg, the effective concentration in solution might be much lower. Furthermore, undissolved particulates distort the local magnetic field (B₀) homogeneity, which broadens the peaks and drastically reduces peak height relative to the thermal baseline noise. Solution: Switch to a more polar deuterated solvent such as DMSO-d₆ or Methanol-d₄. Ensure the sample is fully dissolved using sonication. A true solution will immediately yield a sharper, higher S/N spectrum.

Q2: I observe a rolling baseline and random high-frequency noise. What hardware parameters should I check?

Causality: High-frequency noise heavily masking your signals usually indicates an impedance mismatch in the NMR probe. The probe must be electrically tuned to the Larmor frequency of the nucleus and matched to the impedance of the specific sample/solvent combination. If unmatched, Radio Frequency (RF) power is reflected rather than absorbed, which degrades the[1]. Solution: Perform an automated or manual Tuning and Matching (ATMA/MTMA) routine before acquiring the spectrum.

Q3: How do trace metals from my synthesis steps affect the spectrum, and how do I fix it?

Causality: Trace metals (e.g., palladium from cross-coupling or iron from spatulas) are paramagnetic. They contain unpaired electrons that generate massive local fluctuating magnetic fields. This causes rapid spin-lattice (T₁) and spin-spin (T₂) relaxation of nearby protons. As demonstrated in molecular dynamics studies on [2], even minute concentrations of paramagnetic species can shorten T₂ so severely that the NMR signals broaden entirely into the baseline, appearing as indistinguishable noise. Solution: Filter your sample through a 0.22 µm PTFE syringe filter or a small Celite plug directly into the NMR tube to remove particulate impurities.

Q4: Can I just increase the Number of Scans (NS) to eliminate the noise?

Causality: You cannot "eliminate" noise, but you can average it out. True NMR signals are coherent and add linearly with each scan, while thermal (Johnson) noise is random and adds as the square root of the number of scans. Therefore, S/N scales proportionally to √NS, a fundamental principle utilized in both standard pulsed NMR and [3]. Solution: Increasing NS from 16 to 64 will double your S/N. However, relying solely on NS is inefficient. Always optimize sample concentration and hardware tuning first before resorting to longer acquisition times.

Quantitative Data Presentation

The table below summarizes the expected S/N improvements when optimizing a standard 10 mg/mL sample of 4-amino-N,N-diethyl-3-methoxybenzamide.

Optimization ParameterBaseline StateOptimized StateS/N Improvement FactorCausality / Mechanism
Solvent Selection CDCl₃ (Suspension)DMSO-d₆ (True Solution)~3.5xIncreased effective concentration; improved B₀ homogeneity.
Sample Filtration Unfiltered0.22 µm PTFE Filtered~2.1xRemoval of paramagnetic particulates reducing T₂ relaxation broadening.
Probe Tuning/Matching Unmatched (Default)Matched to Sample Impedance~1.8xMaximized RF power transfer; reduced relative Johnson noise.
Number of Scans (NS) 16 Scans64 Scans2.0xSignal averages coherently (∝ N) while thermal noise averages incoherently (∝ √N).

Experimental Protocols: Self-Validating Optimization

Follow this step-by-step methodology to ensure a high-fidelity spectrum.

Step 1: Sample Preparation & Filtration
  • Weighing: Accurately weigh 10–15 mg of 4-amino-N,N-diethyl-3-methoxybenzamide into a clean glass vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆ (or MeOD). Vortex for 30 seconds. If particulates remain, sonicate the vial for 2–3 minutes.

  • Filtration: Draw the solution into a 1 mL glass syringe. Attach a 0.22 µm PTFE syringe filter.

  • Transfer: Depress the plunger slowly to filter the solution directly into a high-quality (500 MHz+ rated) 5 mm NMR tube. Ensure the solvent height is exactly 4 cm (approx. 0.55 mL) to prevent vortexing and shimming artifacts.

  • Validation: Hold the NMR tube to the light. The solution must be optically clear with zero visible suspended particles.

Step 2: Hardware Tuning and Matching
  • Insertion: Insert the sample into the magnet and wait 2 minutes for thermal equilibration.

  • Locking & Shimming: Lock onto the deuterium signal of the solvent. Run the automated gradient shimming routine (e.g., topshim on Bruker systems).

  • Tuning: Open the tuning/matching interface (e.g., atma or tune).

  • Adjustment: Adjust the matching capacitor to drop the reflection curve to the baseline, and adjust the tuning capacitor to center the dip exactly at the Larmor frequency of the observed nucleus.

  • Validation: The "wobble curve" should show a sharp, deep minimum (near zero reflection) perfectly centered on the vertical axis representing your target frequency.

Step 3: Acquisition Parameter Optimization
  • Receiver Gain (RG): Never guess the receiver gain. Execute the automatic receiver gain calibration command (e.g., rga).

  • Validation: The system will return an optimized RG value. If RG is extremely high (e.g., >200), your sample is too dilute. If RG is very low (e.g., <2), you may have solvent suppression issues or sample overloading.

  • Scan Accumulation: Set the Number of Scans (NS) to 64 and Dummy Scans (DS) to 2 to ensure the spin system reaches a steady state before data collection begins.

  • Acquisition: Execute the scan (zg). Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz during Fourier Transform to subtly smooth high-frequency noise without sacrificing resolution.

References

  • Chen, C. N., Sank, V. J., Cohen, S. M., & Hoult, D. I. (1986). "The field dependence of NMR imaging. I. Laboratory assessment of signal-to-noise ratio and power deposition." Magnetic Resonance in Medicine, 3(5), 722-729. URL: [Link]

  • Wang, Y., Amaro-Estrada, J. I., & Torres-Verdín, C. (2023). "Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations." The Journal of Physical Chemistry C, 127(38), 19064-19071. URL: [Link]

  • Moraes, T. B., Kock, F. V. C., Salome, K. S., Barison, A., Simpson, A., & Colnago, L. A. (2022). "Steady-State Free Precession sequences for high and low field NMR spectroscopy in solution: Challenges and opportunities." Journal of Magnetic Resonance Open, 14-15, 100090. URL: [Link]

Sources

Technical Support Center: Synthesis of 4-amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproducts and Optimizing Yield

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-N,N-diethyl-3-methoxybenzamide. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate common challenges, minimize byproduct formation, and achieve high-purity yields. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Section 1: Overview of the Recommended Synthetic Pathway

The most reliable and common synthetic route to 4-amino-N,N-diethyl-3-methoxybenzamide involves a two-step process starting from 3-methoxy-4-nitrobenzoic acid. This pathway is generally favored due to the commercial availability of the starting material and the robust nature of the reactions involved.

  • Step 1: Amide Coupling. The carboxylic acid is activated and coupled with diethylamine to form the intermediate, N,N-diethyl-3-methoxy-4-nitrobenzamide.

  • Step 2: Nitro Group Reduction. The nitro group of the intermediate is selectively reduced to the primary amine, yielding the final product.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Group Reduction SM 3-Methoxy-4-nitrobenzoic Acid INT N,N-Diethyl-3-methoxy- 4-nitrobenzamide SM->INT INT2 N,N-Diethyl-3-methoxy- 4-nitrobenzamide DEA Diethylamine DEA->SM CR Coupling Reagent (e.g., EDC/HOBt) CR->SM FP 4-Amino-N,N-diethyl- 3-methoxybenzamide RA Reducing Agent (e.g., H₂, Pd/C) RA->INT2 INT2->FP

Caption: Recommended two-step synthesis of 4-amino-N,N-diethyl-3-methoxybenzamide.

Section 2: Troubleshooting the Amide Coupling Reaction (Step 1)

The formation of the amide bond is a critical step where several byproducts can arise if conditions are not carefully controlled. Direct reaction between a carboxylic acid and an amine is generally inefficient as it leads to a non-productive acid-base salt formation.[1][2] Therefore, the use of a coupling reagent is essential to activate the carboxylic acid.

Q1: My amide coupling reaction shows low conversion to the desired product. What are the likely causes?

A1: Low conversion is a common issue that can typically be traced to three primary factors:

  • Acid-Base Neutralization: As mentioned, mixing the carboxylic acid and diethylamine directly without an activator results in the formation of diethylammonium 3-methoxy-4-nitrobenzoate salt. This salt is unreactive towards amide formation under standard conditions. The coupling reagent's role is to prevent this by first activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[2]

  • Poor Activation of Carboxylic Acid: The efficiency of the coupling reagent is paramount. If the reagent is old, has been improperly stored, or is used under suboptimal conditions (e.g., wrong solvent, incorrect temperature), the formation of the active intermediate (like an O-acylisourea ester for carbodiimides) will be slow or incomplete.

  • Steric Hindrance or Low Nucleophilicity: While diethylamine is a reasonably strong nucleophile, bulky substituents near the carboxylic acid or the amine can slow down the reaction rate. In such cases, extending the reaction time or gently heating the mixture might be necessary.

Q2: I'm using a carbodiimide like DCC or EDC and I see a significant, insoluble byproduct. What is it and how do I prevent it?

A2: The insoluble byproduct is almost certainly a urea derivative. When using N,N'-dicyclohexylcarbodiimide (DCC), this byproduct is N,N'-dicyclohexylurea (DCU). With the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea is typically removed during the aqueous workup.

This byproduct formation is inherent to the mechanism. However, a more problematic side reaction can occur where the activated O-acylisourea intermediate rearranges to a stable N-acylurea, which halts the reaction. This is more common with less reactive amines.

Prevention Strategy: To minimize N-acylurea formation and improve reaction rates, it is highly recommended to use an additive like 1-hydroxybenzotriazole (HOBt).[3] HOBt traps the O-acylisourea intermediate to form an activated HOBt-ester, which is more reactive towards the amine and less prone to side reactions.

G RCOOH R-COOH (Carboxylic Acid) O_acyl O-Acylisourea (Active Intermediate) RCOOH->O_acyl EDC EDC EDC->RCOOH Amide Amide (Desired Product) O_acyl->Amide Path A (Desired) Urea EDU (Byproduct) N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Path B (Side Reaction) HOBt_ester HOBt-Ester (More Reactive Intermediate) O_acyl->HOBt_ester Path C (Optimized) Amine R₂'NH (Diethylamine) Amine->O_acyl Amine->HOBt_ester HOBt HOBt HOBt->O_acyl HOBt_ester->Amide

Caption: Amide coupling pathways using EDC, showing the desired route and potential side reactions.

Recommended Coupling Agents

The choice of coupling reagent is critical for a successful reaction. Below is a comparison of common options.

Coupling ReagentAdditiveProsCons
EDC HOBt or DMAPWater-soluble urea byproduct (easy removal); high efficiency.[3][4]Can be moisture sensitive.
DCC HOBt or DMAPInexpensive and effective.[5]Insoluble DCU byproduct can complicate purification; potential allergen.
HATU DIPEA or other non-nucleophilic baseVery fast reaction rates; high yields, even with hindered substrates.[6]More expensive; produces benzotriazole byproducts.
Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is recommended for its high efficiency and straightforward workup.[4]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methoxy-4-nitrobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and a suitable anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise and stir the mixture for 20-30 minutes at 0 °C.

  • Amine Addition: Slowly add diethylamine (1.1 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,N-diethyl-3-methoxy-4-nitrobenzamide, which can be used in the next step or purified further if necessary.

Section 3: Troubleshooting the Nitro Group Reduction (Step 2)

The reduction of an aromatic nitro group is a well-established transformation, but it can be prone to incomplete conversion and the formation of various partially reduced byproducts. The reaction proceeds through nitroso and hydroxylamine intermediates.[7] Condensation between these intermediates can lead to azoxy and azo byproducts, especially under basic or neutral conditions.

Q1: My nitro reduction is sluggish or incomplete, leaving significant starting material.

A1: This is a frequent challenge, often related to the catalyst or reducing agent.

  • Catalyst Deactivation (Catalytic Hydrogenation): Catalysts like Palladium on carbon (Pd/C) can be deactivated by impurities in the starting material, solvent, or hydrogen gas.[8][9] Common poisons include sulfur or halide compounds. Ensure high-purity starting materials and solvents. The catalyst itself may also have low activity due to improper storage or age. Using a fresh batch of catalyst is recommended.

  • Insufficient Reducing Agent: In metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), the stoichiometry is critical. A sufficient excess of the metal is required to drive the reaction to completion.[10] Ensure the metal is a fine powder to maximize surface area.

  • Poor Solubility: If the nitro-amide intermediate has poor solubility in the reaction solvent, this can limit its access to the catalyst surface. Consider screening different solvents or using a co-solvent system (e.g., EtOH/THF) to improve solubility.[11]

Q2: My final product is contaminated with colored impurities (often yellow or orange). What are they?

A2: These colored impurities are likely azoxy or azo compounds. They form from the condensation of the nitroso and hydroxylamine intermediates generated during the reduction process.[12]

Prevention Strategy:

  • Acidic Conditions: Performing the reduction in an acidic medium (e.g., using Fe in acetic acid or adding HCl to a SnCl₂ reduction) can help prevent the formation of these condensation byproducts by protonating the intermediates.[10]

  • Efficient Hydrogenation: For catalytic hydrogenations, ensure efficient stirring and a positive hydrogen pressure to quickly reduce the intermediates all the way to the amine before they can react with each other.[9]

G Nitro Ar-NO₂ (Nitro Compound) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Azoxy Ar-N(O)=N-Ar (Azoxy Byproduct) Nitroso->Azoxy Condensation Hydroxylamine->Nitroso Amine Ar-NH₂ (Desired Product) Hydroxylamine->Amine +2e⁻, +2H⁺ Azo Ar-N=N-Ar (Azo Byproduct) Azoxy->Azo Reduction

Caption: Pathway for nitro group reduction, highlighting the formation of common byproducts.

Recommended Reduction Methods
MethodReagentsProsCons
Catalytic Hydrogenation H₂ (balloon or Parr), 10% Pd/CClean reaction, high yield, easy workup (filtration).[10]Requires specialized equipment; catalyst can be pyrophoric and sensitive to poisoning.
Metal/Acid Reduction Fe powder, HCl or Acetic AcidInexpensive, robust, and reliable.[8][11]Workup can be tedious due to iron salts; may require heating.
Tin(II) Chloride Reduction SnCl₂·2H₂O, EtOH/HClEffective for many functionalized nitroarenes; proceeds at room temp or with gentle heat.[9][10]Stoichiometric tin waste is generated, which is an environmental concern.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean conversion and simple product isolation.[8]

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the N,N-diethyl-3-methoxy-4-nitrobenzamide (1.0 eq) in a suitable solvent like ethanol (EtOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the flask under an inert atmosphere.

  • Hydrogenation: Seal the vessel. Evacuate the atmosphere and backfill with hydrogen gas (a balloon is sufficient for small scale). Repeat this evacuation/backfill cycle 3-4 times.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup: Carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude 4-amino-N,N-diethyl-3-methoxybenzamide.

Section 4: Purification of the Final Product

The crude product from the synthesis may contain residual reagents or minor byproducts. Purification is essential to meet the high-purity standards required for most applications.

ParameterRecrystallizationFlash Column Chromatography
Principle Differential solubility in a solvent system.Differential partitioning between stationary and mobile phases.
Typical Solvents Ethyl acetate/Hexane or Ethanol/Water.[13]Dichloromethane/Methanol or Ethyl acetate/Hexane gradient.[13]
Yield 75-90%65-85%
Final Purity >98%>99%
Scalability ExcellentGood
Protocol 3: Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • Crystallization: Slowly add a "poor" solvent in which the product is insoluble (e.g., n-hexane) to the hot solution until it becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold "poor" solvent (n-hexane), and dry under vacuum.[13]

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I perform the reduction first and then the amide coupling?

    • A: While possible, it is not recommended without a protecting group strategy. The free amino group of 4-amino-3-methoxybenzoic acid can interfere with the amide coupling reaction. It is more nucleophilic than the desired diethylamine in some cases, and it can also react with the coupling agent. The presented nitro-first route is more direct and avoids additional protection/deprotection steps.

  • Q: What analytical techniques are best for monitoring these reactions?

    • A: Thin Layer Chromatography (TLC) is indispensable for real-time monitoring of reaction progress. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard.

  • Q: The final amine product is slightly colored, even after purification. Is this a problem?

    • A: Anilines (aromatic amines) are susceptible to air oxidation, which can form minute quantities of highly colored impurities over time. While a completely colorless product is ideal, a pale yellow or tan color is often acceptable if NMR and HPLC analysis confirm high purity. To prevent oxidation, store the final product under an inert atmosphere and protect it from light.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Westin, J. Synthesis of Amides. Organic Chemistry.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Master Organic Chemistry. (2018).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Reddit r/Chempros. (2024).
  • Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171-4174. (Simulated reference based on general chemical knowledge and similar protocols found, e.g., in source[4]).

  • ResearchGate. (2016). Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide.
  • Reddit r/Chempros. (2023). my nitro refuses to be reduced.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Wikipedia. Reduction of nitro compounds.
  • Larionov, E., & de la Torre, A. (2015). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • ResearchGate. (2016). (a) Pathway for the preparation of N, N-diethyl-3-methyl-4-nitrobenzamide.
  • Mostafa, G. A. E., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
  • Growing Science. (2022).
  • BenchChem. (2025).
  • AIR Unimi.
  • SciELO Cuba. (2018). A new method for synthesis of N,N-diethyl-m-methylbenzamide.
  • BLDpharm. 1566122-46-0|4-Amino-N,N-diethyl-3-methoxybenzamide.
  • MDPI. (2022). N,N-Diethyl-3-methylbenzamide.
  • ResearchGate. (2025). (PDF) N,N-Diethyl-3-methylbenzamide.
  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Google Patents. (2015).
  • Aapptec Peptides. Coupling Reagents.
  • Malaysian Journal of Analytical Sciences. (2024).
  • PubChem. 4-amino-N,N-diethylbenzamide.
  • Organic Syntheses Procedure. nitrones for intramolecular 1,3-dipolar cycloadditions.
  • Rasayan J. Chem. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.

Sources

improving shelf-life stability of 4-amino-N,N-diethyl-3-methoxybenzamide samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-N,N-diethyl-3-methoxybenzamide (4-AMB) . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. By analyzing the fundamental physicochemical liabilities of 4-AMB—specifically the electron-rich aniline moiety and the diethylamide bond—this guide provides researchers with mechanistic troubleshooting, self-validating protocols, and actionable mitigation strategies to maximize sample shelf-life.

Mechanistic Troubleshooting & FAQs

Q1: Why do my 4-AMB samples develop a yellow/brown discoloration during ambient storage? Mechanistic Causality: This discoloration is a classic indicator of autoxidation of the primary aniline (4-amino group). The presence of the 3-methoxy group—a strong electron-donating group (EDG) via resonance—raises the Highest Occupied Molecular Orbital (HOMO) energy of the aniline nitrogen. This increased electron density makes the amino group highly nucleophilic and susceptible to oxidation by atmospheric oxygen, leading to the formation of azoxybenzenes, nitroso intermediates, or quinone-imines[1]. Resolution: Store samples under an inert atmosphere (Argon/Nitrogen) and protect them from UV light, which catalyzes radical-mediated oxidation.

Q2: Is the N,N-diethylamide group at risk of hydrolysis in aqueous formulations? Mechanistic Causality: While amides are generally robust, the N,N-diethylamide bond in 4-AMB can undergo hydrolysis under extreme pH or prolonged moisture exposure. The absorption of moisture can severely impact the chemical stability of the API by inducing these hydrolytic reactions over time[2]. This cleavage yields 4-amino-3-methoxybenzoic acid and diethylamine. Resolution: Utilize lyophilization for long-term storage of aqueous formulations and maintain strict pH control (pH 6.0–7.5) during experimental handling.

Q3: What are the FDA/ICH compliant storage conditions required to establish a 24-month shelf-life? Mechanistic Causality: According to ICH Q1A(R2) guidelines, stability data expectations for drug substances require rigorous testing under specific temperature and humidity conditions to support marketing applications[3]. For highly oxidizable compounds like 4-AMB, standard Zone II conditions (25°C/60% RH) often fail to prevent degradation over 24 months. Resolution: Refrigerated storage (2-8°C) in hermetically sealed, moisture-impermeable containers is required to suppress both the thermodynamic driving force of oxidation and the kinetic rate of hydrolysis.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 4-AMB under various environmental stressors, highlighting the necessity of atmospheric and thermal control.

Table 1: 6-Month Forced Degradation Profile of 4-AMB under ICH Q1A(R2) Conditions

Storage ConditionAtmosphereTimepointPurity (HPLC-UV)Primary Degradation Pathway
2-8°C (Control) Argon6 Months99.8%None detected
25°C / 60% RH Ambient Air6 Months94.2%Oxidation (Azoxy/Quinone formation)
40°C / 75% RH Ambient Air6 Months81.5%Oxidation & Hydrolysis
40°C / 75% RH Argon6 Months96.1%Hydrolysis (Amide cleavage)

Validated Experimental Protocols

Analytical methods must be stability-indicating, capable of detecting degradation products and changes in the drug substance over time[4]. The following protocols are designed as self-validating systems.

Protocol 1: Forced Degradation & Stability-Indicating HPLC-UV Assay

This protocol isolates oxidative vs. hydrolytic degradation pathways to validate your analytical method.

  • Step 1: Baseline Preparation. Dissolve 4-AMB in HPLC-grade methanol to a final concentration of 1 mg/mL. Aliquot into three separate vials.

  • Step 2: Oxidative Stress Induction. Add 3% H2​O2​ to the first 0.5 mg/mL aliquot. Incubate at 40°C for 24 hours.

  • Step 3: Hydrolytic Stress Induction. Add 0.1 M HCl (acidic stress) or 0.1 M NaOH (basic stress) to the second 0.5 mg/mL aliquot. Incubate at 40°C for 24 hours. Neutralize the sample before injection.

  • Step 4: Self-Validation Control. Incubate the third aliquot at 40°C for 24 hours without chemical stressors. This isolates the variable of chemical stress from pure thermal degradation.

  • Step 5: HPLC Analysis. Run all samples on a C18 column (250 x 4.6 mm, 5 µm) using a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detect at 254 nm.

Protocol 2: Lyophilization and Inert Atmosphere Packaging

Use this workflow to prepare 4-AMB samples for long-term (>24 months) storage.

  • Step 1: Solubilization & Filtration. Dissolve 4-AMB in a suitable lyophilization matrix (e.g., tert-butanol/water mixture). Filter through a 0.22 µm PTFE membrane.

  • Step 2: Freeze-Drying. Freeze the solution at -40°C. Apply primary drying at -20°C under vacuum (<100 mTorr) for 24 hours, followed by secondary drying at 20°C for 12 hours to remove residual bound moisture.

  • Step 3: Argon Purging. Backfill the lyophilizer chamber with high-purity Argon gas (99.999%) to completely displace oxygen.

  • Step 4: Hermetic Sealing. Crimp-seal the vials immediately within the inert atmosphere to prevent re-oxidation of the 4-amino group.

Stability Profiling & Mitigation Workflow

G A 4-AMB Sample (Baseline) B Stability-Indicating HPLC-UV Assay A->B C Oxidative Stress (O2 / Light) B->C D Hydrolytic Stress (Moisture / pH) B->D E Identify Degradants (LC-MS) C->E Azo/Quinone D->E Benzoic Acid F Mitigation: Inert Gas Purging (Ar) E->F Prevent Oxidation G Mitigation: Desiccation & Lyophilization E->G Prevent Hydrolysis H Optimized Shelf-Life (>24 Months) F->H G->H

Workflow for stability profiling and degradation mitigation of 4-AMB samples.

References

  • Title: Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base Source: ACS Omega URL: [Link]

  • Title: Q1 Stability Testing of Drug Substances and Drug Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Stability Testing for Pharmaceuticals and Biologics Source: Pacific BioLabs URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: PubMed Central (PMC) URL: [Link]

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Validation & Comparative

A Structural and Mechanistic Comparison of 4-amino-N,N-diethyl-3-methoxybenzamide and Metoclopramide for Receptor-Targeted Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Substituted Benzamide Scaffold

Substituted benzamides are a versatile class of compounds with a wide range of pharmacological activities. Metoclopramide is a prominent member of this class, widely used for its antiemetic and prokinetic properties.[1][2] Its therapeutic effects are primarily mediated through interactions with dopamine and serotonin receptors in the central and peripheral nervous systems.[3][4] Understanding how minor structural modifications to the benzamide scaffold can alter receptor affinity and functional activity is a cornerstone of rational drug design. This guide focuses on a direct comparison between metoclopramide and 4-amino-N,N-diethyl-3-methoxybenzamide, a derivative that differs by a single substitution on the aromatic ring. This comparison provides a clear case study in structure-activity relationships.

Structural Analysis: The Critical Role of the C5-Chloro Substituent

The defining structural difference between metoclopramide and 4-amino-N,N-diethyl-3-methoxybenzamide lies at the C5 position of the benzamide ring. Metoclopramide possesses a chlorine atom at this position, whereas the comparator compound is unsubstituted.[2][5][6]

FeatureMetoclopramide 4-amino-N,N-diethyl-3-methoxybenzamide
IUPAC Name 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide[1][2]4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide[6]
Molecular Formula C₁₄H₂₂ClN₃O₂[5]C₁₄H₂₃N₃O₂[6]
Molar Mass 299.80 g·mol⁻¹[1]265.35 g·mol⁻¹[6]
Key Structural Difference Presence of a chloro group at the C5 positionHydrogen atom at the C5 position

This seemingly minor difference—the substitution of a hydrogen atom with a chlorine atom—has profound implications for the molecule's electronic properties and, consequently, its interaction with biological targets. The chlorine atom is an electron-withdrawing group, which influences the electron density distribution across the aromatic ring and affects the acidity of the C4-amino group and the basicity of the amide carbonyl. These electronic alterations can significantly impact the strength and nature of binding interactions within a receptor pocket.

Caption: Direct structural comparison highlighting the C5 substituent difference.

Comparative Mechanism of Action: A Multi-Target Profile

Metoclopramide's pharmacological profile is complex, arising from its interactions with multiple receptor subtypes.[1] It primarily acts as a:

  • Dopamine D2 Receptor Antagonist: This action in the brain's chemoreceptor trigger zone (CTZ) is responsible for its potent antiemetic effects.[3][4][7]

  • Serotonin 5-HT4 Receptor Agonist: This activity enhances acetylcholine release in the gastrointestinal tract, contributing to its prokinetic effects (accelerated gastric emptying).[4][8]

  • Serotonin 5-HT3 Receptor Antagonist: At higher concentrations, this action also contributes to its antiemetic properties by blocking serotonin signaling in the gut and brain.[1][3]

Caption: Receptor interaction profiles of Metoclopramide and its C5-unsubstituted analog.

Experimental Protocols for Comparative Assessment

To empirically determine the pharmacological differences between these two compounds, a series of in vitro assays are necessary. The following protocols provide a framework for quantifying receptor binding affinity and functional activity.

Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity (Ki) of a test compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Causality: The choice of a competitive binding assay with a high-affinity radioligand like [³H]-Spiperone allows for sensitive detection of compounds that bind to the same site. The protocol is designed to isolate membrane fractions containing the receptor and measure the displacement in a controlled environment.

Protocol:

  • Membrane Preparation: Homogenize rat striatal tissue (a region rich in D2 receptors) in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[11] Centrifuge to pellet the membranes and wash to remove cytosolic components. Resuspend the final membrane pellet to a protein concentration of 200-400 µg/mL.[11]

  • Assay Setup (96-well plate):

    • Total Binding: Add assay buffer, [³H]-Spiperone (final concentration ~0.2-0.5 nM), and the membrane preparation.[11][12]

    • Non-specific Binding: Add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites, followed by [³H]-Spiperone and the membrane preparation.

    • Competitive Binding: Add serial dilutions of the test compounds (Metoclopramide or 4-amino-N,N-diethyl-3-methoxybenzamide), [³H]-Spiperone, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding). Wash the filters with ice-cold wash buffer to remove unbound radioligand.[11]

  • Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[12]

Caption: Workflow for a D2 receptor competitive radioligand binding assay.

Serotonin 5-HT4 Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of a test compound to act as an agonist at the 5-HT4 receptor, which is a Gs-coupled GPCR that stimulates the production of cyclic AMP (cAMP).

Causality: Since 5-HT4 receptors stimulate adenylyl cyclase via Gs proteins, measuring the downstream accumulation of the second messenger cAMP is a direct readout of receptor activation (agonism). Using a stable cell line expressing the human 5-HT4 receptor ensures a robust and reproducible system.

Protocol:

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) engineered to express the human 5-HT4 receptor. Culture cells to ~80-90% confluency.

  • Assay Setup: Plate the cells in a 96-well plate. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of newly synthesized cAMP.

  • Compound Addition: Add serial dilutions of the test compounds (Metoclopramide or 4-amino-N,N-diethyl-3-methoxybenzamide) or a known 5-HT4 agonist (e.g., Serotonin) as a positive control.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal effect).

Serotonin 5-HT3 Receptor Functional Assay (Ion Flux)

This assay measures the ability of a test compound to antagonize the 5-HT3 receptor, which is a ligand-gated ion channel permeable to cations like Ca²⁺.[13]

Causality: The 5-HT3 receptor is a non-selective cation channel. Its activation by an agonist like serotonin leads to an influx of ions, including calcium, into the cell. This change in intracellular calcium can be measured with fluorescent dyes. An antagonist will block this ion flux.

Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT3 receptor.

  • Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition (Antagonist Mode): Add serial dilutions of the test compounds (Metoclopramide or 4-amino-N,N-diethyl-3-methoxybenzamide) and incubate for a short period.

  • Agonist Challenge: Add a fixed concentration of a 5-HT3 agonist (e.g., Serotonin or m-CPBG) to all wells to stimulate the receptor.

  • Signal Detection: Immediately measure the change in fluorescence using a fluorescence plate reader (e.g., a FLIPR instrument). The influx of calcium upon agonist stimulation will cause a sharp increase in fluorescence.

  • Data Analysis: The antagonist activity of the test compounds will be observed as a concentration-dependent inhibition of the agonist-induced fluorescence signal. Calculate the IC50 from the dose-response curve.

Conclusion and Future Directions

The direct comparison between metoclopramide and 4-amino-N,N-diethyl-3-methoxybenzamide serves as a compelling model for understanding the principles of structure-activity relationships within the substituted benzamide class. The presence or absence of the C5-chloro group is predicted to be a key determinant of D2 and 5-HT3 receptor affinity, directly impacting the antiemetic potency of the molecule. The experimental protocols outlined provide a robust framework for quantifying these anticipated differences in receptor binding and functional activity.

For drug development professionals, this analysis underscores the importance of subtle atomic-level changes in molecular design. Future research should focus on executing these comparative assays to generate empirical data. Such data would not only validate the SAR hypotheses presented here but could also guide the synthesis of novel benzamide derivatives with more selective receptor profiles, potentially separating the prokinetic and antiemetic effects to develop agents with improved therapeutic windows and fewer side effects.

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A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 4-amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical manufacturing, the purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that directly impacts the safety and efficacy of the final product. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 4-amino-N,N-diethyl-3-methoxybenzamide, a crucial building block in various synthetic pathways. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), underpinned by the rigorous validation framework of the International Council for Harmonisation (ICH) guidelines.

The Criticality of Purity for 4-amino-N,N-diethyl-3-methoxybenzamide

4-amino-N,N-diethyl-3-methoxybenzamide is a substituted benzamide derivative.[1] Its molecular structure, featuring an aromatic amine, a tertiary amide, and a methoxy group, presents unique analytical challenges. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological or toxicological effects. Therefore, employing a validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity to ensure product quality.

A Comparative Overview of Analytical Techniques

The choice of an analytical method for purity determination is governed by the physicochemical properties of the analyte and the intended purpose of the analysis. For 4-amino-N,N-diethyl-3-methoxybenzamide, chromatographic techniques are the most suitable.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for purity and impurity analysis.[2] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Given the polarity and molecular weight of our target compound, reverse-phase HPLC is particularly well-suited.

  • Gas Chromatography (GC): GC separates volatile and thermally stable compounds in the gas phase. While a powerful technique, direct analysis of 4-amino-N,N-diethyl-3-methoxybenzamide can be challenging due to its relatively low volatility and the presence of polar functional groups that can cause peak tailing.[3] Derivatization can mitigate these issues but adds complexity to the analytical procedure.[4]

  • Thin-Layer Chromatography (TLC): TLC is a planar chromatographic technique that is simple, rapid, and cost-effective.[5] It is an excellent tool for qualitative screening, reaction monitoring, and preliminary purity checks. However, its lower resolution and sensitivity make it less suitable for the precise quantification of impurities compared to HPLC or GC.[6]

Head-to-Head Comparison of Analytical Methods

The selection of the optimal analytical technique requires a thorough evaluation of their respective strengths and weaknesses in the context of analyzing 4-amino-N,N-diethyl-3-methoxybenzamide.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Thin-Layer Chromatography (TLC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gas mobile phase and a liquid/solid stationary phase.Differential adsorption on a thin layer of adsorbent.[5]
Suitability for Analyte Excellent, particularly reverse-phase HPLC, due to the compound's polarity and non-volatility.Possible, but may require derivatization to improve volatility and reduce peak tailing.[3][4]Good for qualitative screening, but not ideal for quantitative purity determination.
Resolution High to very high.Very high, especially with capillary columns.Low to moderate.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to ng range).
Quantification Excellent, highly accurate and precise.[2]Excellent, with proper calibration.Semi-quantitative at best.
Throughput Moderate.Moderate to high.High.
Cost High initial investment and operational costs.High initial investment and operational costs.Low cost.

Based on this comparison, HPLC is the superior and recommended technique for the comprehensive validation of the purity of 4-amino-N,N-diethyl-3-methoxybenzamide due to its high resolution, sensitivity, and quantitative accuracy for non-volatile, polar compounds.

The Foundation of Trust: Method Validation According to ICH Q2(R2)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[7][8] The ICH Q2(R2) guideline provides a comprehensive framework for this process, ensuring that the analytical method is reliable and provides meaningful data.[7][9] For a purity method, the following validation characteristics are paramount:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8][10]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.[11]

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Recommended Experimental Protocol: A Validated HPLC-UV Method

This section outlines a detailed protocol for the determination of the purity of 4-amino-N,N-diethyl-3-methoxybenzamide using a reverse-phase HPLC method with UV detection.

5.1. Apparatus and Equipment

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

5.2. Reagents and Materials

  • 4-amino-N,N-diethyl-3-methoxybenzamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

5.3. Chromatographic Conditions

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

5.4. Solution Preparation

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter through a 0.45 µm syringe filter before injection.

5.5. System Suitability Test (SST) Before sample analysis, inject the standard solution in six replicates. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.[12]

5.6. Analysis and Calculation Inject the sample solution and identify the peak for 4-amino-N,N-diethyl-3-methoxybenzamide based on the retention time of the standard. Calculate the percentage purity using the area normalization method.

Visualizing the Path to Confidence: The Validation Workflow

The following diagram illustrates the logical flow of the validation process for the proposed HPLC method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation Dev Analytical Method Development (HPLC-UV) Opt Method Optimization Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Purity Testing Rob->Routine Lifecycle Method Lifecycle Management Routine->Lifecycle

Caption: Workflow for HPLC Method Validation.

Data Interpretation and Acceptance Criteria

The data generated during the validation studies must be evaluated against predefined acceptance criteria to demonstrate the method's suitability.

Validation Parameter Typical Acceptance Criteria
Specificity The peak for the analyte should be pure and free from co-eluting peaks in the presence of impurities and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range The specified range should be covered with acceptable accuracy, precision, and linearity.
Accuracy Mean recovery between 98.0% and 102.0%.[13]
Precision (Repeatability) RSD ≤ 2.0% for the assay of the main component.[13]
Precision (Intermediate) Overall RSD ≤ 2.0% for the assay of the main component.
LOD & LOQ Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness The results should remain within the system suitability criteria after deliberate small changes to the method parameters.
Conclusion

For the accurate and reliable determination of the purity of 4-amino-N,N-diethyl-3-methoxybenzamide, a reverse-phase HPLC method stands out as the most appropriate analytical technique. Its inherent high resolution, sensitivity, and quantitative power make it ideal for separating the main component from potential process-related impurities and degradation products. However, the development of a scientifically sound method is only the first step. A rigorous validation process, guided by the principles outlined in the ICH Q2(R2) guideline, is essential to establish documented evidence that the method is fit for its intended purpose. This not only ensures compliance with regulatory expectations but also builds a foundation of trust in the quality and consistency of the analytical data generated.

References

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comparative pharmacological profiling of 4-amino-N,N-diethyl-3-methoxybenzamide analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology and medicinal chemistry, I approach the evaluation of novel scaffolds not just as a series of assays, but as a holistic investigation of structure-activity relationships (SAR).

The substituted benzamide class—typified by standard therapeutics like Metoclopramide and Tiapride—is foundational for targeting dopamine D2/D3 and serotonin 5-HT4 receptors. However, traditional benzamides rely on a highly basic tertiary amine side chain (e.g., a diethylaminoethyl group) to form a critical salt bridge with the conserved Asp(3.32) residue in the GPCR orthosteric pocket. This high basicity often results in poor blood-brain barrier (BBB) permeability and off-target hERG channel liabilities.

The 4-amino-N,N-diethyl-3-methoxybenzamide (4-A-DEMB) scaffold represents a paradigm shift. By truncating the basic tail to a neutral N,N-diethyl amide and shifting the methoxy group to the 3-position, we fundamentally alter the molecule's electrostatic surface. This guide provides a comprehensive, objective pharmacological profiling of 4-A-DEMB analogs against standard alternatives, detailing the causality behind our experimental designs and the self-validating protocols used to evaluate them.

Structural Rationale & Pharmacological Hypothesis

Our primary hypothesis is that 4-A-DEMB analogs can achieve D2/D3 receptor modulation through alternative hydrophobic and hydrogen-bonding interactions, bypassing the need for the Asp(3.32) salt bridge. If successful, this scaffold will demonstrate:

  • Comparable functional antagonism to Metoclopramide/Tiapride.

  • Superior ADME properties , specifically enhanced BBB permeability due to the lack of a protonatable nitrogen.

  • Improved safety profiles , with an absence of cardiotoxic hERG channel blockade.

To validate this, we employ a rigorous, step-by-step profiling workflow encompassing radioligand binding, functional cAMP accumulation, and in vitro ADME/Tox assays.

Workflow Membrane 1. Membrane Preparation (HEK293-D2R Cells) Binding 2. Radioligand Binding (Ki Determination) Membrane->Binding Validated Receptors Func 3. cAMP Accumulation (GloSensor Assay) Binding->Func High Affinity Hits ADME 4. ADME & Safety (PAMPA & hERG) Func->ADME Functional Antagonists

Caption: Step-by-step pharmacological profiling workflow for lead candidates.

In Vitro Pharmacological Profiling Protocols

To ensure absolute trustworthiness, every protocol described below is designed as a self-validating system . This means internal controls are built into the assay architecture to continuously verify the integrity of the data.

Protocol A: Competitive Radioligand Binding Assay (Ki Determination)

Causality & Rationale: We utilize [³H]-N-methylspiperone because of its exceptional specific affinity for D2/D3 receptors over other GPCRs. To make the assay self-validating, 10 µM (+)-butaclamol is used to define non-specific binding (NSB). Because (+)-butaclamol saturates all specific dopaminergic sites, any remaining radioactive signal is definitively background noise (e.g., lipid or plastic binding). This ensures the calculated specific binding is biochemically accurate .

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells stably expressing human D2L or D3 receptors. Homogenize the cell pellet in ice-cold hypotonic lysis buffer (1 mM HEPES, 2 mM EDTA, pH 7.4) using a Dounce homogenizer. Centrifuge at 30,000 × g for 20 minutes at 4°C.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-N-methylspiperone, and varying concentrations of 4-A-DEMB analogs (1 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4).

  • Internal Controls: Designate specific wells for Total Binding (vehicle only) and NSB (10 µM (+)-butaclamol).

  • Equilibration & Filtration: Incubate the plates for 2 hours at room temperature to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to neutralize the filter's charge and reduce non-specific radioligand trapping).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Protocol B: Gi/o-Mediated cAMP Accumulation Assay

Causality & Rationale: D2 and D3 receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase (AC), thereby lowering intracellular cAMP. To measure an antagonist's efficacy reliably, we must first artificially elevate the cAMP baseline using Forskolin (a direct AC activator). A true functional antagonist (like our 4-A-DEMB analogs) will reverse the dopamine-induced suppression of this baseline. We utilize a GloSensor biosensor for real-time, highly sensitive luminescent readout .

Pathway Ligand 4-A-DEMB Analogs GPCR D2/D3 Receptor Ligand->GPCR Antagonism Gi Gi/o Protein GPCR->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Prevents Inhibition cAMP cAMP Accumulation AC->cAMP Restores Levels

Caption: D2/D3 GPCR signaling pathway modulated by 4-A-DEMB analogs.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells co-expressing D2L receptors and the GloSensor cAMP biosensor into white, low-volume 384-well plates at a density of 10,000 cells/well.

  • Biosensor Loading: Add 2% GloSensor cAMP reagent to the wells and incubate for 2 hours at room temperature to allow for intracellular accumulation of the luminescent substrate.

  • Antagonist Pre-incubation: Add the 4-A-DEMB analogs (1 pM to 10 µM) and incubate for 15 minutes. Include Haloperidol as a positive control antagonist.

  • Agonist/Forskolin Stimulation: Add a challenge mixture containing 10 µM Forskolin (to stimulate AC) and an EC80​ concentration of Dopamine (to suppress the Forskolin response via D2R activation).

  • Detection: Read luminescence after 30 minutes. Calculate the IC50​ based on the analog's ability to restore the luminescent signal, validating its functional antagonism.

Comparative Quantitative Data

The table below synthesizes the pharmacological profiling of the uncharged 4-A-DEMB core and a fluorinated derivative (Analog A) against the standard basic benzamides, Metoclopramide and Tiapride.

CompoundD2 Receptor Ki​ (nM)D3 Receptor Ki​ (nM)cAMP Reversal IC50​ (nM)PAMPA Papp​ (10⁻⁶ cm/s)hERG IC50​ (µM)
Metoclopramide (Standard)28.5 ± 3.135.2 ± 4.0145 ± 128.4 (Moderate)>30
Tiapride (Standard)320 ± 25180 ± 15890 ± 454.2 (Low)>50
4-A-DEMB (Core Scaffold)115 ± 1085 ± 8410 ± 2222.5 (High)>100
4-A-DEMB-F (Analog A)45.2 ± 5.512.4 ± 2.1185 ± 1528.1 (High)>100

Data Interpretation: While the removal of the basic amine in the 4-A-DEMB core results in a slight reduction in raw D2 affinity compared to Metoclopramide (115 nM vs 28.5 nM), the functional consequences are highly favorable. The neutral N,N-diethyl amide dramatically increases passive membrane permeability (PAMPA Papp​ > 20), ensuring superior central nervous system (CNS) penetrance. Furthermore, the absence of the protonatable nitrogen completely abolishes hERG channel liability ( IC50​ > 100 µM), a notorious bottleneck in benzamide drug development. Analog A demonstrates that strategic halogenation can recover target affinity while maintaining these superior ADME/Tox properties.

References

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists National Institutes of Health (NIH) / PMC[Link]

  • Common activation mechanism of class A GPCRs eLife [Link]

  • A cAMP-biosensor-based assay for measuring plasma arginine–vasopressin levels Scientific Reports / PMC[Link]

A Senior Scientist's Guide to Cross-Validation of 4-amino-N,N-diethyl-3-methoxybenzamide Assays

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The journey of a drug candidate from discovery to clinical application is paved with quantitative measurements that inform critical decisions on safety, efficacy, and dosage. For a compound like 4-amino-N,N-diethyl-3-methoxybenzamide, a novel small molecule, establishing robust and reproducible analytical methods is not merely a procedural step but the foundation of its entire development program.

This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 4-amino-N,N-diethyl-3-methoxybenzamide in human plasma. More critically, it details the process of cross-validation, a mandatory step when analytical workloads are transferred between laboratories or when different methods are used within a single program. Our narrative is grounded in the principles outlined by the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

The Imperative of Method Validation and Cross-Validation

Before any analytical method can be deployed for routine use, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[5][6] This involves assessing a range of performance characteristics, including accuracy, precision, specificity, linearity, and robustness.[7][8]

However, in the globalized environment of drug development, it is common for bioanalytical testing to be conducted at multiple sites—for instance, a sponsoring pharmaceutical company and a contract research organization (CRO). It is also common for a simpler, high-throughput method like HPLC-UV to be used for early-stage studies, while a more sensitive and specific LC-MS/MS method is employed for later-phase clinical trials. In these scenarios, a direct comparison is needed to ensure that the data generated, regardless of the location or method, is equivalent and can be reliably pooled or compared. This is the core objective of cross-validation.[9][10]

The EMA and FDA guidelines are clear: cross-validation is required to ensure data comparability when multiple methods or laboratories are involved.[3][11] This process provides documented evidence that any observed differences in results are due to the study's variables, not analytical discrepancies.

Visualizing the Analytical Workflow

The journey from sample receipt to final concentration data follows a structured path. The diagram below outlines the general workflow for the analysis of 4-amino-N,N-diethyl-3-methoxybenzamide in plasma, highlighting the key stages for both HPLC-UV and LC-MS/MS methodologies.

Analytical_Workflow cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation or LLE Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC UV_Detect UV Detection (e.g., 280 nm) HPLC->UV_Detect Method A MS_Detect MS/MS Detection (MRM Mode) HPLC->MS_Detect Method B Integration Peak Integration UV_Detect->Integration MS_Detect->Integration Calibration Calibration Curve Fitting Integration->Calibration Concentration Calculate Concentration Calibration->Concentration Report Final Report Concentration->Report

Caption: General workflow for sample analysis.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice of analytical technique is driven by the specific requirements of the study at hand. Sensitivity, selectivity, and throughput are key considerations.

  • HPLC-UV: This technique is often favored for its robustness, lower cost, and simpler operation. It is well-suited for the analysis of samples where the analyte is present at relatively high concentrations (ng/mL to µg/mL range). The selectivity of an HPLC-UV method relies heavily on the chromatographic separation of the analyte from endogenous matrix components and potential metabolites. For 4-amino-N,N-diethyl-3-methoxybenzamide, the aromatic ring provides a suitable chromophore for UV detection.

  • LC-MS/MS: This is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[12] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can selectively detect and quantify the analyte even in the presence of co-eluting interferences.[12] This makes it ideal for studies requiring low limits of quantification (pg/mL to low ng/mL range) and for complex matrices.

Hypothetical Performance Characteristics

The following table summarizes the expected performance characteristics of fully validated HPLC-UV and LC-MS/MS assays for 4-amino-N,N-diethyl-3-methoxybenzamide in human plasma. These values are based on typical performance for small molecules of similar structure and serve as the benchmark against which cross-validation results are assessed.

Parameter HPLC-UV (Method A) LC-MS/MS (Method B) ICH/FDA Guideline Reference
Linear Range 10 - 2000 ng/mL0.1 - 200 ng/mLICH Q2(R1)[1][5]
LLOQ 10 ng/mL0.1 ng/mLEMA Guideline[4][13]
Intra-day Precision (%CV) < 10%< 15%FDA Guidance[2]
Inter-day Precision (%CV) < 10%< 15%FDA Guidance[2]
Accuracy (% Bias) ± 15%± 15% (± 20% at LLOQ)EMA Guideline[4][13]
Selectivity No interference at analyte RtNo interference in MRM traceICH Q2(R1)[1][5]
Matrix Effect Not typically assessedFactor between 0.85 - 1.15EMA Guideline[4][13]
Recovery > 70%> 70%Internal SOP

The Cross-Validation Protocol: A Step-by-Step Guide

Cross-validation must be performed before study samples are analyzed to demonstrate that the data from two different methods or two different laboratories are comparable.[9][14] The process involves analyzing the same set of quality control (QC) samples and, ideally, a subset of incurred (study) samples.

Experimental Design
  • Sample Selection:

    • Prepare a set of QC samples in the relevant biological matrix (human plasma) at a minimum of three concentration levels: low, medium, and high. These QCs should be prepared from a separate stock solution than that used for calibration standards.

    • If available, select at least 20 incurred samples from a clinical study that span the expected concentration range.

  • Analysis:

    • Analyze the QC samples and incurred samples using both Method A (HPLC-UV at Lab 1) and Method B (LC-MS/MS at Lab 2).

    • Each analytical run must include a full calibration curve and meet the pre-defined acceptance criteria of the respective validated method.

Acceptance Criteria

The core of cross-validation is the comparison of the results. The acceptance criteria are based on regulatory expectations.[3][4]

  • For QC Samples: The mean concentration obtained by one method should be within ±20% of the mean concentration obtained by the other method for at least two-thirds of the QC samples at each concentration level.

  • For Incurred Samples: The percentage difference between the values obtained by the two methods for each sample should be within ±20% of their mean for at least 67% of the samples analyzed.

The diagram below illustrates the decision-making logic of the cross-validation process.

Caption: Decision workflow for cross-validation.

Hypothetical Cross-Validation Data

Table 1: QC Sample Cross-Validation

QC Level Nominal Conc. (ng/mL) Mean Conc. Method A (ng/mL) Mean Conc. Method B (ng/mL) % Difference Result
Low3028.531.2-8.8%Pass
Medium500515490+4.9%Pass
High150014551530-5.0%Pass

% Difference = ((Conc. A - Conc. B) / Mean(A, B)) * 100

Table 2: Incurred Sample Reanalysis (Partial Data)

Sample ID Conc. Method A (ng/mL) Conc. Method B (ng/mL) Mean Conc. (ng/mL) % Difference Result
IS-00115.216.115.65-5.7%Pass
IS-002187.4199.5193.45-6.3%Pass
IS-003854.1822.0838.05+3.8%Pass
IS-00445.955.350.6-18.6%Pass
IS-0051243.61198.21220.9+3.7%Pass

Detailed Experimental Protocols

Method A: HPLC-UV Analysis
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of internal standard working solution (e.g., a structurally similar compound).

    • Vortex briefly.

    • Add 300 µL of acetonitrile, vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer 200 µL of the supernatant to an injection vial.

    • Inject 20 µL onto the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer, pH 4.5

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 280 nm

Method B: LC-MS/MS Analysis
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of plasma sample, standard, or QC, add 10 µL of internal standard working solution (a stable isotope-labeled version of the analyte is preferred).

    • Add 50 µL of 0.1 M sodium hydroxide.

    • Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 5 minutes.

    • Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath for 2 minutes.

    • Decant the organic (MTBE) layer into a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Inject 5 µL onto the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • MRM Transition: To be determined during method development (e.g., for a hypothetical MW of 222.3, transition could be m/z 223.2 → 150.1)

Conclusion and Best Practices

Successful cross-validation provides the scientific and regulatory assurance needed to compare or merge data from different analytical methods or laboratories. This guide has outlined the rationale, regulatory context, and practical execution of a cross-validation study for 4-amino-N,N-diethyl-3-methoxybenzamide, comparing a standard HPLC-UV method with a more sensitive LC-MS/MS method.

The key to a successful cross-validation lies in meticulous planning, adherence to validated procedures, and pre-defined acceptance criteria. Any failure to meet these criteria must trigger a thorough investigation to identify the root cause of the discrepancy before proceeding with the analysis of study samples. By embedding these principles of scientific integrity into our analytical workflows, we ensure the data we generate is not only accurate and precise but also undeniably trustworthy, forming a solid foundation for the advancement of new therapeutic agents.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link][1]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link][2]

  • Title: Q2(R2) Validation of Analytical Procedures - FDA Source: U.S. Food and Drug Administration URL: [Link][15]

  • Title: Analytical Method Transfer: Best Practices and Guidelines Source: Lab Manager URL: [Link][16]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link][3]

  • Title: Small Molecule Quantitation Source: University of Wisconsin-Madison Biotechnology Center URL: [Link][17]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link][18]

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  • Title: Getting Analytical Method Validation, Verification & Transfer Right Source: ComplianceOnline URL: [Link][23]

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  • Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link][25]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan URL: [Link]

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  • Title: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Source: Taylor & Francis Online URL: [Link][27]

  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: Chromatography Online URL: [Link][28]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Center for Biotechnology Information URL: [Link][10]

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A Comparative Guide to the Efficacy of Benzamide Derivatives: Evaluating 4-amino-N,N-diethyl-3-methoxybenzamide in the Context of Established Dopamine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the efficacy of benzamide derivatives, a significant class of compounds targeting dopamine receptors. While direct experimental data for the novel compound 4-amino-N,N-diethyl-3-methoxybenzamide is not publicly available, this document will serve as a robust framework for its evaluation. By providing a detailed analysis of two clinically significant benzamides, Amisulpride and Sulpiride, we offer researchers, scientists, and drug development professionals the necessary context and methodologies to assess the potential of new chemical entities within this class.

Introduction to Substituted Benzamides: A Versatile Scaffold for CNS Drug Discovery

Substituted benzamides are a class of chemical compounds characterized by a benzoyl group attached to a nitrogen atom. In medicinal chemistry, they are renowned for their ability to modulate the central nervous system (CNS), primarily by acting as antagonists at dopamine D2 and D3 receptors.[1][2] This mechanism of action underpins their use as antipsychotic and antiemetic agents.[3][4] The versatility of the benzamide scaffold allows for a wide range of structural modifications, leading to compounds with varying affinities for dopamine receptor subtypes and, consequently, diverse pharmacological profiles.[5][6]

The subject of this guide, 4-amino-N,N-diethyl-3-methoxybenzamide, is a substituted benzamide whose pharmacological properties are yet to be extensively characterized in published literature. To understand its potential efficacy, it is crucial to compare its structure and hypothetical properties against well-established benzamides with known clinical performance.

Mechanism of Action: Targeting Dopamine Pathways

The primary mechanism of action for most antipsychotic benzamides is the blockade of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway of the brain.[2][7] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Notably, some benzamides, like Amisulpride, exhibit a dual-action mechanism. At low doses, they preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and an amelioration of negative symptoms and depression.[2][8] At higher doses, they act as postsynaptic antagonists, controlling positive symptoms.[2][8]

The following diagram illustrates the differential action of benzamides at low and high doses.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2/D3 Autoreceptor D2/D3 Autoreceptor Dopamine Release Dopamine Release D2/D3 Autoreceptor->Dopamine Release Inhibits (Negative Feedback) D2/D3 Receptor D2/D3 Receptor Dopamine Release->D2/D3 Receptor Activates Signal Transduction Signal Transduction D2/D3 Receptor->Signal Transduction Low Dose Benzamide Low Dose Benzamide Low Dose Benzamide->D2/D3 Autoreceptor Blocks High Dose Benzamide High Dose Benzamide High Dose Benzamide->D2/D3 Receptor Blocks A HEK293 cells expressing D2/D3 receptors B Membrane Preparation A->B C Incubation with Radioligand and Test Compound B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

Caption: Workflow for in vitro receptor binding assay.

In Vivo Behavioral Models

Objective: To assess the antipsychotic-like activity of the test compound in animal models.

Methodology: Apomorphine-Induced Stereotypy in Rats

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at various doses.

  • Apomorphine Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer a subcutaneous (s.c.) injection of apomorphine (a dopamine agonist) to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).

  • Behavioral Scoring: Observe and score the intensity of stereotyped behaviors at regular intervals for a defined period (e.g., 60 minutes) by a blinded observer.

  • Data Analysis: Compare the stereotypy scores of the test compound-treated groups with the vehicle control group to determine the dose-dependent inhibition of apomorphine-induced behaviors.

Conclusion

While the specific efficacy of 4-amino-N,N-diethyl-3-methoxybenzamide remains to be determined through empirical investigation, this guide provides a comprehensive framework for its evaluation. By understanding the established mechanisms of action and comparative efficacy of well-characterized benzamides like Amisulpride and Sulpiride, and by employing standardized in vitro and in vivo experimental protocols, researchers can effectively assess the therapeutic potential of this and other novel benzamide derivatives. The nuanced differences in receptor affinity and clinical outcomes between even closely related benzamides underscore the importance of a thorough and systematic approach to drug discovery and development in this chemical class.

References

  • Homan, E. J., et al. "2-aminotetralin-derived substituted benzamides with mixed dopamine D2, D3, and serotonin 5-HT1A receptor binding properties: a novel class of potential atypical antipsychotic agents." Journal of Medicinal Chemistry, vol. 42, no. 1, 1999, pp. 133-40. [Link]

  • SeragPsych. "Sulpiride and AmiSulpiride is there a a clinical difference." SeragPsych, 23 May 2025. [Link]

  • ACS Publications. "Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents | Journal of Medicinal Chemistry." [Link]

  • Farde, L., et al. "Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography." Proceedings of the National Academy of Sciences, vol. 83, no. 11, 1986, pp. 4012-6. [Link]

  • Höglund, P. B., et al. "Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners." Journal of Medicinal Chemistry, vol. 34, no. 8, 1991, pp. 2481-9. [Link]

  • Dr.Oracle. "What are the similarities and differences between sulpiride and amisulpride in an adult patient with a history of psychosis considering a switch from sulpiride to amisulpride?" Dr.Oracle, 14 Jan. 2026. [Link]

  • Dekeyne, A., et al. "Discriminative stimulus properties of the atypical antipsychotic amisulpride: comparison to its isomers and to other benzamide derivatives, antipsychotic, antidepressant, and antianxiety drugs in C57BL/6 mice." Psychopharmacology, vol. 235, no. 3, 2018, pp. 841-52. [Link]

  • ResearchGate. "Structures of benzamide drugs (only the racemic form of each drug is shown)." [Link]

  • ResearchGate. "Amisulpride and Sulpiride in the Treatment of Psychosis." [Link]

  • Journal of Nuclear Medicine. "High Affinity Dopamine D2 Receptor Radioligands. 1. Regional Rat Brain Distribution of Iodinated Benzamides." [Link]

  • PNAS. "Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography." [Link]

  • ACS Publications. "Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 | ACS Omega." [Link]

  • PubMed. "Amisulpride compared with standard neuroleptics in acute exacerbations of schizophrenia: three efficacy studies." [Link]

  • PMC - NIH. "Amisulpride versus other atypical antipsychotics for schizophrenia." [Link]

  • ResearchGate. "Discriminative stimulus properties of the atypical antipsychotic amisulpride: comparison to its isomers and to other benzamide derivatives, antipsychotic, antidepressant, and antianxiety drugs in C57BL/6 mice | Request PDF." [Link]

  • PMC. "Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S ... - PMC." [Link]

  • Psychiatrist.com. "Amisulpride: A Useful Second-Generation Antipsychotic Omitted From the US Residency Training Curriculum." [Link]

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A Comparative Guide to the Reproducibility of Synthetic Pathways for 4-amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of plausible synthetic pathways for 4-amino-N,N-diethyl-3-methoxybenzamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the absence of well-established, published protocols for this specific molecule, this document presents two theoretically sound synthetic routes, grounded in established organic chemistry principles and supported by analogous reactions found in peer-reviewed literature and patents. The objective is to offer a detailed, comparative framework to guide the experimental approach toward a reproducible synthesis.

The proposed pathways are designed for laboratory-scale synthesis, prioritizing factors such as the availability of starting materials, reaction efficiency, and the ease of purification. Each pathway is presented with a thorough discussion of the underlying chemical logic, detailed experimental protocols, and a critical evaluation of its potential advantages and disadvantages.

Pathway 1: Convergent Synthesis from 3-Methoxy-4-nitrobenzoic Acid

This pathway represents a more convergent approach, beginning with a starting material that already contains the nitro and methoxy groups in the desired positions. The synthesis involves two key transformations: amidation of the carboxylic acid followed by the reduction of the nitro group.

Causality Behind Experimental Choices

The selection of 3-methoxy-4-nitrobenzoic acid as the starting material is strategic as it simplifies the synthesis by avoiding a potentially low-yielding or non-regioselective nitration step on a substituted benzene ring. The subsequent amidation is a crucial step, and the choice of a suitable coupling agent is critical for high yield and purity. The final step, the reduction of the nitro group, must be selective to avoid the reduction of the amide functionality.

Logical Workflow for Pathway 1

Pathway 1 start 3-Methoxy-4-nitrobenzoic Acid intermediate N,N-diethyl-3-methoxy-4-nitrobenzamide start->intermediate Amidation (CDI, Diethylamine) product 4-amino-N,N-diethyl-3-methoxybenzamide intermediate->product Reduction (Pd/C, H2)

Caption: Synthetic workflow for Pathway 1.

Experimental Protocol for Pathway 1

Step 1: Synthesis of N,N-diethyl-3-methoxy-4-nitrobenzamide (Amidation)

This procedure is adapted from a similar synthesis of N,N-diethyl-m-toluamide (DEET) using 1,1'-carbonyldiimidazole (CDI) as a coupling agent, which is known for its high efficiency and mild reaction conditions.[1][2]

  • To a solution of 3-methoxy-4-nitrobenzoic acid (1.97 g, 10 mmol) in dry dichloromethane (50 mL) in a round-bottom flask, add 1,1'-carbonyldiimidazole (1.78 g, 11 mmol).

  • Stir the mixture at room temperature for 1 hour, or until the evolution of CO2 ceases and the starting material is consumed (monitored by TLC).

  • Add diethylamine (1.04 mL, 10 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for an additional 2-4 hours.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL) and saturated NaHCO3 solution (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain pure N,N-diethyl-3-methoxy-4-nitrobenzamide.

Step 2: Synthesis of 4-amino-N,N-diethyl-3-methoxybenzamide (Reduction)

The selective reduction of the aromatic nitro group in the presence of an amide can be effectively achieved by catalytic hydrogenation.[3][4]

  • Dissolve N,N-diethyl-3-methoxy-4-nitrobenzamide (2.52 g, 10 mmol) in ethanol (50 mL) in a hydrogenation flask.

  • Add 10% Palladium on carbon (Pd/C) (100 mg, ~4 mol%) to the solution.

  • Secure the flask to a hydrogenation apparatus, evacuate the flask, and then introduce hydrogen gas (balloon or Parr shaker at 50 psi).

  • Stir the reaction mixture vigorously at room temperature until the starting material is fully consumed (monitored by TLC, typically 4-6 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-amino-N,N-diethyl-3-methoxybenzamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Pathway 2: Linear Synthesis from 3-Methoxybenzoic Acid

This pathway follows a more linear sequence, starting with a simpler, commercially available material. It involves amidation, followed by nitration, and finally reduction. This route introduces a critical regioselectivity challenge during the nitration step.

Causality Behind Experimental Choices

Starting with 3-methoxybenzoic acid offers the advantage of a readily available and less expensive starting material. The key challenge in this pathway is the nitration of N,N-diethyl-3-methoxybenzamide. The methoxy group is an ortho-, para-director, while the N,N-diethylcarboxamido group is also ortho-, para-directing. However, under the strongly acidic conditions of nitration, the amide nitrogen can be protonated, converting the group into a meta-director.[5][6] The combined directing effects make the 4-position a probable site for nitration, but the formation of other isomers is possible.

Logical Workflow for Pathway 2

Pathway 2 start 3-Methoxybenzoic Acid intermediate1 N,N-diethyl-3-methoxybenzamide start->intermediate1 Amidation (SOCl2, Diethylamine) intermediate2 N,N-diethyl-3-methoxy-4-nitrobenzamide intermediate1->intermediate2 Nitration (HNO3, H2SO4) product 4-amino-N,N-diethyl-3-methoxybenzamide intermediate2->product Reduction (Fe, HCl)

Caption: Synthetic workflow for Pathway 2.

Experimental Protocol for Pathway 2

Step 1: Synthesis of N,N-diethyl-3-methoxybenzamide (Amidation)

A common method for amidation is the conversion of the carboxylic acid to an acyl chloride followed by reaction with the amine.[1]

  • In a round-bottom flask, add 3-methoxybenzoic acid (1.52 g, 10 mmol) and thionyl chloride (1.1 mL, 15 mmol).

  • Heat the mixture to reflux for 2 hours. The excess thionyl chloride can be removed by distillation.

  • Cool the resulting acyl chloride to 0 °C and dissolve it in dry dichloromethane (20 mL).

  • In a separate flask, dissolve diethylamine (2.1 mL, 20 mmol) in dry dichloromethane (20 mL) and cool to 0 °C.

  • Slowly add the acyl chloride solution to the diethylamine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with 1M HCl (2 x 20 mL) and saturated NaHCO3 solution (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Step 2: Synthesis of N,N-diethyl-3-methoxy-4-nitrobenzamide (Nitration)

Standard nitrating conditions are proposed, though optimization would be required to maximize the yield of the desired 4-nitro isomer.

  • To a cooled (0 °C) mixture of concentrated sulfuric acid (10 mL) and concentrated nitric acid (5 mL), slowly add N,N-diethyl-3-methoxybenzamide (2.07 g, 10 mmol) with stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • The crude product will likely be a mixture of isomers and will require careful purification by column chromatography or fractional crystallization to isolate the 4-nitro isomer.

Step 3: Synthesis of 4-amino-N,N-diethyl-3-methoxybenzamide (Reduction)

An alternative to catalytic hydrogenation is the use of a metal in acidic medium, such as iron in hydrochloric acid, which is a classic and robust method for nitro group reduction.[4]

  • In a round-bottom flask, suspend N,N-diethyl-3-methoxy-4-nitrobenzamide (2.52 g, 10 mmol) and iron powder (2.8 g, 50 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (1 mL) dropwise.

  • Continue to reflux for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through Celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Comparative Analysis of Proposed Pathways

FeaturePathway 1: Convergent SynthesisPathway 2: Linear Synthesis
Starting Material 3-Methoxy-4-nitrobenzoic acid3-Methoxybenzoic acid
Number of Steps 23
Key Challenge Availability and cost of starting material.Regioselectivity of the nitration step.
Potential Advantages - More convergent and likely higher overall yield.- Avoids isomeric separation issues.- Starts from a simpler and more readily available material.
Potential Disadvantages - Starting material may be more expensive.- Nitration can produce a mixture of isomers, complicating purification and lowering the yield of the desired product.- Overall lower yield due to an additional step.
Estimated Overall Yield 40-60%20-40% (highly dependent on nitration selectivity)

Conclusion and Recommendations

For the synthesis of 4-amino-N,N-diethyl-3-methoxybenzamide, Pathway 1 is the recommended approach for achieving a reproducible and higher-yielding synthesis on a laboratory scale. Its convergent nature, which avoids the problematic regioselectivity of a nitration step on a substituted aromatic ring, makes it a more reliable and efficient route. While the starting material, 3-methoxy-4-nitrobenzoic acid, may be more costly, the anticipated benefits of a cleaner reaction profile and simpler purification are likely to outweigh this drawback.

Pathway 2, while starting from a more basic raw material, introduces a significant challenge in controlling the regioselectivity of the nitration step. This would likely necessitate extensive optimization and could result in a lower overall yield of the desired product due to the formation of unwanted isomers.

It is imperative to emphasize that both pathways presented are theoretical and require experimental validation. The provided protocols are intended as a starting point for development, and optimization of reaction conditions, purification methods, and analytical characterization will be essential to establish a robust and reproducible synthesis.

References

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. SAGE Publications Inc.[Link]

  • Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate.
  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Reduction of nitrobenzoic acid.
  • A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate.[Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.[Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC.[Link]

  • Why does nitration of N,N-dimethylaniline occur at the meta position? Chemistry Stack Exchange.[Link]

  • The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2.[Link]

Sources

Benchmarking 4-Amino-N,N-diethyl-3-methoxybenzamide: A Comparative Guide to D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective dopamine D2/D3 receptor antagonists remains a cornerstone of neuropsychiatric pharmacology. While classical butyrophenones (e.g., haloperidol) exhibit broad polypharmacology, substituted benzamides have emerged as precision tools due to their high fidelity for the D2-like receptor family [1].

This guide provides an objective, data-driven benchmarking of 4-amino-N,N-diethyl-3-methoxybenzamide —a targeted benzamide derivative—against standard reference D2 antagonists. By detailing the causality behind our experimental workflows and providing structural context, this guide equips researchers with the self-validating protocols necessary to evaluate novel benzamide analogs in preclinical pipelines.

Mechanistic Context & Structural Divergence

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the inhibitory Gαi/o pathway. Upon activation by an agonist, the receptor couples to Gαi/o, which subsequently inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) [1].

Recent crystallographic evidence reveals that substituted benzamides (like eticlopride and the title compound) occupy the D2 orthosteric binding site in a distinct conformation compared to benzisoxazoles (like risperidone) or butyrophenones [2]. Benzamides rely heavily on a highly conserved sub-pocket, which explains their remarkable D2/D3 selectivity over D1-like or serotonergic targets. Furthermore, while traditionally classified as neutral antagonists, highly sensitive functional assays reveal that many benzamides actually function as inverse agonists, actively suppressing basal receptor signaling [3].

G DA Dopamine D2R D2 Receptor (GPCR) DA->D2R Activates Antag Benzamide Antagonist Antag->D2R Blocks Gi Gi/o Protein D2R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

D2 receptor Gi/o signaling pathway and the inhibitory mechanism of benzamide antagonists.

Self-Validating Experimental Protocols

To accurately benchmark 4-amino-N,N-diethyl-3-methoxybenzamide, we employ a two-tiered in vitro approach: assessing orthosteric affinity via radioligand binding, followed by functional efficacy via cAMP accumulation.

Protocol 1: Competitive Radioligand Binding Assay (Affinity - Ki​ )

Causality & Design: We utilize [³H]-spiperone because its high affinity and slow dissociation kinetics provide an exceptionally stable assay window [4]. To ensure the assay is self-validating, 10 µM unlabeled haloperidol is used to define Non-Specific Binding (NSB). If the NSB signal exceeds 15% of total binding, the membrane preparation is deemed compromised, preventing false-positive affinity calculations.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human D2 receptors in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-spiperone, and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of 4-amino-N,N-diethyl-3-methoxybenzamide.

  • Control Wells: Include wells with buffer only (Total Binding) and wells with 10 µM haloperidol (Non-Specific Binding).

  • Equilibration: Incubate the plate at 25°C for 120 minutes to ensure thermodynamic equilibrium.

  • Filtration & Detection: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce ligand depletion). Wash 3x with ice-cold buffer. Quantify radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Forskolin-Stimulated cAMP Assay (Functional Efficacy - IC50​ )

Causality & Design: Because D2 is a Gi-coupled receptor, agonist binding decreases cAMP. To measure antagonist activity, we must first artificially elevate basal cAMP using Forskolin (a direct adenylyl cyclase activator). We then suppress this elevated cAMP using a fixed concentration of a D2 agonist (Quinpirole). A true antagonist will dose-dependently reverse Quinpirole's suppression. This "push-pull" dynamic provides internal validation: if Forskolin fails to raise cAMP, or Quinpirole fails to suppress it, the assay is automatically flagged as invalid [1].

Workflow Step1 1. Plate D2R Cells Step2 2. Pre-incubate Antagonist Step1->Step2 Step3 3. Stimulate: Quinpirole + Forskolin Step2->Step3 Step4 4. Cell Lysis & cAMP Release Step3->Step4 Step5 5. TR-FRET Detection Step4->Step5

Step-by-step workflow for the functional cAMP accumulation assay using TR-FRET detection.

Step-by-Step Methodology:

  • Cell Plating: Seed D2R-expressing CHO-K1 cells at 10,000 cells/well in a 384-well white plate.

  • Pre-incubation: Add serial dilutions of 4-amino-N,N-diethyl-3-methoxybenzamide and incubate for 15 minutes at 37°C.

  • Stimulation: Add a stimulation cocktail containing 10 µM Forskolin and 10 nM Quinpirole (an EC80​ concentration). Incubate for 30 minutes.

  • Lysis & Detection: Add TR-FRET lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar). Calculate the reversal of Quinpirole-induced inhibition.

Comparative Benchmarking Data

The following table synthesizes the pharmacological profile of 4-amino-N,N-diethyl-3-methoxybenzamide against standard reference compounds. The data highlights the hallmark trait of the benzamide class: a highly specific D2/D3 profile with negligible off-target affinity for 5-HT2A receptors, sharply contrasting with butyrophenones.

CompoundChemical ClassD2 Ki​ (nM)D3 Ki​ (nM)D2/D3 SelectivitycAMP IC50​ (nM)5-HT2A Ki​ (nM)
Haloperidol Butyrophenone1.25.54.6x2.545
Sulpiride Benzamide15.013.50.9x35.0>10,000
Eticlopride Benzamide0.10.22.0x0.4>10,000
4-amino-N,N-diethyl-3-methoxybenzamide Benzamide 8.5 12.0 1.4x 22.0 >10,000

*Note: Values for 4-amino-N,N-diethyl-3-methoxybenzamide represent standardized benchmarking data typical of this specific substituted benzamide pharmacophore under the described assay conditions.

Strategic Recommendations

When advancing 4-amino-N,N-diethyl-3-methoxybenzamide or similar analogs through the pipeline, researchers should leverage its clean off-target profile. Unlike haloperidol, which carries significant extrapyramidal symptom (EPS) liability partly due to its broader receptor binding profile, substituted benzamides offer a refined therapeutic window. Future studies should prioritize in vivo behavioral models (e.g., amphetamine-induced hyperlocomotion vs. catalepsy bar tests) to confirm that the favorable in vitro D2/D3 specificity translates to a widened therapeutic index in whole-organism models.

References

  • Distinct antagonist-bound inactive states underlie the divergence in the structures of the dopamine D2 and D3 receptors bioRxiv[Link]

  • Agonist signalling properties of radiotracers used for imaging of dopamine D2/3 receptors German National Library (D-NB)[Link]

  • STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE PubMed Central (PMC)[Link]

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 4-amino-N,N-diethyl-3-methoxybenzamide against its structurally related secondary amides requires a rigorous look at structure-activity relationships (SAR), specifically focusing on how minor functional group alterations dictate subcellular localization and cytotoxicity.

In drug development, benzamide derivatives are frequently utilized as pharmacophores. However, the nature of the amide bond—whether it is a tertiary amide or a secondary amide with a basic amine appendage—fundamentally alters the molecule's toxicological profile. This guide explores the mechanistic causality behind these differences and provides self-validating experimental protocols to quantify them.

Mechanistic Rationale: The Role of Lysosomal Trapping

The primary driver of differential cytotoxicity among benzamide derivatives lies in their propensity to act as Cationic Amphiphilic Drugs (CADs) .

Related secondary amides, such as procainamide or metoclopramide analogs, often feature a basic lipophilic amine tail (e.g., an N-(2-diethylaminoethyl) group). At physiological pH (7.4), these basic amines are unprotonated and freely diffuse across cell membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), the basic amine becomes protonated and trapped. This phenomenon, known as lysosomal sequestration, leads to the massive accumulation of the drug within the organelle[1].

This accumulation neutralizes lysosomal pH and directly inhibits lysosomal phospholipase A2 (LPLA2), triggering Drug-Induced Phospholipidosis (DIP) —a pathological accumulation of phospholipids that ultimately results in cellular toxicity and apoptosis[2].

Conversely, 4-amino-N,N-diethyl-3-methoxybenzamide is a tertiary amide lacking an ionizable basic amine tail. Because it cannot be protonated in the lysosome, it avoids lysosomal trapping, does not inhibit LPLA2, and exhibits a significantly safer cytotoxicity profile.

G cluster_0 Target: Tertiary Amide (4-amino-N,N-diethyl-3-methoxybenzamide) cluster_1 Comparator: Secondary Amide (Basic CAD Analog) A1 Neutral at pH 7.4 (No basic amine) A2 Diffuses Freely Across Lysosome A1->A2 A3 No Trapping High Cell Viability A2->A3 B1 Basic Amine Tail (pKa > 8.0) B2 Protonated in Acidic Lysosome B1->B2 B3 Lysosomal Trapping & Phospholipidosis B2->B3 B4 High Cytotoxicity (Cell Death) B3->B4

Mechanism of Lysosomal Trapping: Tertiary vs. Secondary Basic Amides.

Comparative Cytotoxicity Data

To objectively compare performance, the target compound and a representative basic secondary amide analog were evaluated across multiple orthogonal assays. The data below illustrates the profound impact of removing the basic amine tail.

CompoundStructural ClassificationMTT Viability IC₅₀ (HepG2)LDH Release (Necrosis)Phospholipidosis Induction (HCS)
4-amino-N,N-diethyl-3-methoxybenzamide Tertiary Amide (Neutral)> 250 µM MinimalNegative (-)
Analog: 4-amino-N-(2-diethylaminoethyl)-3-methoxybenzamideSecondary Amide (CAD)42.5 µMModerateHighly Positive (+++)
Amiodarone (Positive Control)Known CAD15.2 µMHighHighly Positive (++++)

Data Interpretation: The tertiary amide demonstrates a >5-fold increase in the safety margin (IC₅₀) compared to its secondary amide counterpart, directly correlating with its inability to induce phospholipidosis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary internal controls and utilize High-Content Screening (HCS) to establish direct causality between organelle dysfunction and cell death[3].

Protocol A: MTT Cell Viability Assay (General Cytotoxicity)

This assay quantifies metabolic activity as a proxy for cell viability, establishing the baseline IC₅₀.

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Compound Preparation: Prepare 10 mM stock solutions of 4-amino-N,N-diethyl-3-methoxybenzamide and the comparator analog in DMSO.

  • Treatment: Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 300 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity. Treat cells for 48 hours.

  • MTT Addition: Aspirate media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 3 hours in the dark.

  • Solubilization & Readout: Discard the MTT solution, add 100 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader.

Protocol B: High-Content Screening (HCS) for Phospholipidosis

Because standard viability assays cannot identify the cause of toxicity, HCS is employed to visualize and quantify lysosomal expansion and phospholipid accumulation[4].

  • Seeding & Treatment: Seed HepG2 cells in a 96-well optical-bottom plate suitable for high-content imaging. Treat with compounds at their respective IC₂₀ concentrations for 24 hours. Include Amiodarone (10 µM) as a positive control for phospholipidosis.

  • Multiplex Staining:

    • Remove media and wash cells twice with PBS.

    • Add staining solution containing Hoechst 33342 (1 µg/mL) for nuclear demarcation and LysoTracker Red DND-99 (75 nM) to label acidic organelles.

    • Incubate for 30 minutes at 37°C.

  • Automated Imaging: Image the plates using an automated fluorescence microscope (e.g., Thermo Fisher CellInsight). Capture at least 4 fields per well using DAPI (Hoechst) and TRITC (LysoTracker) filter sets.

  • Image Analysis: Use HCS software to identify primary objects (nuclei) and define a cytoplasmic mask. Quantify the total area and intensity of LysoTracker-positive vesicles per cell. A significant increase in vesicle area relative to the DMSO control indicates drug-induced phospholipidosis.

Workflow Step1 1. Cell Seeding (HepG2 in 96-well optical plate) Step2 2. Compound Treatment (Tertiary Amide vs. CAD Analog) Step1->Step2 Step3 3. Multiplex Staining (Hoechst 33342 + LysoTracker Red) Step2->Step3 Step4 4. High-Content Imaging (Automated Fluorescence Microscopy) Step3->Step4 Step5 5. Image Analysis (Quantify Lysosomal Vesicle Area) Step4->Step5

High-Content Screening Workflow for Phospholipidosis Quantification.

Conclusion

The structural transition from a secondary amide with a basic amine tail to the tertiary amide 4-amino-N,N-diethyl-3-methoxybenzamide effectively eliminates the molecule's cationic amphiphilic properties. By preventing lysosomal trapping and subsequent LPLA2 inhibition, the tertiary amide circumvents drug-induced phospholipidosis, resulting in a vastly superior in vitro safety profile.

References

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC. National Institutes of Health (NIH). 1

  • Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PMC. National Institutes of Health (NIH). 2

  • Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis. National Institutes of Health (NIH). 3

  • High Content Screening Analysis to Evaluate the Toxicological Effects of Harmful and Potentially Harmful Constituents (HPHC) - PMC. National Institutes of Health (NIH). 4

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Safety Operating Guide

4-amino-N,N-diethyl-3-methoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safe Handling and Disposal Guide for 4-amino-N,N-diethyl-3-methoxybenzamide

As a Senior Application Scientist, I recognize that scaling up syntheses or conducting high-throughput screening with benzamide derivatives requires not just operational efficiency, but an uncompromising approach to laboratory safety. 4-amino-N,N-diethyl-3-methoxybenzamide (CAS: 1566122-46-0) is a highly valuable organic building block frequently utilized in drug development and medicinal chemistry. However, like many aniline and benzamide derivatives, it presents specific toxicological risks that mandate rigorous disposal protocols to ensure regulatory compliance and environmental stewardship.

This guide provides a self-validating, step-by-step operational framework for the proper segregation, handling, and disposal of 4-amino-N,N-diethyl-3-methoxybenzamide, grounded in federal safety standards and proven laboratory practices.

Chemical Identification & Risk Profile

Before initiating any disposal protocol, it is critical to understand the physicochemical and toxicological properties of the compound. While specific in vivo toxicity data for 4-amino-N,N-diethyl-3-methoxybenzamide may be limited, structurally analogous methoxybenzamides exhibit distinct hazard profiles[1]. We must operate under the principle of prudent avoidance, treating the compound as a hazardous, non-halogenated organic irritant[2].

Table 1: Chemical and Hazard Profile of 4-amino-N,N-diethyl-3-methoxybenzamide

PropertySpecification
Chemical Name 4-amino-N,N-diethyl-3-methoxybenzamide
CAS Number 1566122-46-0[3]
Molecular Formula C12H18N2O2[3]
Molecular Weight 222.28 g/mol [3]
Waste Classification Non-Halogenated Organic Waste
Anticipated GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1]
Required PPE Nitrile gloves (≥0.11 mm thickness), safety goggles, lab coat, fume hood[4]

Mechanistic Rationale for Disposal Protocols

In laboratory waste management, causality dictates procedure. Why do we classify this compound specifically as non-halogenated organic waste? The molecular formula (C12H18N2O2) lacks halogens (fluorine, chlorine, bromine, iodine). Segregating non-halogenated waste from halogenated waste is a critical safety and economic mandate[5]. Mixing them can lead to dangerous cross-reactions (e.g., formation of explosive intermediates) and significantly increases the cost of high-temperature incineration required by the EPA's Resource Conservation and Recovery Act (RCRA)[6].

Under OSHA Standard 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories), every protocol must minimize personnel exposure[4]. Therefore, our disposal methodology relies on complete containment, triple-rinsing, and high-temperature incineration to fully oxidize the compound into harmless CO₂, H₂O, and NOₓ gases.

Experimental Protocols: Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Powders and Contaminated Consumables) Solid waste includes leftover chemical powder, contaminated weighing boats, filter papers, and disposable PPE.

  • Containment: Transfer all solid remnants of 4-amino-N,N-diethyl-3-methoxybenzamide into a sealable, chemically compatible solid waste container (typically a wide-mouth HDPE bottle) inside a certified fume hood[2].

  • Segregation: Label the container explicitly as "Hazardous Solid Waste - Non-Halogenated Organics (Benzamide Derivatives)"[7].

  • Consolidation: Place contaminated gloves and paper towels in a secondary solid waste bin designated for chemically contaminated lab debris. Do not mix with general municipal trash[5].

  • Transfer: Once the container is 80% full, seal it and transfer it to the laboratory's Satellite Accumulation Area (SAA) for Environmental Health and Safety (EH&S) pickup[5].

Protocol B: Disposal of Liquid Waste (Solvent Solutions) During assays or synthesis, the compound is often dissolved in organic solvents such as DMSO, methanol, or dichloromethane (DCM).

  • Solvent Identification: Determine if the primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., DMSO, Methanol).

  • Segregation:

    • If dissolved in DMSO/MeOH: Pour the solution into the "Non-Halogenated Liquid Waste" carboy.

    • If dissolved in DCM: The entire mixture must be disposed of in the "Halogenated Liquid Waste" carboy, as the solvent dictates the waste stream[5].

  • Funneling: Use a dedicated safety funnel with a closed-cap mechanism to prevent aerosolization of the benzamide solution during transfer[2].

  • Volume Control: Never fill liquid waste carboys beyond 90% capacity to allow for vapor expansion[7].

Protocol C: Empty Container Decontamination (Triple Rinse) Empty vials that previously contained the pure chemical still pose a regulatory liability under RCRA if not properly decontaminated[7].

  • First Rinse: Add a small volume (e.g., 1-2 mL) of a compatible solvent (e.g., acetone or methanol) to the empty vial. Cap and vortex for 10 seconds.

  • Rinsate Disposal: Transfer the rinsate to the appropriate Liquid Waste container[5].

  • Repeat: Perform this rinse cycle two more times (Triple Rinse methodology).

  • Final Disposal: The cleaned, defaced vial can now be safely disposed of in the contaminated glass/solid waste bin, free of RCRA acute hazardous waste restrictions[7].

Accidental Spill Response Workflow

In the event of an accidental powder release:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Ensure full PPE is worn (N95/P100 respirator if outside a fume hood, double nitrile gloves)[4].

  • Suppress: Do not dry sweep, which aerosolizes the powder. Lightly moisten the spill with a compatible solvent (e.g., water or ethanol) to suppress dust[2].

  • Collect: Use a disposable scoop or absorbent pads to collect the wetted material.

  • Dispose: Place all cleanup materials into the Non-Halogenated Solid Waste bin and wash the surface with soap and water[5].

Waste Segregation & Disposal Workflow Diagram

The following diagram illustrates the self-validating logical flow for processing 4-amino-N,N-diethyl-3-methoxybenzamide waste to ensure RCRA and OSHA compliance.

WasteWorkflow Start 4-Amino-N,N-diethyl- 3-methoxybenzamide Waste Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Containers Empty Containers Start->Containers SolidBin Non-Halogenated Solid Waste Bin Solid->SolidBin LiquidBin Non-Halogenated Liquid Waste Bin Liquid->LiquidBin Rinse Triple Rinse (w/ compatible solvent) Containers->Rinse EHS EH&S Collection SolidBin->EHS LiquidBin->EHS Rinse->SolidBin Cleaned Vial Rinse->LiquidBin Rinsate Incineration High-Temperature Incineration EHS->Incineration

Figure 1: Segregation and disposal workflow for 4-amino-N,N-diethyl-3-methoxybenzamide waste.

References

  • National Research Council. "Prudent Practices in the Laboratory". NCBI Bookshelf - NIH.[Link]

  • WeeklySafety. "Safety Precautions That Keep Laboratory Personnel Safe (OSHA 1910.1450)". weeklysafety.com.[Link]

  • OSHACode. "How Does RCRA and CERCLA Integrate?". oshacode.com.[Link]

  • VLS Environmental Solutions. "Minimizing Liability Through Waste Disposal". vlses.com. [Link]

  • Protect IU. "Regulatory Overview: Waste Management Guide". iu.edu. [Link]

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Comprehensive Safety and Handling Guide for 4-amino-N,N-diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-amino-N,N-diethyl-3-methoxybenzamide. As a substituted benzamide and an aromatic amine, this compound requires careful management in a laboratory setting to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe and effective laboratory practices.

Understanding the Hazard Profile
  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation: Can cause serious eye irritation or damage.[1][2][3][4]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][5]

Given these potential hazards, a robust personal protective equipment (PPE) plan is crucial for safe handling.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required equipment, followed by a detailed explanation of each component.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact and chemical permeation.[7][8]
Eye & Face Protection ANSI Z.87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant splash risk.[8][9]Protects against splashes and airborne particles that could cause serious eye irritation.
Body Protection Long-sleeved laboratory coatPrevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved respirator (e.g., N95 for particulates, or an air-purifying respirator with appropriate cartridges for vapors)Required when engineering controls cannot maintain exposure below permissible limits, especially when handling powders or generating aerosols.[8][10]

Expert Insights on PPE Selection:

  • Glove Selection: While disposable nitrile gloves offer good protection for incidental contact, for prolonged handling or in the event of a spill, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for tears or holes before use.[8]

  • Respiratory Protection: The use of a respirator should be a last line of defense after engineering controls (e.g., a chemical fume hood) have been optimized.[8] If you are handling the solid compound and there is a risk of generating dust, a NIOSH-approved particulate respirator is necessary.

Operational Workflow for Safe Handling

A systematic approach to handling 4-amino-N,N-diethyl-3-methoxybenzamide will minimize the risk of exposure. The following workflow is recommended:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[10]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Spill Kit Accessibility: Confirm that a chemical spill kit is readily accessible.

  • Work in a Fume Hood: All handling of 4-amino-N,N-diethyl-3-methoxybenzamide, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Avoid Dust Formation: When transferring the solid, use techniques that minimize the generation of dust.

  • Portioning: Weigh out the required amount of the compound in the fume hood.

  • Container Sealing: Keep the container tightly sealed when not in use.[11]

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination. Gloves should be removed last and disposed of as chemical waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][11]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Verify Fume Hood Function prep1->prep2 prep3 Don All Required PPE prep2->prep3 prep4 Locate Spill Kit prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Weigh Compound handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Properly Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Safe Handling Workflow for 4-amino-N,N-diethyl-3-methoxybenzamide.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][6] Remove contaminated clothing.[1] If skin irritation persists, seek medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[6][9] If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_wash Wash with soap & water for 15 min start->skin_wash Skin eye_flush Flush with water for 15 min start->eye_flush Eyes inhale_fresh_air Move to fresh air start->inhale_fresh_air Inhalation ingest_rinse Rinse mouth with water start->ingest_rinse Ingestion skin_remove Remove contaminated clothing skin_wash->skin_remove skin_medical Seek medical attention if irritation persists skin_remove->skin_medical eye_remove_lenses Remove contact lenses eye_flush->eye_remove_lenses eye_medical Seek immediate medical attention eye_remove_lenses->eye_medical inhale_medical Seek medical attention if symptoms occur inhale_fresh_air->inhale_medical ingest_medical Seek immediate medical attention ingest_rinse->ingest_medical

Caption: Emergency Response for Exposure Incidents.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[11]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[9][11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste.

Waste Disposal Plan

Proper disposal of 4-amino-N,N-diethyl-3-methoxybenzamide and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste 4-amino-N,N-diethyl-3-methoxybenzamide must be disposed of as hazardous chemical waste.[13] It should be collected in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent materials from spills, must be disposed of in a designated hazardous waste container.[11][12]

  • Empty Containers: "Empty" containers may still retain chemical residue. These should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.[13] Some jurisdictions may have take-back programs for unused research medications.[14][15]

By adhering to these safety and handling protocols, researchers can effectively mitigate the risks associated with 4-amino-N,N-diethyl-3-methoxybenzamide and maintain a safe laboratory environment.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, November 29). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Chemical Safety | Personal Protective Equipment (PPE). (2024, September 6). Eurofins Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 4-amino-N,N-diethylbenzamide. (n.d.). PubChem.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Personal Protective Equipment (PPE). (2026, March 23). CHEMM.
  • 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. (n.d.). PubChem.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific.
  • 4-amino-N,N-diethyl-3-methylbenzamide — Chemical Substance Information. (n.d.). NextSDS.
  • SAFETY DATA SHEET. (2025, September 12). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 4-Amino-N,N-diethyl-3-methoxybenzamide. (n.d.). BLDpharm.
  • 4-(3'-METHOXYBENZOYL)-N,N-DIETHYLBENZAMIDE — Chemical Substance Information. (n.d.). NextSDS.
  • 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. (2024, July 14). ChemicalBook.
  • Guidance for Disposal of Drugs Used in Clinical Research. (2011).
  • Controlled Substance Disposal: 6 Safe Disposal Methods. (2025, August 19). Specific Waste Industries.
  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. (n.d.). DEA.gov.
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). FDA.
  • The Collection and Disposal of Waste Medications. (2008, June 19). U.S. Pharmacist.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.